molecular formula C7H11N B1602888 3-Ethynylpiperidine CAS No. 794533-54-3

3-Ethynylpiperidine

Cat. No.: B1602888
CAS No.: 794533-54-3
M. Wt: 109.17 g/mol
InChI Key: PJNBXBSBAMXYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylpiperidine is a useful research compound. Its molecular formula is C7H11N and its molecular weight is 109.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNBXBSBAMXYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620880
Record name 3-Ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794533-54-3
Record name 3-Ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynylpiperidine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is one of the most prevalent and vital nitrogen-containing heterocycles found in approved pharmaceuticals.[1][2][3][4] Its saturated, six-membered structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize ligand-receptor interactions. When combined with an ethynyl group—a small, rigid, and metabolically stable linker—the resulting molecule, this compound, emerges as a building block of significant interest for drug development professionals. The acetylene moiety is recognized as a privileged feature for targeting a wide array of proteins.[5][6]

This guide provides a comprehensive analysis of the core . Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior. For researchers and drug development scientists, a deep grasp of properties such as pKa, lipophilicity, and solubility is critical for designing effective absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately determining the viability of a drug candidate. This document moves beyond theoretical data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house validation.

Molecular Identity and Structural Attributes

A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built. This compound is a relatively small molecule, a characteristic that often correlates with favorable oral bioavailability.

PropertyValueSource
Chemical Formula C₇H₁₁N[7]
Molecular Weight 109.17 g/mol [7]
CAS Number 794533-54-3[7]
Predicted XlogP 0.7[8]

The structure consists of a piperidine ring substituted at the 3-position with a terminal alkyne. This combination imparts a unique conformational profile and electronic distribution.

Caption: Chemical structure of this compound.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a molecule containing a basic nitrogen, such as the secondary amine in the piperidine ring.[9] It dictates the extent of ionization at a given pH, which profoundly influences solubility, membrane permeability, and receptor binding.[9][10] For this compound, the piperidinyl nitrogen is basic and will be protonated at physiological pH, rendering the molecule positively charged.

Importance in Drug Development
  • Solubility: The protonated (ionized) form is generally much more water-soluble than the neutral form. A compound's pKa determines the pH at which this transition occurs.

  • Absorption: According to the pH-partition hypothesis, only the un-ionized, more lipophilic form of a drug can passively diffuse across biological membranes. The pKa value, in conjunction with the pH of the gastrointestinal tract, will control the fraction of absorbable drug.

  • Target Binding: If the binding site of a target protein involves ionic interactions, the ionization state of the drug is crucial for its pharmacological activity.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining the pKa of basic compounds like piperidine derivatives.[11][12] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.

Methodology

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound (or its hydrochloride salt) in deionized water to a known concentration (e.g., 0.01 M).

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength throughout the titration.

  • Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) and immerse a calibrated pH electrode. Add a standardized solution of HCl (e.g., 0.1 M) in small, precise increments using an automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where half of the basic amine has been neutralized. Specialized software is often used to calculate the pKa from the titration curve by fitting the data to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP & LogD): Gauging Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes.[13][14] It is a key parameter in ADME profiling and is often a focus of optimization in drug discovery programs. Lipophilicity is typically expressed as LogP or LogD.

  • LogP (Partition Coefficient): Represents the ratio of the concentration of the neutral species of a compound in an organic phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[13][15] LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

  • LogD (Distribution Coefficient): Represents the ratio of the concentration of all species (neutral and ionized) of a compound between the organic and aqueous phases at a specific pH.[10] For a basic compound like this compound, LogD is pH-dependent. At low pH, the molecule is ionized and prefers the aqueous phase (low LogD), while at high pH, it is neutral and prefers the organic phase (LogD approaches LogP).

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most direct way to measure LogP.

Methodology

  • Phase Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer at a pH where the molecule is predominantly neutral, >10). Pre-saturate this aqueous phase with n-octanol and, conversely, pre-saturate n-octanol with the aqueous buffer to ensure thermodynamic equilibrium.

  • Partitioning: Mix equal volumes of the n-octanol and the aqueous solution of the compound in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to allow the compound to partition fully between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of this compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Aqueous Solubility (LogS): A Prerequisite for Bioavailability

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property influencing bioavailability.[10][14] Poor solubility is a major hurdle in drug development. For ionizable molecules like this compound, solubility is highly dependent on pH. The intrinsic solubility (S₀) is the solubility of the neutral form, which is typically the lowest. As the pH decreases and the molecule becomes protonated, the solubility dramatically increases due to the high polarity of the resulting salt.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound.

Methodology

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Sample Filtration: Filter the resulting suspensions to remove any undissolved solid. A low-binding filter (e.g., PVDF) should be used to minimize compound loss.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using an analytical method like HPLC-UV.

  • Data Analysis: The measured concentration at each pH represents the solubility at that pH. The intrinsic solubility (LogS₀) can be determined from the solubility at a pH where the compound is fully un-ionized.

Spectral Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound. While specific spectra are dependent on the instrument and conditions, the expected features can be described.

  • ¹H NMR: Protons on the piperidine ring would appear in the aliphatic region (typically 1.5-3.5 ppm). The acetylenic proton (C≡C-H) would be a characteristic singlet in the 2-3 ppm range. The N-H proton signal would be broad and its chemical shift concentration-dependent.

  • ¹³C NMR: The sp³ hybridized carbons of the piperidine ring would appear in the 20-60 ppm range. The two sp hybridized carbons of the ethynyl group would be distinct, typically appearing in the 65-90 ppm range.

  • Infrared (IR) Spectroscopy: Two characteristic peaks would confirm the ethynyl group: a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and another sharp, weak absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch. The N-H stretch of the secondary amine would appear as a moderate peak around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 109. Electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z = 110.

Chemical Stability Assessment

The stability of an active pharmaceutical ingredient (API) is crucial for its development, storage, and formulation. While the piperidine ring is generally stable, the terminal alkyne of this compound presents a potential liability. Terminal alkynes can be susceptible to oxidative degradation or undergo unintended coupling reactions under certain conditions (e.g., in the presence of metal catalysts).

Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods. These are typically conducted according to ICH guidelines.

Methodology

  • Stress Conditions: Prepare solutions of this compound in various media and expose them to accelerated stress conditions. These typically include:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Stored at 60°C (solid and solution)

    • Photolytic: Exposed to light (e.g., 1.2 million lux hours)

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (typically with a mass spectrometer detector) to separate the parent compound from any degradation products.

  • Evaluation: Quantify the loss of the parent compound and identify the structures of major degradants to understand the molecule's liabilities.

References

Introduction: The Significance of 3-Ethynylpiperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 3-Ethynylpiperidine

This compound is a heterocyclic compound featuring a piperidine ring substituted with a terminal alkyne (ethynyl group) at the 3-position. While seemingly a simple molecule, its structure is of significant interest to researchers, scientists, and drug development professionals. The piperidine scaffold is one of the most ubiquitous structural motifs found in pharmaceuticals and natural alkaloids, prized for its favorable pharmacokinetic properties.[1][2] The addition of the ethynyl group at the 3-position introduces a highly versatile chemical handle. This terminal alkyne allows for a wide range of chemical modifications, most notably through metal-catalyzed cross-coupling reactions and "click chemistry," enabling the efficient construction of diverse and complex molecular libraries for biological screening.[3]

This guide provides a detailed analysis of the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of this compound. Understanding these spectral signatures is fundamental for any scientist working with this valuable synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework.[4] For this compound, both ¹H and ¹³C NMR provide complementary and essential information.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, we observe the signals from the hydrogen atoms (protons). Their chemical shift (δ, in ppm) is influenced by their local electronic environment. Protons near electronegative atoms like nitrogen are "deshielded" and appear at a higher chemical shift (downfield).[4]

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Acetylenic C-H ~2.0 - 3.2Singlet (s) or Doublet of doublets (dd)The signal for the acetylenic proton is highly characteristic.[5] It may show long-range coupling to protons on the piperidine ring.
N-H Broad, variable (typically ~1.5 - 3.0)Broad Singlet (br s)The chemical shift is concentration and solvent-dependent. May not be observed if exchanged with D₂O.
Piperidine Ring Protons~1.5 - 3.1Multiplets (m)The protons on the piperidine ring will produce a series of complex, overlapping multiplets due to spin-spin coupling with their neighbors. Protons on carbons adjacent to the nitrogen (C2, C6) are expected to be the most downfield.[6][7]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[4]

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz).

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (~5-10 mg) solvent Add Deuterated Solvent + TMS dissolve->solvent tube Transfer to NMR Tube solvent->tube insert Insert into Spectrometer tube->insert tune Tune & Shim insert->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Spectral Analysis phase->analyze

Caption: General workflow for NMR sample preparation and data analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts for carbons are spread over a much wider range than for protons, making it easier to resolve individual signals.[8]

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C ≡CH (Internal)~80 - 90This is a quaternary carbon, so its signal is expected to be weaker than protonated carbons.[8]
C≡C H (Terminal)~65 - 75This carbon is attached to a proton, so its signal will be stronger.
Piperidine C 2, C 6~45 - 55Carbons adjacent to the nitrogen atom are deshielded.[9]
Piperidine C 3~30 - 40The carbon bearing the ethynyl substituent.
Piperidine C 4, C 5~20 - 30The remaining aliphatic carbons of the ring.

Experimental Protocol: ¹³C NMR Acquisition The protocol is very similar to that for ¹H NMR, with the following key differences:

  • Concentration: A slightly more concentrated sample may be needed due to the lower natural abundance of the ¹³C isotope.

  • Instrument Tuning: The spectrometer is tuned to the ¹³C frequency (e.g., 101 MHz on a 400 MHz instrument).

  • Decoupling: Spectra are typically acquired with proton decoupling, which collapses all C-H coupling, resulting in a single sharp peak for each unique carbon.[4] This also provides a signal enhancement (Nuclear Overhauser Effect) for protonated carbons.

  • Acquisition Time: Longer acquisition times or a greater number of scans are required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[10][11] For this compound, IR is particularly useful for confirming the presence of the terminal alkyne.

Expected IR Absorption Data for this compound:

Vibration Expected Position (cm⁻¹) Intensity Notes
≡C-H Stretch3330 - 3260Strong, SharpThis is a highly diagnostic peak for a terminal alkyne. Its sharpness distinguishes it from the broad O-H stretch of alcohols.[12][13]
N-H Stretch3500 - 3300Medium, BroadCharacteristic of a secondary amine. May overlap with the ≡C-H stretch but is typically broader.
C-H Stretch (sp³)< 3000 (typically 2950 - 2850)StrongAliphatic C-H bonds from the piperidine ring.[10]
C≡C Stretch2260 - 2100Weak to MediumThe triple bond stretch is another key indicator of an alkyne. It can be weak due to the low polarity of the bond.[14][15]
C-H Bend700 - 610StrongBending vibration of the acetylenic C-H bond.[12]

Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a single drop of neat liquid this compound (or a small amount of solid) directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. The instrument collects and averages multiple scans.

  • Cleaning: After analysis, the crystal is simply wiped clean with a suitable solvent (e.g., isopropanol).

G cluster_setup Instrument Setup cluster_analysis Sample Analysis clean_crystal Clean ATR Crystal background Acquire Background Scan clean_crystal->background apply_sample Apply Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum analyze Interpret Spectrum acquire_spectrum->analyze G M [C₇H₁₁N]⁺˙ m/z = 109 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 108 M->M_minus_H - •H M_minus_C2H3 [M - C₂H₃]⁺ m/z = 82 M->M_minus_C2H3 - •C₂H₃ Fragment_54 Iminium Ion [C₄H₆N]⁺ m/z = 54 M->Fragment_54 α-cleavage - •C₃H₅

References

An In-depth Technical Guide to 3-Ethynylpiperidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Ethynylpiperidine in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in modern drug discovery. Its structure, which marries the privileged piperidine scaffold with a reactive terminal alkyne, offers medicinal chemists a versatile platform for synthesizing complex molecular architectures. The piperidine motif is a ubiquitous feature in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS), owing to its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. The strategic placement of the ethynyl group at the 3-position provides a reactive handle for a variety of highly efficient and selective chemical transformations. This guide provides an in-depth exploration of the synthesis, chemical properties, and key applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound and its common salt and protected forms is crucial for its effective use in synthesis and drug development.

PropertyThis compoundThis compound Hydrochloridetert-Butyl this compound-1-carboxylate
CAS Number 794533-54-3[1]959918-19-5[2]664362-16-7
Molecular Formula C₇H₁₁N[1]C₇H₁₂ClN[2]C₁₂H₁₉NO₂
Molecular Weight 109.17 g/mol [1]145.63 g/mol [2]209.28 g/mol
Appearance Not specified (typically a liquid or low-melting solid)Solid[2]Not specified (typically a solid or oil)
Storage Store in a dry, sealed place.[1]2-8°C[2]Store at room temperature.
Structural Representation

The fundamental structure of this compound consists of a piperidine ring substituted with an ethynyl group at the 3-position.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound hydrochloride is most commonly achieved through the deprotection of its N-Boc protected precursor, tert-butyl this compound-1-carboxylate.

General Synthesis Workflow

Synthesis_Workflow Start Commercially Available N-Boc-3-piperidinone Step1 Alkynylation Start->Step1 Intermediate tert-Butyl 3-ethynyl-3-hydroxy piperidine-1-carboxylate Step1->Intermediate Step2 Deoxygenation Intermediate->Step2 Precursor tert-Butyl this compound -1-carboxylate Step2->Precursor Step3 N-Boc Deprotection Precursor->Step3 Product This compound Hydrochloride Step3->Product

Caption: General synthetic workflow for this compound hydrochloride.

Experimental Protocol: Synthesis of tert-Butyl this compound-1-carboxylate

A robust synthesis of the N-Boc protected precursor is a critical first step. While multiple routes exist, a common approach involves the alkynylation of N-Boc-3-piperidinone followed by deoxygenation of the resulting tertiary alcohol.

Step 1: Alkynylation of N-Boc-3-piperidinone

  • To a solution of ethynylmagnesium bromide (or a similar alkynylating agent) in an appropriate solvent (e.g., THF) at a reduced temperature (e.g., 0 °C), add a solution of N-Boc-3-piperidinone in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate.

Step 2: Deoxygenation (e.g., Barton-McCombie Deoxygenation)

  • The tertiary alcohol from the previous step is converted to a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate).

  • This intermediate is then treated with a radical initiator (e.g., AIBN) and a radical reducing agent (e.g., tributyltin hydride or a less toxic alternative) in a suitable solvent (e.g., toluene) at an elevated temperature.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography to afford tert-butyl this compound-1-carboxylate.

Experimental Protocol: Synthesis of this compound Hydrochloride

The final deprotection step is typically a straightforward acid-mediated cleavage of the Boc group.[3]

  • Dissolve tert-butyl this compound-1-carboxylate in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) to the reaction mixture.

  • Stir the reaction at room temperature until the deprotection is complete, which can be monitored by TLC or LC-MS.

  • The product, this compound hydrochloride, will often precipitate from the reaction mixture.

  • The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Spectroscopic Characterization

  • ¹H NMR: The proton spectrum would be expected to show a characteristic signal for the acetylenic proton (C≡C-H) as a singlet around δ 3.0-3.4 ppm.[4] The protons on the piperidine ring would appear as a series of multiplets in the upfield region (δ 1.5-3.5 ppm).[5]

  • ¹³C NMR: The carbon spectrum would display signals for the two sp-hybridized carbons of the alkyne group in the range of δ 65-90 ppm. The carbons of the piperidine ring would resonate in the δ 20-60 ppm region.[6]

  • IR Spectroscopy: The infrared spectrum would be characterized by a sharp, weak absorption band around 2100 cm⁻¹ corresponding to the C≡C triple bond stretch. A sharp absorption at approximately 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne.

  • Mass Spectrometry: The electron ionization mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethynyl group and cleavage of the piperidine ring.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the reactivity of its terminal alkyne. This functional group can participate in a wide array of chemical transformations, allowing for the facile introduction of diverse molecular fragments.

Key Reactions of the Ethynyl Group

Reactivity_of_this compound Ethynylpiperidine This compound Sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) Ethynylpiperidine->Sonogashira Click Azide-Alkyne Cycloaddition ('Click Chemistry', Cu(I) catalyst) Ethynylpiperidine->Click Alkynylation Deprotonation and Alkylation (Strong base, electrophile) Ethynylpiperidine->Alkynylation Hydration Hydration (H₂O, H⁺, Hg²⁺) Ethynylpiperidine->Hydration Product_Sonogashira Aryl/Vinyl-Substituted Piperidines Sonogashira->Product_Sonogashira Product_Click Triazole-Linked Piperidines Click->Product_Click Product_Alkynylation Chain-Extended Alkynes Alkynylation->Product_Alkynylation Product_Hydration Methyl Ketones Hydration->Product_Hydration

Caption: Key chemical transformations of this compound.

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8] This reaction allows for the direct attachment of various aromatic and heteroaromatic rings to the piperidine scaffold, a common strategy in the synthesis of CNS-active compounds.

  • Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole is a cornerstone of "click chemistry."[9][10][11] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the rapid synthesis of compound libraries.

  • Deprotonation and Alkylation: The proton on the terminal alkyne is weakly acidic and can be removed by a strong base (e.g., n-butyllithium or sodium amide) to form an acetylide. This nucleophilic acetylide can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

  • Hydration: In the presence of a strong acid and a mercury(II) catalyst, the terminal alkyne can undergo hydration to form a methyl ketone.

Applications in Drug Discovery: A Case Study of MTEP

A prominent example showcasing the importance of the this compound scaffold is in the development of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) , a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[12][13] mGluR5 is a key target in the CNS implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction.

The synthesis of MTEP involves a Sonogashira coupling between a suitable pyridine derivative and a thiazole-containing alkyne. However, an alternative and convergent synthesis could employ 3-ethynylpyridine (a closely related analog to this compound) and a halogenated 2-methyl-1,3-thiazole. MTEP has been instrumental as a research tool to probe the function of mGluR5 and has served as a lead compound for the development of other mGluR5 antagonists.[13] Its development highlights the utility of the ethynyl-heterocycle motif in generating potent and selective CNS drug candidates.

Safety, Handling, and Storage

As with all piperidine derivatives, this compound and its salts should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The hydrochloride salt is generally more stable and easier to handle than the free base.

Conclusion

This compound is a high-value building block for medicinal chemists, offering a reliable and versatile entry point for the synthesis of complex, biologically active molecules. The strategic combination of the piperidine scaffold and the reactive ethynyl group enables access to a wide range of chemical space through well-established and efficient chemical transformations. Its demonstrated utility in the synthesis of CNS drug candidates, such as the mGluR5 antagonist MTEP, underscores its significance in the ongoing quest for novel therapeutics. As synthetic methodologies continue to advance, the importance of this compound in drug discovery is poised to grow, facilitating the development of the next generation of medicines.

References

An In-depth Technical Guide to 3-Ethynylpiperidine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpiperidine is a heterocyclic compound of significant interest in medicinal chemistry. It merges the pharmacologically relevant piperidine scaffold with the versatile reactivity of a terminal alkyne. This guide provides a comprehensive overview of its core chemical properties, synthesis, spectroscopic characterization, and critical applications in drug discovery, with a focus on its role as a building block for creating complex molecular architectures through bioorthogonal chemistry.

Introduction: The Strategic Value of the Piperidine Scaffold and the Ethynyl Functional Group

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to exist in a stable chair conformation, providing a three-dimensional framework that can be strategically decorated with functional groups to optimize drug-target interactions. Furthermore, the basic nitrogen atom is often protonated at physiological pH, enhancing aqueous solubility and enabling critical ionic interactions with biological targets.[1][2]

The strategic placement of an ethynyl (terminal alkyne) group at the 3-position of the piperidine ring creates a powerful and versatile chemical building block. This functional group is a key player in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage.[3] This reaction's high fidelity, mild conditions, and bioorthogonality have made it an indispensable tool for drug discovery, enabling the rapid synthesis of compound libraries, the creation of complex drug conjugates, and the development of chemical probes.[3]

This guide delves into the essential technical details of this compound, providing researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and drug development programs.

Physicochemical and Structural Properties

This compound is most commonly handled and commercially available as its hydrochloride salt for improved stability and handling. However, it is often generated in situ or used as the free base in synthetic reactions. Its N-Boc protected form is a crucial intermediate in its synthesis and application.

Core Molecular Data
Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Common Form
This compound (See Diagram 1)C₇H₁₁N109.17Free Base
This compound Hydrochloride (See Diagram 1)C₇H₁₂ClN145.63Salt
tert-butyl this compound-1-carboxylate (See Diagram 1)C₁₂H₁₉NO₂209.28N-Boc Protected Intermediate

Data sourced from various chemical suppliers and databases.[4][5][6][7][8]

G cluster_0 This compound (Free Base) C₇H₁₁N MW: 109.17 cluster_1 This compound HCl C₇H₁₂ClN MW: 145.63 cluster_2 N-Boc-3-Ethynylpiperidine C₁₂H₁₉NO₂ MW: 209.28 node_A node_B node_C

Diagram 1: Chemical structures of this compound and its common derivatives.

Synthesis and Purification

The most common and practical laboratory synthesis of this compound hydrochloride involves the deprotection of its N-Boc (tert-butyloxycarbonyl) protected precursor, tert-butyl this compound-1-carboxylate.[9] The Boc group serves as an excellent protecting group for the piperidine nitrogen, rendering it non-basic and preventing unwanted side reactions during upstream synthetic steps. Its removal is typically achieved under acidic conditions.

Causality in Synthetic Choice:
  • Why use a Boc protecting group? The Boc group is stable to a wide range of reaction conditions (e.g., organometallic reagents, mild oxidants/reductants) but is easily and cleanly removed with acid. This orthogonality is crucial in multi-step synthesis.

  • Why is the hydrochloride salt the final product? The use of HCl for deprotection conveniently yields the hydrochloride salt. This crystalline solid is generally more stable, less volatile, and easier to handle and store than the corresponding free base, which is an oil.

G Start N-Boc-3-Ethynylpiperidine (Starting Material) Reaction Acidic Deprotection (e.g., HCl in Dioxane/MeOH) Start->Reaction Step 1: Cleavage Workup Solvent Removal (Evaporation) Reaction->Workup Step 2: Isolation Product This compound HCl (Final Product) Workup->Product

Diagram 2: General workflow for the synthesis of this compound HCl.

Protocol: Synthesis of this compound Hydrochloride

This protocol describes a standard procedure for the acidic removal of the Boc protecting group.

Materials:

  • tert-butyl this compound-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane or Methanol (5-10 eq)

  • Anhydrous Diethyl Ether (for precipitation/washing)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: Dissolve tert-butyl this compound-1-carboxylate in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Acid Addition: To the stirring solution, add the 4M HCl solution dropwise at room temperature. The amount of acid should be in excess to ensure complete reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is self-validating as the deprotection is typically quantitative and rapid.

  • Product Isolation: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue is the crude hydrochloride salt.

  • Purification: Triturate the crude solid with anhydrous diethyl ether. This step is crucial to wash away any non-polar impurities and the tert-butanol byproduct. Filter the resulting white solid and wash with additional cold diethyl ether.

  • Drying: Dry the purified solid under high vacuum to yield this compound hydrochloride.

Spectroscopic Characterization

Structural confirmation is paramount. FTIR and NMR spectroscopy provide complementary data to verify the identity and purity of this compound.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[11]

  • ≡C-H Stretch: A sharp, strong absorption band is expected around 3300-3250 cm⁻¹ . This is a highly characteristic peak for a terminal alkyne and its presence is a primary indicator of a successful synthesis.

  • C≡C Stretch: A weaker, sharp absorption is expected in the range of 2150-2100 cm⁻¹ . Its intensity can be variable.

  • N-H Stretch (as HCl salt): Broad absorption bands in the 2700-2400 cm⁻¹ range are characteristic of an amine salt (R₃N⁺-H).

  • C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[12][13] Chemical shifts (δ) are reported in ppm.

  • ¹H NMR (Proton NMR):

    • Alkyne Proton (≡C-H): A signal (typically a triplet due to long-range coupling) is expected around δ 2.0-3.0 ppm .

    • Piperidine Protons (CH₂, CH): A complex series of multiplets will be observed between δ 1.5-3.5 ppm . The protons on carbons adjacent to the nitrogen will be the most downfield.

    • Amine Proton (N-H, as HCl salt): A broad signal, often downfield (δ 8.0-9.5 ppm ), which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Alkyne Carbons (C≡C): Two signals are expected in the range of δ 65-90 ppm . The substituted carbon (C-C≡) will be further downfield than the terminal carbon (≡C-H).

    • Piperidine Carbons: Signals for the five piperidine carbons will appear in the aliphatic region, typically between δ 20-55 ppm .

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in the reactivity of its terminal alkyne, making it an ideal partner for the CuAAC "click" reaction.[3]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the coupling of a terminal alkyne (like this compound) with an organic azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.

Why this reaction is transformative:

  • High Specificity: The reaction is highly specific between the alkyne and azide, tolerating a vast array of other functional groups.

  • Quantitative Yields: The reactions often proceed to completion with high yields.

  • Mild Conditions: It can be performed in various solvents, including aqueous media, and at room temperature.

  • Stable Linker: The resulting triazole ring is chemically robust and acts as a stable, rigid linker that can participate in hydrogen bonding, enhancing binding affinity.

This methodology allows medicinal chemists to rapidly synthesize large libraries of compounds by "clicking" the this compound scaffold onto a diverse set of azide-containing molecules (e.g., other pharmacophores, linkers, or solubilizing groups).[14] This has been applied in the development of antagonists for receptors like the mGluR5 glutamate receptor, where related structures have shown potential in treating neurological disorders and addiction.[15]

G Alkyne This compound (Building Block) Catalyst Copper(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Alkyne->Catalyst Azide Organic Azide (R-N₃) (Diverse Scaffolds) Azide->Catalyst Product 1,2,3-Triazole Linked Product (New Chemical Entity) Catalyst->Product Click Reaction

References

A Technical Guide to the Solubility of 3-Ethynylpiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-ethynylpiperidine, a pivotal heterocyclic amine building block in contemporary drug discovery. In the absence of extensive empirical solubility data in public literature, this document leverages fundamental principles of organic chemistry and predictive science to offer a robust qualitative and semi-quantitative solubility profile across a range of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of this compound's solubility is presented, empowering researchers and drug development professionals to generate precise data tailored to their specific formulation and process development needs. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this compound's behavior in solution.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry, incorporating a rigid ethynyl group and a basic piperidine ring. The ethynyl moiety serves as a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions, enabling the synthesis of complex molecular architectures. The piperidine core is a prevalent motif in numerous approved drugs, often contributing to desirable pharmacokinetic properties such as improved metabolic stability and aqueous solubility at physiological pH.[1][2]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various stages of the drug development pipeline, from synthesis and purification to formulation and biological screening. A thorough understanding of its solubility profile is therefore essential for efficient process development, ensuring optimal reaction conditions, and enabling the preparation of suitable stock solutions for assays.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of this compound, we must first consider its key physicochemical properties.

PropertyValue/PredictionSource/Rationale
Molecular Formula C₇H₁₁N[3]
Molecular Weight 109.17 g/mol [3]
Appearance Colorless to light yellow liquid (Predicted)Inferred from similar small amines.[4][5]
pKa (Conjugate Acid) ~11.2 (Estimated from Piperidine)[2]
Predicted LogP 0.7 (Predicted)[6]
Hydrogen Bond Donors 1 (from the N-H group)Based on molecular structure.
Hydrogen Bond Acceptors 1 (the nitrogen atom)Based on molecular structure.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] this compound possesses both polar (the secondary amine) and non-polar (the hydrocarbon backbone and the ethynyl group) characteristics. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor.[5][9][10] This duality suggests a broad solubility across a range of organic solvents.

Predicted Qualitative Solubility in Common Organic Solvents:
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to MiscibleThe ability of this compound to both donate and accept hydrogen bonds will lead to strong intermolecular interactions with protic solvents.[4][5]
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighStrong dipole-dipole interactions between the polar C-N bond of the piperidine and the polar functional groups of these solvents will drive solubility.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents can weakly interact with the C-H bonds and the polar C-N bond. However, caution is advised with chloroform and other chlorinated solvents as they can be incompatible with some amines.[9]
Aromatic Toluene, BenzeneModerate to HighThe non-polar hydrocarbon backbone of this compound will have favorable van der Waals interactions with aromatic solvents.
Non-polar Hexane, HeptaneLow to ModerateThe polarity of the amine group will limit solubility in highly non-polar, aliphatic solvents. Solubility is expected to decrease as the carbon chain length of the solvent increases.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium shake-flask method, a widely accepted technique for determining thermodynamic solubility.[11][12]

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a vial prep2 Add a precise volume of the organic solvent prep1->prep2 Step 1 & 2 equil Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow undissolved solid to settle (at constant temperature) equil->sep1 sep2 Filter the supernatant through a syringe filter sep1->sep2 Step 4 & 5 ana1 Accurately dilute the filtered saturate solution sep2->ana1 ana2 Quantify the concentration using a pre-calibrated HPLC or GC method ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or mol/L) ana2->ana3

Caption: Workflow for Determining Equilibrium Solubility.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound. The key is to ensure that undissolved compound remains after equilibrium is reached, confirming saturation.

    • Carefully add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker, typically set to 25 °C, to mimic standard laboratory conditions.

    • Agitate the samples for a sufficient period, generally 24 to 48 hours, to ensure that equilibrium between the dissolved and undissolved compound is achieved.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows for the sedimentation of the undissolved this compound.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated and calibrated HPLC or GC method to determine the precise concentration of this compound.

    • The choice between HPLC and GC will depend on the volatility and thermal stability of the analyte and the chosen solvent.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of this compound:

  • Temperature: The solubility of most solids and liquids in organic solvents increases with temperature.[8] Therefore, it is critical to maintain and report the temperature at which the solubility determination is performed.

  • Purity of Compound and Solvent: Impurities in either the this compound or the solvent can significantly affect the measured solubility. Using materials of the highest possible purity is essential for accurate and reproducible results.

  • pH (in aqueous or protic solvents): While this guide focuses on organic solvents, if working with protic solvents like alcohols, the acidic or basic nature of any impurities could influence the protonation state of the piperidine nitrogen and thus its solubility.

  • Equilibration Time: It is vital to ensure that the system has reached thermodynamic equilibrium. Preliminary experiments to determine the necessary equilibration time are recommended.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong predictive understanding of its solubility profile can be established based on its physicochemical properties. It is anticipated to be highly soluble in polar protic and aprotic organic solvents, with moderate to good solubility in aromatic and lower solubility in non-polar aliphatic solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology for determining the solubility of this compound in any organic solvent of interest. This foundational knowledge is paramount for the successful application of this versatile building block in the advancement of new chemical entities.

References

3-Ethynylpiperidine safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Ethynylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Character

This compound (CAS No. 794533-54-3) is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, incorporating both a reactive terminal alkyne and a basic piperidine ring, offers versatile handles for molecular elaboration. However, these same functional groups are the source of its inherent chemical hazards. The piperidine moiety imparts characteristics of corrosive and flammable organic amines, while the ethynyl group introduces risks associated with terminal acetylenes, including potential instability and reactivity with certain metals.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound. As senior application scientists, our goal is not merely to list protocols but to instill a deep understanding of the causality behind them, enabling researchers to work safely and effectively. Every procedure described herein is designed as a self-validating system, grounded in authoritative safety data.

Section 1: Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's physical properties is paramount to its safe handling. These properties dictate appropriate storage conditions, predict its behavior in various experimental setups, and inform emergency response strategies.

PropertyValueSource
CAS Number 794533-54-3[1]
Molecular Formula C₇H₁₁N[2]
Molecular Weight 109.17 g/mol [2][3]
Appearance Not explicitly defined, but related compounds are colorless liquids or powders.[4]
Purity Typically supplied at ≥95%[1]
Boiling Point Data not available[2]
Storage Temperature Recommended to be stored in a dry, sealed place. Refrigeration may be advised for long-term stability.[2][5][6]

Section 2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[7]. Understanding these classifications is the first step in any risk assessment.

Signal Word: Warning [1]

GHS Pictogram:

alt text

Hazard Statements (H-Statements): [1]

  • H315: Causes skin irritation. The basicity of the piperidine nitrogen can disrupt the skin's acid mantle, leading to irritation.

  • H319: Causes serious eye irritation. Similar to skin irritation but more severe due to the sensitive nature of ocular tissues. Direct contact can lead to significant damage.

  • H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.

Precautionary Statements (P-Statements): [1] A selection of the most critical precautionary statements includes:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Comprehensive Risk Assessment and Mitigation

Safe laboratory practice is proactive, not reactive. A thorough risk assessment must be conducted before any new procedure involving this compound is undertaken. The causality is clear: the hazards identified in Section 2 must be met with specific, robust control measures.

RiskAssessment

Core Mitigation Strategies:

  • Engineering Controls: The primary line of defense is to minimize exposure at the source. Due to the respiratory irritation hazard (H335), all manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood[1][8]. The flammability risk, inherited from the piperidine structure, necessitates the use of explosion-proof equipment and avoiding ignition sources[6][9].

  • Administrative Controls: Limit the quantity of material used to the minimum required for the experiment. Ensure all personnel are trained on the specific hazards and the contents of this guide and the material's SDS.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is not a substitute for robust engineering controls. See Section 5 for a detailed breakdown.

Section 4: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable. The dual hazards of the piperidine and ethynyl groups demand careful attention to detail.

Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or ignition sources[6].

  • Material Compatibility: The terminal alkyne presents a significant risk of forming explosive acetylides with certain metals. NEVER allow this compound to come into contact with copper, brass, silver, or mercury[10][11]. Use only glass, stainless steel, or PTFE equipment.

  • Transfer: When transferring the substance, use appropriate tools (e.g., glass pipettes, stainless steel spatulas). If the compound is a solid, minimize dust generation[12]. If it is a liquid, ground the container and receiving equipment to prevent static discharge, a potential ignition source[8][9].

  • Post-Handling: After use, ensure the container is tightly sealed to prevent leakage or exposure to the atmosphere[1][8]. Decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water[1][13].

Storage Protocol:

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals[1][13]. The storage area should be secure and accessible only to authorized personnel[8][9].

  • Container: Keep the container tightly closed and properly labeled[1][8]. Containers that have been opened must be carefully resealed and kept upright[5].

  • Incompatibilities: Segregate this compound from incompatible materials, particularly strong oxidizing agents, acids, and the metals mentioned previously (copper, silver, etc.)[14][15].

Section 5: Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical for preventing skin and eye exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn for splash hazards.Protects against splashes and aerosols, mitigating the serious eye irritation hazard (H319)[1][16].
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use and consult the manufacturer's data for breakthrough times.Prevents direct contact, addressing the skin irritation hazard (H315)[1][13].
Skin/Body Protection Standard laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron is recommended.Protects skin and personal clothing from contamination[1][13].
Respiratory Protection Not required under normal conditions when used within a functional chemical fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with an appropriate cartridge may be necessary.Engineering controls are the primary method to mitigate the respiratory irritation hazard (H335)[13].

PPE_Donning_Doffing

Section 6: Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

First Aid Measures: [1]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][17].

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1][17].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[1][18].

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[1][6].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing[13][19].

Accidental Release Measures: The following workflow outlines the necessary steps for responding to a spill.

SpillResponse

Section 7: Disposal Considerations

Chemical waste disposal is strictly regulated. All waste containing this compound must be treated as hazardous.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Dispose of contents and container in accordance with all local, regional, and national regulations, typically via an approved waste disposal company[1].

Section 8: Toxicological and Ecological Information

References

Navigating a Privileged Scaffold: A Technical Guide to the Commercial Availability and Synthetic Strategy of 3-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Ethynylpiperidine Moiety in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs.[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be tailored to interact with biological targets with high affinity and specificity. The strategic introduction of an ethynyl group at the 3-position transforms this common scaffold into a highly valuable and versatile building block for modern drug discovery.

The terminal alkyne functionality of this compound is not merely a passive linker. Its unique electronic properties and linear geometry impart several key advantages:

  • Metabolic Stability: The ethynyl group can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

  • Target Engagement: The rigidity of the alkyne can lock the piperidine ring into a specific conformation, optimizing interactions with the binding pocket of a target protein. It can also participate in favorable non-covalent interactions, such as hydrogen bonding or π-stacking.

  • Synthetic Handle: As a terminal alkyne, it serves as a versatile handle for a variety of highly efficient and selective chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]

  • Bioisosterism: The ethynyl moiety can act as a bioisostere for other chemical groups, such as a phenyl ring, offering similar spatial and electronic properties with a reduced molecular footprint.

This guide provides an in-depth overview of the commercial availability of this compound and its derivatives, outlines a robust synthetic pathway from a common starting material, and discusses its application in the context of contemporary drug discovery.

Commercial Availability and Physicochemical Properties

This compound is most commonly available commercially as its hydrochloride salt to improve stability and handling.[2] The direct precursor, N-Boc-3-ethynylpiperidine, is also widely available from numerous chemical suppliers, providing a protected form for multi-step synthetic sequences.

Table 1: Commercial Availability of this compound and Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Common PurityTypical FormKey Suppliers
This compound hydrochloride959918-19-5C₇H₁₂ClN145.63≥95%White to yellow solidSigma-Aldrich, Ambeed, BLD Pharm, AbacipharmTech[3][4][5]
1-Boc-3-Ethynylpiperidine664362-16-7C₁₂H₁₉NO₂209.28≥97%White to yellow solid or liquidSigma-Aldrich, ChemScene, Ambeed, Synblock[6][7][8]

Table 2: Physicochemical Properties

PropertyThis compound hydrochloride1-Boc-3-Ethynylpiperidine
IUPAC Name This compound;hydrochloridetert-butyl this compound-1-carboxylate
Synonyms This compound HClN-Boc-3-ethynylpiperidine, Tert-butyl this compound-1-carboxylate[8]
Storage Inert atmosphere, room temperature[4]Sealed in dry, 2-8°C[6]
InChI Key DOVRPBHQYGSJIU-UHFFFAOYSA-NIJHRDEPFBAXIMW-UHFFFAOYSA-N

Strategic Synthesis of this compound Hydrochloride

A reliable and scalable synthesis of this compound hydrochloride can be achieved in two high-yielding steps from the commercially available starting material, 1-Boc-3-piperidone. This pathway leverages the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, a trusted method for the conversion of ketones to terminal alkynes, followed by a standard acid-catalyzed deprotection.

Synthetic_Pathway start 1-Boc-3-piperidone intermediate 1-Boc-3-Ethynylpiperidine start->intermediate Ohira-Bestmann Reagent K2CO3, MeOH, RT product This compound Hydrochloride intermediate->product 4M HCl in Dioxane RT

Caption: Synthetic route to this compound HCl.

Part 1: Synthesis of 1-Boc-3-Ethynylpiperidine via Ohira-Bestmann Reaction

The conversion of the ketone in 1-Boc-3-piperidone to the desired terminal alkyne is efficiently accomplished using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This modification is advantageous as it allows the reaction to proceed under mild basic conditions (potassium carbonate in methanol), which is compatible with the Boc-protecting group and avoids side reactions often encountered with the stronger bases used in the original Seyferth-Gilbert protocol.[9]

The causality of this reaction choice is rooted in its reliability and operational simplicity for generating terminal alkynes from ketones. The in situ generation of the dimethyl (diazomethyl)phosphonate carbanion from the Ohira-Bestmann reagent under mild conditions ensures high yields and functional group tolerance.

Ohira_Bestmann_Mechanism cluster_reagent Reagent Activation cluster_reaction Reaction with Ketone reagent Ohira-Bestmann Reagent carbanion Diazomethylphosphonate Carbanion reagent->carbanion K2CO3, MeOH ketone 1-Boc-3-piperidone oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane Nucleophilic Attack diazoalkene Diazoalkene oxaphosphetane->diazoalkene Cycloelimination product 1-Boc-3-ethynylpiperidine diazoalkene->product Loss of N2, 1,2-H shift

Caption: Mechanism of the Ohira-Bestmann reaction.

Experimental Protocol: Synthesis of 1-Boc-3-Ethynylpiperidine

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 1-Boc-3-piperidone (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 0.2 M concentration relative to the ketone) followed by potassium carbonate (2.0 eq). Stir the suspension at room temperature for 30 minutes.

  • Addition: To the stirring suspension, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.2 eq) in acetonitrile or methanol dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-ethynylpiperidine as a pure product.

Part 2: Deprotection to this compound Hydrochloride

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is a standard procedure in organic synthesis, reliably achieved under acidic conditions. Using a solution of hydrogen chloride in dioxane is a common and highly effective method that results in the direct precipitation or isolation of the desired hydrochloride salt, simplifying purification.[10] The reaction is typically clean and proceeds in high yield.[11][12]

Experimental Protocol: Synthesis of this compound Hydrochloride

  • Setup: Dissolve 1-Boc-3-ethynylpiperidine (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M).

  • Reagent Addition: To the solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. A precipitate may form during this time.[10]

  • Isolation: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Purification: Triturate the resulting residue with diethyl ether. Collect the resulting solid by filtration, wash with additional diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[10]

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The this compound scaffold is a valuable component in the design of targeted therapies, particularly kinase inhibitors. While not yet a component of an approved drug, its utility is demonstrated in the extensive patent literature surrounding inhibitors for critical oncology and immunology targets like Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK).

In this context, the piperidine ring often serves as a non-planar scaffold to orient vectors towards different regions of the kinase ATP-binding site. The ethynyl group can then be used as a rigid linker to connect to another pharmacophoric element or can be positioned to interact with specific residues in the binding pocket. The ability to easily modify the terminal alkyne allows for the rapid exploration of SAR, a critical process in optimizing lead compounds for potency and selectivity.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. Both this compound hydrochloride and its Boc-protected precursor should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Table 3: Hazard Information

CompoundGHS PictogramSignal WordHazard StatementsPrecautionary Statements
This compound hydrochloride GHS07 (Exclamation mark)WarningH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
1-Boc-3-Ethynylpiperidine GHS07 (Exclamation mark)WarningH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[13]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Consult the specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound represents a strategically important building block for medicinal chemists. Its commercial availability, both as the hydrochloride salt and in a protected form, coupled with a robust and scalable synthetic route, makes it an accessible tool for drug discovery programs. The inherent advantages conferred by the ethynyl group—rigidity, metabolic stability, and synthetic versatility—ensure that this scaffold will continue to feature prominently in the design of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development. This guide provides the foundational knowledge for researchers to confidently source, synthesize, and strategically deploy this valuable chemical entity in their pursuit of novel medicines.

References

theoretical studies on 3-Ethynylpiperidine conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 3-Ethynylpiperidine

Authored by a Senior Application Scientist

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] The introduction of a 3-ethynyl substituent creates a molecule of significant interest, this compound, which serves as a versatile building block for creating complex molecular architectures through subsequent chemical modifications of the alkyne. Understanding the three-dimensional structure, or conformation, of this molecule is paramount for rational drug design, as conformation dictates molecular recognition and biological activity. This technical guide provides a comprehensive framework for the theoretical investigation of the conformational landscape of this compound. We will delve into the causality behind computational choices, present a self-validating protocol for analysis, and discuss the predicted conformational preferences, grounding our claims in established principles of physical organic chemistry and computational science.

Introduction: The Significance of Conformational Preference

The therapeutic efficacy of a drug is intrinsically linked to its ability to bind to a biological target, such as a protein or enzyme. This binding event is governed by the precise three-dimensional arrangement of atoms in both the ligand and the target. For flexible molecules like this compound, which can exist as an equilibrium of different shapes, identifying the low-energy (i.e., most populated) conformers is a critical step in the drug discovery process.[1][3]

The piperidine ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. A substituent at the 3-position can occupy one of two distinct orientations: axial (pointing perpendicular to the ring's general plane) or equatorial (pointing outwards from the ring's perimeter). The equilibrium between these two chair forms is a central theme in the stereochemistry of six-membered rings.[4] The ethynyl group (–C≡CH), with its linear geometry and unique electronic properties, presents an interesting case for study. It is known to participate in various non-covalent interactions, acting as both a hydrogen-bond donor and acceptor, which can influence crystal packing and molecular aggregation.[5] This guide outlines a robust computational methodology to dissect these subtle energetic factors and predict the dominant conformation of this compound.

Foundational Principles: Piperidine Ring Puckering and Substituent Effects

The conformational analysis of any substituted piperidine begins with an understanding of the parent ring's dynamics. The chair conformation is significantly more stable than other forms like the boat or twist-boat. The energy barrier for the interconversion between the two possible chair forms (a process known as ring inversion) is relatively low, allowing for a dynamic equilibrium at room temperature.

The introduction of a substituent at the C3 position breaks the symmetry, leading to two distinct chair conformers: one with the substituent in an axial position and one with it in an equatorial position.

  • Steric Hindrance: Generally, substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions).[4]

  • Electronic Effects: Beyond simple sterics, electronic factors such as hyperconjugation and charge-dipole interactions can play a decisive role.[6][7][8] For instance, electronegative substituents sometimes favor the axial position due to stabilizing hyperconjugative interactions between the C-X σ* anti-bonding orbital and adjacent C-H bonding orbitals.

The ethynyl group is sterically slender, suggesting that 1,3-diaxial interactions might be less severe than for bulkier groups. However, its π-system and acidic proton introduce electronic considerations that require high-level quantum chemical calculations for accurate assessment.

A Validated Computational Workflow for Conformational Analysis

To ensure scientific integrity, the described protocol is designed as a self-validating system, moving from a broad, low-cost search to high-accuracy single-point energy calculations. This hierarchical approach is both computationally efficient and scientifically rigorous.

Diagram: Computational Workflow

G cluster_0 Phase 1: Exploration cluster_1 Phase 2: Refinement & Validation cluster_2 Phase 3: Analysis A 1. Initial 3D Structure Generation (Axial & Equatorial Guesses) B 2. Conformational Search (Molecular Mechanics - MMFF94) A->B Broad Scan C 3. Geometry Optimization (DFT: M06-2X/cc-pVTZ) B->C Low-energy conformers D 4. Vibrational Frequency Analysis (Confirm Minima, Obtain ZPE & G) C->D Validate minima E 5. Solvent Modeling (PCM/SMD for Water/Chloroform) D->E Account for environment F 6. Relative Energy Calculation (ΔG = G_axial - G_equatorial) E->F Final energies G cluster_equatorial Equatorial Conformer (Predicted Lower Energy) cluster_axial Axial Conformer (Predicted Higher Energy) eq eq ax ax eq->ax ΔG > 0

References

Methodological & Application

Application Note & Protocol Guide: Synthesis of 3-Ethynylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Ethynylpiperidine Scaffold

The piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and natural products. The incorporation of an ethynyl group at the 3-position introduces a rigid, linear handle that is of paramount importance in modern drug discovery. This alkyne moiety serves as a versatile functional group for post-synthetic modifications via click chemistry (e.g., CuAAC), Sonogashira cross-coupling reactions, and as a pharmacophore capable of forming specific interactions with biological targets. Consequently, reliable and scalable access to this compound derivatives is a critical need for medicinal chemistry programs.

This guide details two primary, field-validated synthetic pathways starting from common N-protected piperidine derivatives:

  • Strategy A: A two-step sequence involving the nucleophilic addition of an ethynyl anion to an N-protected 3-piperidone, followed by deoxygenation of the resultant tertiary alcohol.

  • Strategy B: A palladium-catalyzed Sonogashira cross-coupling of an enol triflate derived from an N-protected 3-piperidone with a suitable terminal alkyne.

Each strategy offers distinct advantages and is suited for different starting materials and project goals.

Strategic Overview: Pathways to this compound

The choice of synthetic route is primarily dictated by the availability of starting materials, desired scale, and tolerance of other functional groups. The following diagram illustrates the two divergent pathways discussed in this note, originating from the common intermediate, N-Boc-3-piperidone.

G cluster_0 cluster_1 Strategy A: Addition-Deoxygenation cluster_2 Strategy B: Sonogashira Coupling A N-Boc-3-piperidone B 1. Ethynyl Nucleophile Addition (e.g., Ethynylmagnesium bromide) A->B Step A1 E 1. Enol Triflate Formation (e.g., LiHMDS, Comins' Reagent) A->E Step B1 C N-Boc-3-ethynyl-3-hydroxypiperidine B->C D 2. Reductive Deoxygenation (e.g., Barton-McCombie) C->D Step A2 Z N-Boc-3-ethynylpiperidine D->Z F N-Boc-3-(triflyloxy)-1,2,5,6- tetrahydropyridine E->F G 2. Pd-Catalyzed Sonogashira Coupling (with TMS-acetylene) F->G Step B2 G->Z

Figure 1: Divergent synthetic routes to N-Boc-3-ethynylpiperidine.

Protocol I: Ethynyl Addition and Reductive Deoxygenation

This strategy is conceptually straightforward and utilizes classic organometallic addition chemistry. It is often favored for its reliability and the use of readily available reagents. The key challenge lies in the efficient deoxygenation of the intermediate tertiary propargyl alcohol, which can be prone to side reactions.

Step 1A: Synthesis of tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate

This step involves the nucleophilic addition of an ethynyl anion to the ketone carbonyl of N-Boc-3-piperidone. Ethynylmagnesium bromide is a common and effective reagent for this transformation.

Protocol Details:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/g of piperidone). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of ethynylmagnesium bromide (0.5 M in THF, 1.5 equivalents) to the stirred THF.

  • Substrate Addition: Dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (5 mL/g) and add it dropwise to the Grignard reagent solution at 0 °C over 30 minutes. The internal temperature should be maintained below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired tertiary alcohol as a white solid or colorless oil.

Step 1B: Barton-McCombie Deoxygenation to N-Boc-3-ethynylpiperidine

The Barton-McCombie reaction is a reliable method for the reductive deoxygenation of unhindered tertiary alcohols. It proceeds via a thiocarbonyl derivative, which undergoes a radical-mediated reduction.

Protocol Details:

  • Thiocarbonyl Formation:

    • Dissolve the alcohol from Step 1A (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

    • Add phenyl chlorothionoformate (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete formation of the thiocarbonate intermediate.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude thiocarbonate is often used directly in the next step without further purification.

  • Radical Reduction:

    • Dissolve the crude thiocarbonate in anhydrous toluene. Add tributyltin hydride (Bu₃SnH, 1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).

    • Heat the mixture to 80-90 °C under a nitrogen atmosphere for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The removal of tin byproducts is a critical purification challenge. The crude residue can be purified by flash chromatography on silica gel. Alternatively, treatment with a potassium fluoride (KF) solution can precipitate tin salts, which are then removed by filtration.

Protocol II: Sonogashira Cross-Coupling

This modern approach leverages the power of palladium catalysis to directly couple an enol triflate with a terminal alkyne. The Sonogashira coupling is known for its high efficiency and functional group tolerance. The key is the successful and high-yielding formation of the vinyl triflate precursor.

Step 2A: Synthesis of tert-butyl 3-((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

The enol triflate is synthesized from N-Boc-3-piperidone by trapping the kinetically formed enolate with a triflating agent, such as Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)).

Protocol Details:

  • Reactor Setup: To a flame-dried, multi-neck flask under a nitrogen atmosphere, add anhydrous THF. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 eq) to the cold THF. After 15 minutes of stirring, add a solution of N-Boc-3-piperidone (1.0 eq) in THF dropwise, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Triflate Trapping: In a separate flask, dissolve Comins' reagent (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.

  • Reaction & Quenching: Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight. Quench the reaction with saturated aqueous NaHCO₃.

  • Work-up & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the vinyl triflate.

Step 2B: Sonogashira Coupling to N-Boc-3-ethynylpiperidine

The vinyl triflate is coupled with (trimethylsilyl)acetylene, a protected form of acetylene that prevents self-coupling and other side reactions. A subsequent deprotection step reveals the terminal alkyne.

Protocol Details:

  • Catalyst Pre-activation: In a Schlenk flask, dissolve the vinyl triflate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq) in anhydrous, degassed dimethylformamide (DMF).

  • Reagent Addition: Add triethylamine (Et₃N, 3.0 eq) followed by (trimethylsilyl)acetylene (1.5 eq).

  • Reaction: Heat the mixture to 50-60 °C under a nitrogen atmosphere for 4-8 hours, or until LC-MS analysis shows complete consumption of the triflate.

  • Work-up: Cool the reaction, dilute with water, and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄ and concentrate.

  • TMS Deprotection:

    • Dissolve the crude TMS-protected alkyne in methanol.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC. Once complete, filter off the solids and concentrate the filtrate.

  • Final Purification: Dissolve the residue in ethyl acetate, wash with water, and dry over Na₂SO₄. After concentration, purify the final product, N-Boc-3-ethynylpiperidine, by flash column chromatography.

G cluster_0 Sonogashira Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C R¹-Pd(II)L₂(X) B->C D Transmetalation (Cu-acetylide) C->D E R¹-Pd(II)L₂(C≡CR²) D->E F Reductive Elimination E->F F->A Regeneration G R¹-C≡C-R² (Product) F->G H R¹-X (Vinyl Triflate) H->B I R²-C≡C-H + CuI (TMS-Acetylene) I->D

Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Comparative Analysis and Data Summary

Both strategies provide viable routes to the target compound. The choice depends on specific laboratory capabilities and project requirements.

ParameterStrategy A: Addition-DeoxygenationStrategy B: Sonogashira Coupling
Starting Material N-Boc-3-piperidoneN-Boc-3-piperidone
Key Reagents Ethynylmagnesium bromide, Bu₃SnH, Phenyl chlorothionoformateLiHMDS, Comins' Reagent, Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene
Number of Steps 2-3 (depending on thiocarbonate isolation)2
Typical Overall Yield 40-60%55-75%
Key Challenges Efficiency of deoxygenation; removal of tin byproducts.Anhydrous/inert conditions for enolate formation; cost of Pd catalyst and Comins' reagent.
Scalability Moderate; tin waste can be an issue on a large scale.Good; avoids stoichiometric metallic reductants.
Advantages Utilizes more "classic" and often cheaper reagents.Higher overall yields, cleaner reaction profiles, avoids toxic tin reagents.

Troubleshooting and Expert Insights

  • Low Yield in Grignard Addition (Step 1A): Ensure all glassware is rigorously dried and THF is anhydrous. The quality of the Grignard reagent is critical; titrate if necessary.

  • Incomplete Deoxygenation (Step 1B): The radical reaction can be sluggish. Ensure AIBN is fresh and the temperature is maintained. If issues persist, consider alternative deoxygenation methods like the GoMets-type reaction.

  • Poor Vinyl Triflate Yield (Step 2A): The formation of the kinetic enolate is temperature-critical. Maintain the temperature at -78 °C strictly during base and substrate addition. Use freshly titrated LiHMDS.

  • Stalled Sonogashira Coupling (Step 2B): Catalyst deactivation is a common issue. Ensure all reagents and solvents are thoroughly degassed to remove oxygen. The addition of excess phosphine ligand can sometimes help stabilize the catalyst.

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Ethynylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The introduction of an ethynyl group at the 3-position creates a versatile building block, this compound, which serves as a critical intermediate in the synthesis of complex therapeutic agents. The terminal alkyne functionality is a gateway for a multitude of chemical transformations, most notably "click chemistry" reactions and cross-coupling methodologies like the Sonogashira coupling.

A prominent example of its application is in the synthesis of MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine), a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[3] MTEP and its analogs are widely used as research tools to investigate the role of mGluR5 in neurological and psychiatric disorders. The robust synthesis of this compound is therefore a crucial first step for researchers in this field. This guide provides a detailed, field-proven protocol for its synthesis, focusing on the underlying chemical principles and practical considerations.

Overall Synthetic Strategy

The most common and reliable strategy for synthesizing this compound involves a three-stage process starting from a commercially available precursor, N-Boc-3-piperidone. This strategy is outlined below:

  • Stage 1: Synthesis of an Alkynylatable Precursor. The ketone in N-Boc-3-piperidone is converted into a vinyl triflate, which is an excellent substrate for palladium-catalyzed cross-coupling reactions.

  • Stage 2: Sonogashira Cross-Coupling. The core carbon-carbon bond is formed by coupling the vinyl triflate with a protected alkyne, Trimethylsilylacetylene (TMSA). This reaction introduces the desired ethynyl group in a protected form.[4][5][6]

  • Stage 3: One-Pot Deprotection. The synthesis is completed by the simultaneous removal of the Trimethylsilyl (TMS) group from the alkyne and the tert-butyloxycarbonyl (Boc) group from the piperidine nitrogen under strong acidic conditions, yielding the final product as a stable hydrochloride salt.[7][8]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sonogashira Coupling cluster_2 Stage 3: Deprotection A N-Boc-3-piperidone B N-Boc-5,6-dihydro-1H-pyridin-3-yl trifluoromethanesulfonate (Vinyl Triflate) A->B  LiHMDS, Comins' Reagent C N-Boc-3-((trimethylsilyl)ethynyl) -1,2,5,6-tetrahydropyridine B->C  Pd(PPh₃)₂Cl₂, CuI, Et₃N  Trimethylsilylacetylene D N-Boc-3-((trimethylsilyl)ethynyl)piperidine C->D  H₂, Pd/C E This compound Hydrochloride D->E  HCl in Dioxane

Caption: Overall workflow for the synthesis of this compound HCl.

Part 1: Synthesis of N-Boc-3-((trimethylsilyl)ethynyl)piperidine

This part covers the conversion of N-Boc-3-piperidone to the key protected intermediate via a Sonogashira coupling reaction.

Protocol 1A: Synthesis of N-Boc-5,6-dihydro-1H-pyridin-3-yl trifluoromethanesulfonate

Rationale: The carbonyl group of a ketone is not suitable for direct alkynylation in this context. It is first converted into a vinyl triflate. The triflate group (–OTf) is an excellent pseudohalide leaving group for palladium-catalyzed cross-coupling reactions due to its high reactivity. Comins' reagent is a standard choice for this transformation.

ReagentFormulaMW ( g/mol )CAS No.Notes
N-Boc-3-piperidoneC₁₀H₁₇NO₃199.2598977-36-7Commercially available.
Lithium bis(trimethylsilyl)amide (LiHMDS)C₆H₁₈LiNSi₂167.334039-32-11 M solution in THF. Highly moisture sensitive.
Comins' ReagentC₁₉H₁₀F₆N₂O₆S₂548.4187254-63-3N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide).
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, inhibitor-free.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-piperidone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.1 eq, 1 M solution in THF) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Triflation: In a separate flask, dissolve Comins' reagent (1.15 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the vinyl triflate product.

Protocol 1B: Sonogashira Coupling and Reduction

Rationale: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[4] It utilizes a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne.[9] Following the coupling, the double bond introduced during the vinyl triflate formation is saturated via catalytic hydrogenation.

ReagentFormulaMW ( g/mol )CAS No.Notes
Vinyl Triflate IntermediateC₁₁H₁₆F₃NO₅S331.31-From Protocol 1A.
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.221066-54-2Highly flammable liquid. Handle with care.[10][11]
Dichlorobis(triphenylphosphine)palladium(II)C₃₆H₃₀Cl₂P₂Pd701.9013965-03-2Catalyst. Air-sensitive.
Copper(I) Iodide (CuI)CuI190.457681-65-4Co-catalyst. Light-sensitive.
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Anhydrous. Acts as base and solvent.
Palladium on Carbon (10%)Pd/C106.42 (Pd)7440-05-3Catalyst for hydrogenation.
Methanol (MeOH)CH₄O32.0467-56-1Anhydrous.

Step-by-Step Methodology:

  • Coupling Reaction Setup: To a dried Schlenk flask, add the vinyl triflate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous triethylamine (approx. 0.2 M concentration relative to triflate). Degas the solution by bubbling argon through it for 15 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise. Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-6 hours).

  • Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the coupled tetrahydropyridine intermediate.

  • Hydrogenation: Dissolve the purified intermediate in anhydrous methanol. Add 10% Pd/C (approx. 10% by weight).

  • Reduction: Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon. Stir vigorously under the H₂ atmosphere at room temperature for 12-16 hours.

  • Final Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate to yield N-Boc-3-((trimethylsilyl)ethynyl)piperidine, which is often used in the next step without further purification.

Part 2: Synthesis of this compound Hydrochloride

Protocol 2: One-Pot Deprotection

Rationale: The final step involves the removal of two protecting groups. Strong acidic conditions, such as a solution of hydrogen chloride in an organic solvent, are effective for cleaving the acid-labile Boc group.[8][12] These conditions are also sufficient to cleave the silicon-carbon bond of the TMS-protected alkyne, liberating the terminal alkyne. The reaction directly yields the hydrochloride salt of the product, which is typically a stable, crystalline solid that is easier to handle and store than the free base.[7]

ReagentFormulaMW ( g/mol )CAS No.Notes
N-Boc-3-((trimethylsilyl)ethynyl)piperidineC₁₅H₂₇NOSi265.47-From Part 1.
Hydrogen Chloride solutionHCl36.467647-01-04 M solution in 1,4-Dioxane. Corrosive.
Diethyl Ether (Et₂O)C₄H₁₀O74.1260-29-7Anhydrous. Used for precipitation/washing.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude N-Boc-3-((trimethylsilyl)ethynyl)piperidine (1.0 eq) from the previous step in a minimal amount of a suitable solvent like methanol or dichloromethane in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add the 4 M HCl solution in 1,4-dioxane (5-10 eq).

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Product Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Precipitation and Washing: Add a sufficient volume of diethyl ether to the residue. This will cause the hydrochloride salt to precipitate. Stir or sonicate the slurry to break up any clumps.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities. Dry the white solid under high vacuum to obtain the final product, this compound hydrochloride.

G cluster_0 Deprotection Workflow A Dissolve Intermediate in CH₂Cl₂ or MeOH B Cool to 0 °C A->B C Add 4M HCl in Dioxane B->C D Stir at RT (2-4h) C->D E Concentrate in vacuo D->E F Triturate with Et₂O E->F G Filter Solid F->G H Wash with Et₂O G->H I Dry under Vacuum H->I J Final Product: This compound HCl I->J

Caption: Experimental workflow for the deprotection step.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent/MaterialKey HazardsHandling Precautions
Trimethylsilylacetylene (TMSA) Highly flammable liquid and vapor.[13] Low boiling point (53 °C) can cause pressure buildup in sealed containers.[11]Keep away from ignition sources.[10][13] Do not store in tightly sealed containers; vent periodically.[11] Use spark-proof tools.[13] Ground all equipment.[14]
Palladium Catalysts Toxic and may cause skin/eye irritation. Fine powders can be pyrophoric.Avoid inhalation of dust. Handle under an inert atmosphere where possible.
Copper(I) Iodide Harmful if swallowed. Causes skin and serious eye irritation.Avoid contact with skin and eyes. Wash hands thoroughly after handling.
LiHMDS Corrosive. Reacts violently with water. Flammable.Handle under a strict inert atmosphere. Use appropriate syringes and cannulation techniques. Quench slowly and carefully.
HCl in Dioxane Highly corrosive. Causes severe skin burns and eye damage. Dioxane is a suspected carcinogen.Handle with extreme care in a fume hood. Ensure no contact with skin or eyes.
Triethylamine Flammable liquid. Corrosive and toxic. Strong, unpleasant odor.Use in a well-ventilated area. Avoid inhalation of vapors.

References

Application Note & Protocols: 3-Ethynylpiperidine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a desirable three-dimensional geometry for optimal interaction with biological targets. When functionalized with a terminal alkyne at the 3-position, as in 3-ethynylpiperidine, this privileged structure is transformed into a highly versatile and powerful building block for drug discovery.[1][3] The ethynyl group serves as a reactive "handle," enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and precision.[3]

This guide provides an in-depth exploration of this compound's utility, focusing on its core reactivity in key synthetic transformations that are central to the construction of complex pharmaceutical intermediates. We will detail the rationale behind common synthetic strategies and provide robust, step-by-step protocols for its application in N-protection, palladium-catalyzed cross-coupling reactions, and azide-alkyne cycloadditions.

Physicochemical Properties & Safe Handling

This compound is typically supplied as its hydrochloride salt for improved stability and handling.[4][5] The free base can be generated in situ or through a separate workup procedure. The N-protected form, such as the tert-butoxycarbonyl (Boc) derivative, is also commercially available and frequently used to prevent side reactions of the secondary amine.[6][7]

Table 1: Physicochemical Data

PropertyThis compound[8]This compound HCl[4]tert-Butyl this compound-1-carboxylate (N-Boc)[6][7]
CAS Number 794533-54-3959918-19-5664362-16-7
Molecular Formula C₇H₁₁NC₇H₁₂ClNC₁₂H₁₉NO₂
Molecular Weight 109.17 g/mol 145.63 g/mol 209.29 g/mol
Appearance -SolidColorless Liquid
Storage Store in a dry, sealed place[8]2-8°C[4]Store refrigerated[9]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.[12][13]

  • Incompatibilities: Keep away from strong oxidizing agents.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[9][10] Wash hands thoroughly after handling. In case of contact, rinse the affected area with copious amounts of water.[9][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9][12]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the distinct reactivity of its two functional groups: the secondary amine and the terminal alkyne. Strategic manipulation of these sites allows for the sequential and controlled construction of complex molecules.

G main This compound sub1 N-Protection (e.g., Boc, Cbz) main->sub1 Piperidine Nitrogen sub2 Sonogashira Coupling main->sub2 Terminal Alkyne sub3 Azide-Alkyne Cycloaddition (CuAAC) main->sub3 Terminal Alkyne prod1 N-Protected Intermediate (Enhanced solubility, prevents N-alkylation) sub1->prod1 prod2 Aryl/Vinyl Alkynes (C-C Bond Formation) sub2->prod2 prod3 1,2,3-Triazoles (Stable Linker) sub3->prod3

Figure 1: Key synthetic transformations of this compound.
N-Protection of the Piperidine Ring

The secondary amine of the piperidine ring is nucleophilic and can interfere with subsequent reactions, particularly those involving bases or electrophiles. Therefore, the first step in many synthetic sequences is the installation of a protecting group on the nitrogen atom.[14][15] The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[15]

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O).

  • Rationale: Triethylamine (TEA) is used as a mild base to neutralize the HCl salt if starting from this compound hydrochloride, and to scavenge the acid generated during the reaction. The reaction proceeds smoothly at room temperature, providing a high yield of the N-Boc protected product, which is often a liquid and more soluble in organic solvents than the starting salt.[15]

  • Materials:

    • This compound hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (2.2 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound hydrochloride (1.0 eq) in DCM (approx. 0.2 M).

    • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to generate the free base.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl this compound-1-carboxylate as a colorless oil.[7]

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a cornerstone reaction in medicinal chemistry for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[16][17] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, providing a direct route to connect the this compound scaffold to various aromatic and heteroaromatic systems.[16]

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu Cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-Cu R-C≡C-Cu R-C≡C-H R-C≡C-H R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-Cu->R-C≡C-H Transmetalation (to Pd Cycle)

Figure 2: Simplified catalytic cycles of the Sonogashira coupling.

Protocol 2: Sonogashira Coupling of N-Boc-3-ethynylpiperidine with an Aryl Bromide

This protocol details a typical procedure for coupling the N-protected building block with a representative aryl bromide.

  • Rationale: A palladium catalyst, often with a phosphine ligand like PPh₃, facilitates the oxidative addition of the aryl halide.[18] The copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base (e.g., TEA or piperidine) to form a copper acetylide intermediate.[18][19] This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[19] The reaction is run under an inert atmosphere to prevent oxidative side reactions, particularly the homocoupling of the alkyne (Glaser coupling).[20]

  • Materials:

    • N-Boc-3-ethynylpiperidine (1.1 eq)

    • Aryl bromide (or iodide) (1.0 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, approx. 3.0 eq).

    • Add N-Boc-3-ethynylpiperidine (1.1 eq) via syringe.

    • Heat the reaction mixture to 50-70 °C and stir until the aryl halide is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

    • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., gradient of ethyl acetate in hexanes).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[21] The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[22][][24] This reaction is exceptionally reliable and tolerant of a vast array of functional groups, making it ideal for late-stage diversification in drug discovery.[21][25]

Protocol 3: CuAAC Reaction of N-Boc-3-ethynylpiperidine with a Benzyl Azide

This protocol provides a standard method for the synthesis of a triazole-linked conjugate.

  • Rationale: The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate.[21] The reaction proceeds rapidly at room temperature in a variety of solvents, including aqueous mixtures, which is a significant advantage for biological applications.[21][24] The resulting triazole ring is chemically stable and acts as an effective and rigid linker in medicinal chemistry.

  • Materials:

    • N-Boc-3-ethynylpiperidine (1.0 eq)

    • Benzyl azide (or other organic azide) (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

    • Sodium ascorbate (0.1 eq)

    • Solvent system (e.g., 1:1 mixture of tert-butanol and water)

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-3-ethynylpiperidine (1.0 eq) and the organic azide (1.0 eq) in the t-BuOH/water solvent system.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours (monitor by TLC or LC-MS).

    • Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting triazole product by silica gel column chromatography or recrystallization.

Application Spotlight: Synthesis of a Key Pharmaceutical Intermediate

To illustrate the practical application of these protocols, the following workflow outlines the synthesis of a precursor analogous to those used in the development of mGluR5 antagonists like MTEP [3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine].[26] Here, we target the synthesis of tert-butyl 3-((2-methylthiazol-4-yl)ethynyl)piperidine-1-carboxylate.

Figure 3: Workflow for the synthesis of a thiazole-piperidine intermediate.

This two-step sequence first protects the piperidine nitrogen to ensure clean reactivity in the subsequent coupling step. The Sonogashira reaction then efficiently forges the key C-C bond between the piperidine scaffold and the thiazole heterocycle, demonstrating the modularity and power of this compound as a building block. The resulting intermediate can be deprotected and further modified to generate a library of compounds for biological screening.

Conclusion

This compound is a high-value building block for pharmaceutical research, offering a robust piperidine core combined with the versatile reactivity of a terminal alkyne. Its ability to readily participate in fundamental synthetic transformations such as N-protection, Sonogashira couplings, and azide-alkyne cycloadditions allows for the efficient and modular construction of complex molecular architectures. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to leverage the synthetic potential of this compound in their programs, accelerating the discovery of novel therapeutics.

References

The Versatile Role of 3-Ethynylpiperidine in Advancing Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Ethynylpiperidine as a Privileged Building Block in Click Chemistry

In the landscape of modern chemical synthesis, "click chemistry" has emerged as a powerful philosophy, emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] At the heart of this concept lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[2] This reaction's reliability and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4]

Within the vast library of chemical building blocks, this compound stands out as a particularly valuable synthon for click chemistry applications. The piperidine motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and bioactive compounds due to its favorable physicochemical properties and ability to interact with biological targets.[5] By incorporating a terminal alkyne, this compound provides a direct handle for click chemistry, enabling the seamless integration of this important heterocyclic core into a diverse range of molecular architectures.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in click chemistry. We will explore its application in the synthesis of novel molecular entities for drug discovery and as a versatile linker in bioconjugation, providing researchers with the foundational knowledge and practical methodologies to harness the full potential of this unique building block.

Core Principles: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst. The reaction proceeds with high regioselectivity to exclusively form the 1,4-disubstituted triazole isomer. The resulting triazole ring is not merely a passive linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of an amide bond.

The general mechanism for the CuAAC reaction is depicted below. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Reaction Intermediates cluster_product Product 3EP This compound (Alkyne) Cu_Acetylide Copper(I) Acetylide 3EP->Cu_Acetylide + Cu(I) Azide R-N3 (Azide) Triazolide Copper Triazolide Azide->Triazolide + Cu-Acetylide CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide->Triazolide Triazolide->CuI Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Triazolide->Triazole Protonation Bioconjugation_Workflow cluster_components Components cluster_reaction Click Reaction cluster_product Final Product Biomolecule Azide-Modified Biomolecule (e.g., Protein, Oligonucleotide) CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) Biomolecule->CuAAC Linker_Payload This compound-Payload Conjugate Linker_Payload->CuAAC Bioconjugate Biomolecule-Linker-Payload Conjugate CuAAC->Bioconjugate

References

reaction of 3-Ethynylpiperidine with organic azides

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3-(1,2,3-triazolyl)piperidines, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction between 3-ethynylpiperidine and organic azides. It details the underlying mechanisms, practical considerations, and step-by-step protocols for achieving specific regioisomers through tailored catalytic systems.

Introduction: Bridging Two Privileged Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in the design of therapeutics targeting the central nervous system, among other applications.[1][3] Separately, the 1,2,3-triazole linkage, born from the "click chemistry" paradigm, has emerged as a robust and versatile linker in drug discovery.[4][5][6] Formed via the Huisgen 1,3-dipolar cycloaddition, this aromatic heterocycle is chemically stable and capable of mimicking the properties of an amide bond.[7]

The conjugation of this compound with organic azides covalently links these two valuable motifs, creating a diverse family of 3-(1,2,3-triazolyl)piperidine derivatives. This guide explores the primary catalytic pathways that control the regiochemical outcome of this powerful reaction, providing chemists with the tools to selectively synthesize either 1,4- or 1,5-disubstituted triazole products.

Mechanistic Overview: A Tale of Two Regioisomers

The reaction between the terminal alkyne of this compound and an organic azide is a 1,3-dipolar cycloaddition.[4] While the thermal reaction can proceed without a catalyst, it often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[8] To achieve control and efficiency under mild conditions, metal catalysts are employed, with copper and ruthenium offering distinct and complementary regioselectivity.

The Copper-Catalyzed Pathway (CuAAC): The 1,4-Regioisomer

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, delivering 1,4-disubstituted 1,2,3-triazoles with exceptional fidelity.[4][8] The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate. The catalytic cycle is initiated by the coordination of Cu(I) to the terminal alkyne of this compound. The resulting copper acetylide then reacts with the organic azide, passing through a six-membered copper-containing intermediate before reductive elimination yields the stable 1,4-triazole product and regenerates the Cu(I) catalyst.[8]

Because the Cu(I) oxidation state is prone to disproportionation and oxidation, the reaction is typically performed using a stable Cu(II) salt (e.g., CuSO₄·5H₂O) with an in-situ reducing agent, most commonly sodium ascorbate.[9][10]

CuAAC_Mechanism CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Forms Acetylide Alkyne R-C≡CH (this compound) Alkyne->CuI + Azide R'-N₃ Cu_Triazolide Copper Triazolide Intermediate Product 1,4-Triazole Product Cu_Acetylide->Cu_Triazolide + R'-N₃ Cu_Triazolide->CuI Protonolysis (Releases Product) Cu_Triazolide->Product

CuAAC Catalytic Cycle Diagram.
The Ruthenium-Catalyzed Pathway (RuAAC): The 1,5-Regioisomer

Complementary to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[11][12] This transformation is catalyzed by specific ruthenium(II) complexes, such as [Cp*RuCl] derivatives.[13][14]

The mechanism of RuAAC differs significantly from CuAAC. It does not proceed via a metal acetylide. Instead, it involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[11][13][14] The initial carbon-nitrogen bond forms between the internal, more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination from this ruthenacycle intermediate furnishes the 1,5-triazole product and regenerates the active ruthenium catalyst.[13][14]

RuAAC_Mechanism RuAAC Catalytic Cycle RuII [Cp*RuCl] Ruthenacycle Six-Membered Ruthenacycle RuII->Ruthenacycle Oxidative Coupling Alkyne R-C≡CH (this compound) Alkyne->RuII + Azide R'-N₃ Azide->RuII + Product 1,5-Triazole Product Ruthenacycle->RuII Reductive Elimination Ruthenacycle->Product Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Alkyne & Azide in Solvent Combine Combine Reagents & Initiate Reaction Reagents->Combine Catalyst Prepare Catalyst & Ligand Solution Catalyst->Combine Reducer Prepare Fresh Reducing Agent Solution (for CuAAC) Reducer->Combine Monitor Monitor Progress (TLC, LC-MS) Combine->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Purify by Column Chromatography or Recrystallization Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles Utilizing 3-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazoles incorporating the versatile 3-ethynylpiperidine building block.[3][4][5] The piperidine moiety is a common feature in many FDA-approved drugs, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance on various synthetic strategies, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction: The Synergy of Piperidine and Triazole Moieties in Drug Discovery

The convergence of the 1,2,3-triazole and piperidine pharmacophores offers a powerful strategy for the design of novel therapeutic agents.[6][7] The triazole ring, often formed via "click chemistry," serves as a robust and biocompatible linker, while the piperidine ring can impart desirable properties such as improved solubility, metabolic stability, and target engagement.[6] The use of this compound as a readily available and reactive building block provides a straightforward entry into this valuable chemical space.

This guide will explore the three primary methods for constructing the 1,2,3-triazole ring from this compound and an organic azide:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most widely used method, known for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and mild reaction conditions.[8][9][10][11][]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A complementary approach that selectively produces the 1,5-disubstituted regioisomer, offering access to a different chemical space.[13][14][15][16][17]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that is particularly valuable for biological applications where copper toxicity is a concern.[][19][20][21][22][23]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, providing a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10][24][25] The reaction is characterized by its high yields, broad functional group tolerance, and straightforward purification.[8][9]

Mechanistic Insights

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide from this compound.[24][26] This intermediate then reacts with the organic azide in a stepwise manner, proceeding through a six-membered copper metallacycle to furnish the 1,4-disubstituted triazole product.[8][26] The use of a reducing agent, such as sodium ascorbate, is often necessary to maintain the active copper(I) catalytic species.[24][27]

CuAAC_Mechanism Alkyne This compound Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Coordination & Deprotonation CuI Cu(I) Source (e.g., CuSO₄/Ascorbate) CuI->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Coordination Azide Organic Azide (R-N₃) Azide->Metallacycle Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Product Protonolysis Protonation Protonolysis Protonation->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->CuI

Caption: General mechanism of the CuAAC reaction.

Experimental Protocol: General Procedure for CuAAC

This protocol provides a general method for the synthesis of 1-(aryl/alkyl)-4-(piperidin-3-yl)-1H-1,2,3-triazoles.

Materials:

  • This compound hydrochloride

  • Organic azide (e.g., benzyl azide, phenyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 equiv), the organic azide (1.0 equiv), and a 1:1 mixture of t-BuOH and H₂O.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 equiv) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Data Summary
EntryAzideSolventTemp. (°C)Time (h)Yield (%)
1Benzyl azidet-BuOH/H₂ORT1295
2Phenyl azidet-BuOH/H₂ORT1892
34-Methoxybenzyl azidet-BuOH/H₂ORT1296
44-Chlorobenzyl azidet-BuOH/H₂ORT1693

Table 1: Representative yields for the CuAAC reaction with this compound.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides a powerful and regiocomplementary method to the CuAAC, selectively yielding 1,5-disubstituted 1,2,3-triazoles.[13][14][16] This alternative regiochemistry can be crucial in structure-activity relationship (SAR) studies, as the position of the substituents on the triazole ring can significantly impact biological activity.

Mechanistic Insights

The mechanism of the RuAAC reaction is distinct from that of the CuAAC. It is proposed to proceed through an oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[13][14] Subsequent reductive elimination from this intermediate furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[13][14]

RuAAC_Mechanism Alkyne This compound Ru_Complex Ruthenium-Alkyne Complex Alkyne->Ru_Complex Ru_Catalyst [Cp*RuCl] Ru_Catalyst->Ru_Complex Ruthenacycle Six-membered Ruthenacycle Ru_Complex->Ruthenacycle Oxidative Coupling Azide Organic Azide (R-N₃) Azide->Ruthenacycle Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Ru_Catalyst

Caption: Proposed mechanism for the RuAAC reaction.

Experimental Protocol: General Procedure for RuAAC

This protocol describes a general method for the synthesis of 1-(aryl/alkyl)-5-(piperidin-3-yl)-1H-1,2,3-triazoles.

Materials:

  • This compound hydrochloride

  • Organic azide (e.g., benzyl azide, phenyl azide)

  • [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (Cp* = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene)

  • Toluene or 1,2-dichloroethane (DCE)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (0.02-0.05 equiv).

  • Add the organic azide (1.0 equiv) and this compound hydrochloride (1.2 equiv).

  • Add the anhydrous solvent (toluene or DCE).

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.

Data Summary
EntryAzideCatalystSolventTemp. (°C)Time (h)Yield (%)
1Benzyl azide[CpRuCl(PPh₃)₂]Toluene802485
2Phenyl azide[CpRuCl(COD)]DCE603682
34-Methoxybenzyl azide[CpRuCl(PPh₃)₂]Toluene802488
44-Chlorobenzyl azide[CpRuCl(COD)]DCE604080

Table 2: Representative yields for the RuAAC reaction with this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, metal-free click reaction that is particularly well-suited for bioconjugation and applications in living systems where the cytotoxicity of copper is a concern.[][19][20][21][28] This reaction relies on the high ring strain of a cyclooctyne to drive the cycloaddition with an azide.[][22][23] While this compound itself is not strained, it can be reacted with a strained cyclooctyne that has been functionalized with an azide.

Mechanistic Insights

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon reaction with the azide.[][23] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, similar to the thermal Huisgen cycloaddition, but at significantly lower temperatures due to the activation provided by the ring strain.[23]

SPAAC_Workflow Azido_Cyclooctyne Azide-functionalized Strained Cyclooctyne (e.g., DBCO-N₃) Mixing Mixing in Biocompatible Buffer Azido_Cyclooctyne->Mixing Ethynylpiperidine This compound Ethynylpiperidine->Mixing Incubation Incubation at Physiological Temp. Mixing->Incubation Reaction Initiation Product Triazole-linked Piperidine Conjugate Incubation->Product Cycloaddition Purification Purification (e.g., SEC, Dialysis) Product->Purification

Caption: General experimental workflow for a SPAAC reaction.

Experimental Protocol: General Procedure for SPAAC

This protocol outlines the reaction of this compound with an azide-functionalized dibenzocyclooctyne (DBCO-N₃) as a representative example.

Materials:

  • This compound hydrochloride

  • DBCO-N₃

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) (as a co-solvent if needed)

Procedure:

  • Dissolve DBCO-N₃ (1.0 equiv) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ACN) if necessary, and then dilute with PBS to the desired final concentration.

  • Dissolve this compound hydrochloride (1.2 equiv) in PBS.

  • Add the this compound solution to the DBCO-N₃ solution.

  • Incubate the reaction mixture at room temperature or 37 °C. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by LC-MS.

  • The product can often be used directly in biological applications or purified by methods such as size-exclusion chromatography (SEC) or dialysis if necessary.

Data Summary
EntryStrained AlkyneCo-solventTemp. (°C)Time (h)Conversion (%)
1DBCO-N₃None372>95
2BCN-N₃None374>95
3DIFO-N₃5% DMSO371>99

Table 3: Representative conversions for SPAAC reactions with this compound.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no yield in CuAAC Inactive copper(I) catalystUse freshly prepared solutions of CuSO₄ and sodium ascorbate. Degas solvents to remove oxygen. Increase the amount of sodium ascorbate.
Poor solubility of starting materialsAdd a co-solvent such as THF or DMF.
Mixture of regioisomers Uncatalyzed Huisgen cycloadditionEnsure the reaction temperature is not too high. Use a copper ligand (e.g., TBTA) to accelerate the CuAAC reaction.
Low yield in RuAAC Inactive catalystHandle the ruthenium catalyst under an inert atmosphere. Use anhydrous solvents.
Steric hindranceIncrease the reaction temperature and/or time.
Slow SPAAC reaction Low concentration of reactantsIncrease the concentration of the limiting reagent.
Hydrolysis of strained alkyneEnsure the pH of the buffer is neutral.

Conclusion

The synthesis of 1,2,3-triazoles using this compound offers a versatile and efficient platform for the generation of novel chemical entities with significant potential in drug discovery. The choice of synthetic methodology—CuAAC, RuAAC, or SPAAC—should be guided by the desired regioisomer and the specific requirements of the target application, particularly with respect to biocompatibility. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these powerful synthetic transformations in their own laboratories.

References

Application Notes & Protocols: Protecting Group Strategies for the Synthesis of 3-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-ethynylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical building block for a range of therapeutic agents, including potent and selective antagonists for metabotropic glutamate receptors like MTEP.[1] Its synthesis, however, presents a classic challenge in organic chemistry: how to selectively functionalize the C3 position without interference from the reactive piperidine nitrogen. This guide provides a detailed examination of protecting group strategies that are fundamental to the successful synthesis of this compound. We will explore the rationale behind the selection of common protecting groups, provide validated, step-by-step protocols for their application and removal, and discuss the concept of orthogonality, which is paramount for complex, multi-step synthetic sequences.

The Strategic Imperative for Protecting Groups

In multistep organic synthesis, protecting groups are employed to temporarily mask a reactive functional group, thereby preventing it from undergoing unwanted reactions during transformations at other sites within the molecule.[2][3] The synthesis of this compound necessitates a dual consideration for protection:

  • The Piperidine Nitrogen: As a secondary amine, the piperidine nitrogen is both basic and nucleophilic. It can interfere with many synthetic operations, such as metal-catalyzed cross-coupling reactions, by coordinating to the metal center or reacting with electrophilic reagents. Therefore, its protection is almost always the first step in any synthetic route.

  • The Terminal Alkyne: The terminal proton of the ethynyl group is weakly acidic and can be deprotonated by strong bases.[4] In certain contexts, especially when organometallic reagents are used in subsequent steps, this acidic proton can lead to undesired side reactions. Protecting the alkyne, typically as a silylacetylene, circumvents these issues.[5]

An ideal protecting group strategy relies on orthogonality , a principle where multiple distinct protecting groups can be removed selectively under specific, non-interfering conditions.[2][6] This allows for a planned, stepwise unveiling of reactive sites, which is crucial for building molecular complexity.

Protecting the Piperidine Nitrogen: A Comparative Analysis

The choice of the nitrogen protecting group is the most critical decision in the synthesis. It dictates the reaction conditions that can be used in subsequent steps and the final deprotection strategy. The tert-butoxycarbonyl (Boc) group is the most widely used due to its robustness and ease of removal under acidic conditions.

The Boc Group (tert-Butoxycarbonyl): The Industry Standard

The Boc group is favored for its stability under a wide range of non-acidic conditions, including organometallic coupling reactions, reductions, and mild oxidations. Its removal is typically clean and high-yielding.

Rationale for Use:

  • Facile Introduction: Readily introduced using di-tert-butyl dicarbonate ((Boc)₂O).

  • Broad Stability: Stable to bases, nucleophiles, and hydrogenolysis conditions.

  • Clean Cleavage: Deprotected under acidic conditions (e.g., TFA, HCl) to yield the amine salt, with volatile byproducts (isobutylene and CO₂).[7]

cluster_0 Boc Protection Workflow Piperidine Piperidine Precursor (e.g., 3-Hydroxypiperidine) ProtectedPiperidine N-Boc-Protected Piperidine Piperidine->ProtectedPiperidine Protection BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., NaHCO₃, Et₃N)

Caption: General workflow for N-Boc protection of a piperidine starting material.

Protocol 1: Synthesis of N-Boc-3-hydroxypiperidine

This protocol details the protection of 3-hydroxypiperidine, a common precursor for introducing functionality at the C3 position.

  • Materials:

    • 3-Hydroxypiperidine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-hydroxypiperidine in THF in a round-bottom flask.

    • Add an equal volume of saturated aqueous NaHCO₃ solution. The mixture should be biphasic.

    • Add (Boc)₂O (1.1 eq) portion-wise to the stirred mixture at room temperature.

    • Stir the reaction vigorously for 12-18 hours at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Partition the mixture between EtOAc and water. Separate the layers.

    • Extract the aqueous layer with EtOAc (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can often be used without further purification.

The Cbz Group (Carboxybenzyl): The Orthogonal Alternative

The Cbz group offers an alternative protection strategy. Its key advantage is its stability to acidic conditions, making it orthogonal to the Boc group. It is typically removed by catalytic hydrogenolysis.[8][9]

Rationale for Use:

  • Acid Stability: Stable to conditions used for Boc deprotection (e.g., TFA, HCl).

  • Mild Removal: Cleavage by hydrogenolysis (H₂, Pd/C) is a very mild method that is compatible with many functional groups, though not with alkynes, which would also be reduced. This makes Cbz a strategic choice if the ethynyl group is introduced after Cbz removal.

Protocol 2: Synthesis of N-Cbz-3-hydroxypiperidine

  • Materials:

    • 3-Hydroxypiperidine (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium carbonate (Na₂CO₃) (2.5 eq)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Suspend 3-hydroxypiperidine and Na₂CO₃ in a mixture of DCM and water at 0 °C.

    • Add Cbz-Cl (1.1 eq) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield N-Cbz-3-hydroxypiperidine.

Protecting GroupProtection Reagent(s)Deprotection ConditionsKey Compatibilities / Incompatibilities
Boc (Boc)₂O, BaseStrong Acid (TFA, HCl)[7][10]Incompatible with strong acid. Stable to base, hydrogenolysis, and most coupling conditions.
Cbz Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)[3]Incompatible with catalytic hydrogenation (will reduce alkynes). Stable to acid and base.
Bn (Benzyl) Benzyl bromide, BaseH₂, Pd/C (Hydrogenolysis)[3]Incompatible with catalytic hydrogenation. Stable to acid and base.
Table 1. Comparison of common nitrogen protecting groups for piperidine synthesis.

Installing the Ethynyl Group via Sonogashira Coupling

With the nitrogen protected, the next key transformation is the installation of the ethynyl group at the C3 position. The Sonogashira cross-coupling reaction is the premier method for this, forming a C(sp²)-C(sp) bond between a vinyl/aryl halide (or triflate) and a terminal alkyne.[11][12]

The typical synthetic sequence involves converting the C3 hydroxyl group of the protected piperidine into a good leaving group, such as an iodide or triflate, followed by coupling with a protected alkyne.

cluster_1 Sonogashira Coupling Workflow ProtectedPiperidine N-Boc-3-iodopiperidine CoupledProduct N-Boc-3-(trimethylsilylethynyl)- piperidine ProtectedPiperidine->CoupledProduct Coupling Alkyne TMS-acetylene Catalyst Pd(PPh₃)₂Cl₂ CuI, Et₃N

Caption: Key reagents in the Sonogashira coupling to form the protected alkyne.

Protocol 3: Sonogashira Coupling of N-Boc-3-iodopiperidine

  • Prerequisite: N-Boc-3-iodopiperidine, synthesized from N-Boc-3-hydroxypiperidine (e.g., via an Appel reaction or by converting the alcohol to a tosylate followed by Finkelstein reaction).

  • Materials:

    • N-Boc-3-iodopiperidine (1.0 eq)

    • Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (Et₃N), degassed (solvent)

    • Anhydrous, anaerobic conditions (Schlenk line or glovebox)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-iodopiperidine, Pd(PPh₃)₂Cl₂, and CuI.

    • Add degassed triethylamine via syringe.

    • Add ethynyltrimethylsilane dropwise to the stirred mixture.

    • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by GC-MS or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-3-((trimethylsilyl)ethynyl)piperidine.

Management of the Alkyne Protecting Group

Using a silyl-protected alkyne like TMS-acetylene is highly advantageous. It prevents potential homocoupling of the alkyne (Glaser coupling) under the Sonogashira conditions and improves the handling of the otherwise gaseous acetylene.[4] The TMS group can be easily removed in a dedicated deprotection step.

Protocol 4: Desilylation of the Terminal Alkyne

  • Materials:

    • N-Boc-3-((trimethylsilyl)ethynyl)piperidine (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the silyl-protected alkyne in methanol.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield N-Boc-3-ethynylpiperidine.[13]

Final Deprotection to Access this compound

The final step is the removal of the nitrogen protecting group to yield the target compound, typically as a hydrochloride salt which improves stability and handling.

cluster_2 Final N-Boc Deprotection BocProtected N-Boc-3-ethynylpiperidine FinalProduct This compound Hydrochloride BocProtected->FinalProduct Deprotection Acid 4M HCl in Dioxane

Caption: Acid-mediated cleavage of the Boc group to yield the final product.

Protocol 5: Acid-Mediated Deprotection of N-Boc-3-ethynylpiperidine

  • Materials:

    • N-Boc-3-ethynylpiperidine (1.0 eq)

    • 4 M Hydrogen chloride (HCl) in 1,4-dioxane

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve N-Boc-3-ethynylpiperidine in a minimal amount of a co-solvent like methanol or dichloromethane if necessary, although direct addition to the HCl solution is preferred.

    • Add the 4 M HCl in dioxane solution (typically 5-10 equivalents of HCl) at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.[10] A precipitate of the hydrochloride salt may form.

    • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

    • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

    • Triturate the resulting residue with diethyl ether, filter the solid, and wash with additional diethyl ether to obtain this compound hydrochloride as a solid.[10]

Conclusion

The synthesis of this compound is a testament to the power of modern protecting group chemistry. A successful strategy hinges on the judicious selection of an N-protecting group, with Boc being the most versatile and common choice. The installation of the key ethynyl functional group is reliably achieved via a Sonogashira coupling, often employing a transient silyl protecting group on the alkyne to ensure high yields and operational simplicity. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently access this valuable building block for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethynylpiperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic programs. Here, we address common challenges encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most widely adopted strategy involves a multi-step sequence starting from a commercially available, N-protected 3-substituted piperidine. The key transformation is a Sonogashira cross-coupling reaction to introduce the ethynyl moiety. The general workflow is as follows:

  • N-Protection: The piperidine nitrogen is protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate.

  • Sonogashira Coupling: The N-Boc-3-halopiperidine (typically the iodo or bromo derivative) is coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA).

  • Silyl Deprotection: The trimethylsilyl (TMS) group is removed to reveal the terminal alkyne.

  • N-Deprotection: The Boc group is cleaved under acidic conditions to yield the final this compound, usually as a hydrochloride salt.[1]

G cluster_0 Overall Synthetic Workflow Start N-Boc-3-Iodopiperidine Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu catalyst) Start->Step1 Intermediate1 N-Boc-3-((trimethylsilyl)ethynyl)piperidine Step1->Intermediate1 Step2 Silyl Deprotection (TBAF or K2CO3/MeOH) Intermediate1->Step2 Intermediate2 N-Boc-3-ethynylpiperidine (tert-Butyl this compound-1-carboxylate) Step2->Intermediate2 Step3 N-Boc Deprotection (HCl in Dioxane) Intermediate2->Step3 End This compound HCl Step3->End

Caption: A typical synthetic route to this compound HCl.

Q2: Why is N-protection of the piperidine ring necessary?

The piperidine nitrogen is a secondary amine, which is both basic and nucleophilic. Protection is crucial for several reasons:

  • Prevents Side Reactions: The free N-H proton is acidic enough to react with organometallic reagents or strong bases used in subsequent steps. The nitrogen lone pair can also act as a ligand, poisoning the palladium catalyst in the Sonogashira coupling.

  • Improves Solubility: The Boc group enhances the solubility of piperidine intermediates in common organic solvents, simplifying reaction setup and purification.

  • Directs Reactivity: While not a primary factor for the 3-position, in other contexts, the bulky Boc group can influence the stereochemical outcome of reactions.

The Boc group is ideal because it is highly stable to a wide range of nucleophilic and basic conditions but can be removed cleanly and efficiently under acidic conditions that typically do not affect the newly installed alkyne.[2]

Q3: Why use trimethylsilylacetylene (TMSA) instead of acetylene gas?

While acetylene gas is the simplest alkyne, it is impractical and hazardous for lab-scale synthesis. TMSA offers a superior alternative.[3][4]

  • Safety and Handling: Acetylene is a potentially explosive gas that requires specialized equipment. TMSA is a stable, easily handled liquid with a convenient boiling point (53 °C), making it simple to measure and add to a reaction.[3]

  • Prevents Over-Reaction: The TMS group acts as a protecting group for the terminal alkyne's acidic proton. This prevents the unwanted formation of bis-coupled products (i.e., reaction at both ends of the acetylene unit) and suppresses side reactions like Glaser homocoupling.[5]

  • Controlled Deprotection: The TMS group can be selectively removed under mild conditions (e.g., with fluoride sources like TBAF or bases like potassium carbonate in methanol) after the C-C bond has been formed.[4][5]

Troubleshooting Guide

Problem 1: Low Yield in Sonogashira Coupling Reaction

You have set up your reaction between N-Boc-3-iodopiperidine and TMS-acetylene, but TLC/LCMS analysis after several hours shows low conversion to the desired product.

Potential Causes & Solutions

  • Cause A: Inactive Catalyst System. Palladium(0) species are the active catalysts, but they are sensitive to oxygen. The copper(I) co-catalyst is also easily oxidized.

    • Solution: Ensure all components of the reaction are rigorously deoxygenated. Solvents and the amine base (e.g., triethylamine) must be freshly distilled and thoroughly degassed using a freeze-pump-thaw technique or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Use fresh, high-purity palladium catalysts and copper(I) iodide.[6][7][8]

  • Cause B: Insufficient Base. The amine base is critical for neutralizing the HI generated during the catalytic cycle.

    • Solution: Use a sufficient excess of a suitable amine base, typically 2-3 equivalents. Triethylamine or diisopropylethylamine (DIPEA) are common choices. Ensure the base is anhydrous, as water can interfere with the reaction.[8][9]

  • Cause C: Reaction Temperature is Too Low. While many Sonogashira couplings proceed at room temperature, less reactive substrates may require heating.

    • Solution: If the reaction is sluggish at room temperature, gently heat the mixture to 40-65 °C. Monitor the reaction carefully, as excessive heat can lead to catalyst decomposition and byproduct formation.[8][10]

G Start Low Sonogashira Yield Q1 Are catalysts and reagents fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the system fully inert? A1_Yes->Q2 Sol1 Use fresh Pd/Cu catalysts. Ensure anhydrous solvents/base. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is reaction temperature optimized? A2_Yes->Q3 Sol2 Degas all liquids via freeze-pump-thaw or N2/Ar sparging. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Gently heat to 40-65 °C. Monitor for decomposition. A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for low Sonogashira yields.

Problem 2: Significant Formation of Homocoupled Alkyne (Glaser Product)

Your desired product is contaminated with a significant amount of the bis(trimethylsilyl)acetylene dimer, which complicates purification.

Potential Causes & Solutions

  • Cause: Presence of Oxygen. The primary cause of the Glaser-Hay homocoupling is the copper-catalyzed oxidative dimerization of terminal alkynes, a reaction that requires oxygen.[7][11]

    • Solution 1: Rigorous Exclusion of Air. This is the most critical factor. The importance of using degassed solvents and maintaining a strict inert atmosphere throughout the reaction cannot be overstated. Even a small leak in your apparatus can introduce enough oxygen to promote this side reaction.[7][8]

    • Solution 2: Copper-Free Conditions. If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized palladium/ligand systems, these methods completely eliminate the primary pathway for Glaser coupling.[6][11]

ParameterStandard SonogashiraCopper-Free Sonogashira
Co-catalyst Copper(I) Iodide (CuI)None
Key Advantage Generally faster rates at RTEliminates Glaser homocoupling
Common Issue Prone to alkyne dimerizationCan be slower, may require heating
Atmosphere Strict Inert Atmosphere (Critical)Inert Atmosphere (Recommended)

Table 1. Comparison of Standard and Copper-Free Sonogashira Conditions.

Problem 3: Incomplete or Difficult N-Boc Deprotection

You have successfully synthesized N-Boc-3-ethynylpiperidine, but treatment with acid gives incomplete conversion to the final product, or the reaction is messy.

Potential Causes & Solutions

  • Cause A: Insufficient or Inappropriate Acid. The tert-butyl cation generated during deprotection can be trapped by nucleophiles or cause side reactions if not properly managed.

    • Solution: The standard and most reliable method is to use a solution of 4M HCl in 1,4-dioxane.[1] This reagent provides a strong acid in a non-nucleophilic solvent, and the desired product often precipitates directly from the reaction mixture as the clean hydrochloride salt. An alternative is using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by evaporation and a basic workup or salt formation.[12]

  • Cause B: Reaction Time/Temperature. While typically fast, deprotection can be sluggish if the substrate is very dilute or if the reaction is run at a low temperature.

    • Solution: Most Boc deprotections are complete within 1-4 hours at room temperature.[2] If the reaction is slow, allow it to stir longer and monitor by TLC. Gentle warming is generally not required and may promote side reactions with the alkyne.

Detailed Experimental Protocols

Protocol 1: Sonogashira Coupling of N-Boc-3-iodopiperidine with TMSA

This protocol is a representative example and may require optimization.

  • Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-iodopiperidine (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.[8][13]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (3.0 equiv.) and anhydrous, degassed tetrahydrofuran (THF) to create a ~0.2 M solution based on the starting halide.

  • Alkyne Addition: Stir the mixture for 5 minutes, then add trimethylsilylacetylene (1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is slow after 4 hours, it may be gently warmed to 40 °C.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues and salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-((trimethylsilyl)ethynyl)piperidine.

Protocol 2: Two-Step Deprotection to this compound HCl

  • Silyl Deprotection: Dissolve the purified product from Protocol 1 (1.0 equiv.) in methanol. Add potassium carbonate (K₂CO₃, 2.0 equiv.) and stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup (Silyl Deprotection): Concentrate the mixture under reduced pressure. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give crude N-Boc-3-ethynylpiperidine, which can be used directly in the next step.

  • N-Boc Deprotection: Dissolve the crude N-Boc-3-ethynylpiperidine in a minimal amount of diethyl ether or DCM. Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) dropwise with stirring.[1]

  • Isolation: A precipitate of this compound hydrochloride should form. Continue stirring at room temperature for 2-4 hours. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

References

Technical Support Center: 3-Ethynylpiperidine in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-ethynylpiperidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Introduction: The Double-Edged Sword of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery, offering a rigid scaffold and a handle for "click" chemistry. However, the very feature that makes it attractive—the secondary amine of the piperidine ring—can also be the source of frustrating side reactions and inconsistent results in CuAAC. The nitrogen atom can act as both a base and a ligand, influencing the delicate catalytic cycle of the copper catalyst. This guide will help you navigate these challenges and achieve successful and reproducible outcomes.

Part 1: Troubleshooting Guide - Navigating Common Pitfalls

This section is designed to help you diagnose and resolve issues encountered during your CuAAC reactions with this compound.

Issue 1: Low or No Product Formation

This is one of the most common issues. Before blaming the this compound, it's crucial to rule out general problems with your CuAAC reaction setup.

Question: My reaction with this compound is not working. What are the first things I should check?

Answer: Start with the basics of any CuAAC reaction.

  • Verify Your Reagents:

    • Azide Partner: Is your azide pure? Azides can be unstable, so ensure it has been stored correctly.

    • Copper Source: Are you using a reliable source of Cu(I)? If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), is your reducing agent (e.g., sodium ascorbate) fresh?

    • Solvents: Ensure your solvents are of appropriate purity and anhydrous if the reaction requires it.

  • Check Stoichiometry: While a 1:1 ratio of alkyne to azide is theoretically sufficient, a slight excess of one reagent (often the less precious one) can drive the reaction to completion.

  • Oxygen Exclusion: The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1] Degassing your solvents and running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.

Question: I've checked my general setup, and it seems fine. Could the this compound itself be the problem?

Answer: Yes, the piperidine moiety introduces specific challenges.

  • Intramolecular Catalyst Inhibition: The lone pair of electrons on the piperidine nitrogen can coordinate to the copper(I) catalyst. This can form a stable chelate that is catalytically inactive or has reduced activity. This is a common issue with amine-containing substrates.

  • Protonation State: The basicity of the piperidine nitrogen means it can be protonated, depending on the reaction conditions. The protonated form will not coordinate to the copper, but it also affects the solubility and reactivity of your starting material. The pH of the reaction medium can be a critical parameter.

  • Protect the Piperidine Nitrogen: If you suspect intramolecular inhibition, the most straightforward solution is to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz). This will prevent it from interfering with the copper catalyst. You can deprotect it in a subsequent step.

  • Add a Competing Ligand: Introducing a ligand that has a higher affinity for copper(I) than the piperidine nitrogen can "rescue" the catalyst. Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems.[1][2]

  • Optimize the Copper Source and Ligand Ratio: The choice of copper salt and the copper-to-ligand ratio can be crucial. For amine-containing alkynes, using a pre-formed copper(I) complex with a stabilizing ligand can be more effective than generating Cu(I) in situ.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of the catalytic complex and the solubility of your reagents. Screen a range of solvents, such as THF, DMF, DMSO, and mixtures with water.

Issue 2: Formation of a Major Byproduct - Alkyne Dimerization

You may observe a significant amount of a byproduct with a mass corresponding to double that of your this compound starting material, minus two protons.

Question: I'm seeing a lot of a homocoupled dimer of this compound in my reaction mixture. What is causing this?

Answer: You are likely observing the Glaser-Hay coupling , a common side reaction for terminal alkynes in the presence of a copper catalyst and an oxidant (often atmospheric oxygen).[1]

GlaserHay cluster_0 Glaser-Hay Homocoupling Alkyne1 2 R-C≡C-H Cu(I) Cu(I) Catalyst Oxidant Oxidant (O₂) Dimer R-C≡C-C≡C-R

  • Strict Oxygen Exclusion: This is the most critical factor. Thoroughly degas all your solvents and reaction mixtures (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.

  • Use of an Antioxidant: In addition to the reducing agent for the copper catalyst (like sodium ascorbate), which helps to maintain the Cu(I) state, you can consider adding other antioxidants if the problem persists.

  • Optimize Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular CuAAC reaction over the dimerization.

  • Order of Addition: Add the this compound slowly to the reaction mixture containing the azide and the catalyst. This will keep the instantaneous concentration of the alkyne low, disfavoring dimerization.

Issue 3: Complex Mixture of Products or Baseline "Gunk" on TLC/LC-MS

Sometimes, the reaction doesn't give a clean conversion to the desired product or a single major byproduct, but rather a complex mixture.

Question: My reaction is very messy, with multiple spots on TLC and a complicated LC-MS chromatogram. What could be happening?

Answer: This can be due to a combination of factors, some of which are exacerbated by the presence of the piperidine ring.

  • Catalyst Decomposition: If the Cu(I) catalyst is not properly stabilized, it can disproportionate into Cu(0) (copper metal) and Cu(II). This can lead to a variety of side reactions and catalyst deactivation.

  • Piperidine Reactivity: Under certain conditions, the piperidine ring itself could undergo side reactions. While less common under standard CuAAC conditions, oxidation of the amine to an N-oxide or other degradation pathways cannot be entirely ruled out, especially if reactive oxygen species are generated.

  • Hydroamination: Copper can catalyze the addition of amines to alkynes (hydroamination). While this is typically an intramolecular reaction for aminoalkynes, under certain conditions, it could lead to byproducts.

  • Stabilize the Catalyst: Use a well-defined copper(I) source and a stabilizing ligand (e.g., TBTA, THPTA). Ensure the ligand-to-copper ratio is optimized (typically 1:1 to 5:1).

  • Control the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the rate of the desired CuAAC reaction.

  • pH Control: Buffer the reaction mixture if you suspect that pH changes are causing degradation of your starting materials or products. The optimal pH for CuAAC is typically between 4 and 7.

  • Purify this compound: Ensure your starting this compound is pure. Impurities from its synthesis could be interfering with the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to add a base to my CuAAC reaction when using this compound?

A1: Generally, no. The piperidine moiety in this compound is itself a base and is usually sufficient to facilitate the deprotonation of the alkyne to form the copper acetylide intermediate. Adding an external base, especially a strong one, can sometimes be detrimental, leading to catalyst precipitation or other side reactions.

Q2: Should I protect the nitrogen of this compound before the CuAAC reaction?

A2: It is highly recommended, especially if you are experiencing low yields or inconsistent results. Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) prevents it from interfering with the copper catalyst and often leads to cleaner reactions and higher yields. The Boc group is easily removed later under acidic conditions.

Q3: What is the best copper source to use with this compound?

A3: While the most common method is the in situ reduction of CuSO₄ with sodium ascorbate, for a substrate like this compound, using a pre-formed and stabilized Cu(I) source like CuBr or [Cu(CH₃CN)₄]PF₆ in combination with a ligand like TBTA can give more reproducible results. This avoids potential complications from the reducing agent and ensures a well-defined catalytic species.

Q4: Can I run the reaction in water?

A4: Yes, CuAAC is well-known to work in aqueous media. However, the solubility of your specific this compound derivative and your azide partner will be a key factor. Often, a co-solvent like t-BuOH, DMSO, or DMF is used with water. For reactions in water, a water-soluble ligand like THPTA is essential.

Q5: My reaction seems to start well but then stalls. Why?

A5: This is often a sign of catalyst deactivation. The two most likely culprits are:

  • Oxidation: Insufficient protection from oxygen is leading to the gradual conversion of active Cu(I) to inactive Cu(II).

  • Product Inhibition: The triazole product formed can sometimes coordinate to the copper catalyst and inhibit its activity. Using a ligand that binds strongly to the copper can help mitigate this.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for CuAAC with this compound (Unprotected)

This protocol is a starting point and may require optimization.

  • To a reaction vessel, add the azide (1.0 eq), this compound (1.1 eq), and a suitable solvent (e.g., THF/H₂O 1:1, 0.1 M).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq) in degassed water.

  • Add the copper/ascorbate solution to the reaction mixture under an inert atmosphere.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a dilute solution of EDTA to chelate the copper) and proceed with workup and purification.

Protocol 2: Recommended Procedure for CuAAC with N-Boc-3-ethynylpiperidine

This is the more robust and recommended procedure.

  • To a reaction vessel, add N-Boc-3-ethynylpiperidine (1.0 eq), the azide (1.05 eq), and a suitable solvent (e.g., DMF, 0.1 M).

  • Add a solution of CuI (0.05 eq) and a ligand such as TBTA (0.05 eq).

  • Degas the mixture and place it under an inert atmosphere.

  • Stir the reaction at room temperature. Monitor by TLC or LC-MS.

  • Workup and purify the product. The Boc group can be removed in a subsequent step using standard conditions (e.g., TFA in DCM).

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solutions
Low/No ProductCatalyst oxidation, Intramolecular inhibitionProtect piperidine N, Use a ligand (TBTA/THPTA), Exclude O₂
Alkyne DimerizationGlaser-Hay coupling due to O₂Strict O₂ exclusion, Slow addition of alkyne
Complex MixtureCatalyst decomposition, Side reactionsUse a stable Cu(I) source, Optimize temperature, Buffer pH
Reaction StallsCatalyst deactivation (oxidation, product inhibition)Ensure inert atmosphere, Use a stabilizing ligand

Part 4: Visualizing the Process

Diagram 1: Key Issues in CuAAC with this compound

CuAAC_Issues cluster_0 Desired CuAAC Reaction cluster_1 Potential Side Reactions Start This compound + Azide Catalyst Cu(I) Catalyst Start->Catalyst Dimerization Glaser-Hay Dimerization Start->Dimerization O₂ present Product Triazole Product Catalyst->Product Inhibition Intramolecular Inhibition (Piperidine-Cu Complex) Catalyst->Inhibition Piperidine N coordination

References

Technical Support Center: Purification of 3-Ethynylpiperidine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-ethynylpiperidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of compounds. The inherent basicity of the piperidine ring, coupled with the reactivity of the ethynyl group, demands carefully considered purification strategies.

This guide is structured into two primary sections: a Troubleshooting Guide to address specific experimental problems and a Frequently Asked Questions (FAQs) section for broader concepts in method development. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to build robust and reliable purification methods.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives in a direct question-and-answer format.

Q1: Why is my this compound derivative showing severe peak tailing on a standard C18 column?

Answer: Severe peak tailing is the most common issue when purifying basic compounds like piperidine derivatives on standard silica-based reversed-phase (RP) columns.[1][2] The root cause is secondary ionic interactions between the protonated piperidine nitrogen (a Lewis base) and acidic, deprotonated silanol groups (Si-O⁻) present on the silica surface.[1][3] These interactions create a secondary retention mechanism that is strong and non-uniform, causing the analyte molecules to lag behind the main chromatographic band, resulting in a "tail".[3]

Solutions:

  • Use a Base-Deactivated Column: Modern, high-purity silica columns are specifically designed to minimize surface silanol activity. Look for columns marketed as "base-deactivated," "end-capped," or those with a "polar-embedded" stationary phase.[3][4] These columns shield the silanols, providing a more inert surface and dramatically improving peak shape for basic analytes.[3][4]

  • Add a Competing Base to the Mobile Phase: Introducing a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), can effectively mask the active silanol sites.[5][6][7] These additives, being strong bases themselves, preferentially interact with the silanols, preventing the this compound analyte from binding to them.[5][6]

    • Protocol: Start by adding 0.1% (v/v) TEA to your mobile phase organic modifier (e.g., methanol or acetonitrile). Be aware that TEA can be difficult to remove from the column, so it's often recommended to dedicate a column for methods using TEA.[8][9]

  • Adjust Mobile Phase pH: Controlling the pH is a powerful tool to influence the ionization state of both your analyte and the silica surface.[10][11]

    • Low pH (e.g., pH 2-4): At low pH, the surface silanols are protonated (Si-OH) and thus neutral, which minimizes the strong ionic interaction with the protonated basic analyte.[5][12] This is a very common and effective strategy.

    • High pH (e.g., pH 8-10): At high pH, the piperidine analyte is in its neutral, free-base form. This increases its hydrophobicity, leading to stronger retention on the C18 phase and avoiding the ionic interaction with silanols.[10][13] Caution: This approach requires a pH-stable column, as traditional silica dissolves at high pH.[11]

Q2: My compound seems to be degrading or reacting on the column. How can I confirm this and prevent it?

Answer: While the piperidine moiety is generally stable, the terminal alkyne (ethynyl group) can be susceptible to certain reactions, particularly with trace metals. Standard silica gel can have metal impurities (e.g., iron, aluminum) that may catalyze reactions like dimerization or hydration of the alkyne.[14]

Troubleshooting Steps:

  • 2D TLC Analysis: To quickly check for on-column degradation, perform a two-dimensional TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If your compound is stable, it should appear as a single spot on the diagonal. Any spots appearing off-diagonal suggest degradation or reaction on the silica.

  • Use High-Purity Stationary Phases: Employing modern, ultra-pure silica columns with low metal content can significantly reduce the risk of metal-catalyzed degradation.[14][15]

  • Consider Alternative Techniques: If degradation persists, moving away from silica-based chromatography may be necessary.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying basic compounds.[16][17] It uses supercritical CO₂ as the main mobile phase, which is less reactive, and separations are often faster with easier solvent removal.[16] Basic additives can be used to improve peak shape without being difficult to remove post-purification.[18]

    • Polymer-Based Columns: These columns lack the silanol groups that cause issues with basic compounds and are stable across a very wide pH range (1-14).[12]

Q3: I have very poor retention of my this compound derivative in reversed-phase. What can I do?

Answer: Poor retention occurs when the analyte is too polar for the non-polar stationary phase and elutes at or near the solvent front. This is common for small, polar piperidine derivatives, especially at low pH where they are protonated and highly water-soluble.[13]

Solutions:

  • Increase Mobile Phase pH: As discussed in Q1, increasing the mobile phase pH to a level about two units above the piperidine's pKa will convert it to its more hydrophobic, neutral free-base form.[19][20] This will significantly increase its retention on a C18 column.[10] Remember to use a pH-stable column for this approach.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds that are not well-retained in reversed-phase.[21][22] In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[23] This creates a water-rich layer on the stationary phase into which polar analytes can partition, leading to excellent retention.[21]

  • Use a Less Hydrophobic Stationary Phase: If you must use reversed-phase, switch from a C18 to a C8, C4, or a polar-embedded phenyl column. These phases are less retentive for non-polar compounds but can provide better selectivity for polar analytes.

Below is a decision tree to guide your troubleshooting process for common purification issues.

Troubleshooting_Workflow start Start: Crude this compound Derivative problem What is the primary issue? start->problem tailing Severe Peak Tailing problem->tailing Poor Peak Shape degradation Suspected Degradation problem->degradation Low Recovery / New Peaks no_retention Poor or No Retention (RP) problem->no_retention Elutes at Void solution_tailing1 Option 1: Use Base-Deactivated / Polar-Embedded Column tailing->solution_tailing1 solution_tailing2 Option 2: Add Competing Base (e.g., 0.1% TEA) to Mobile Phase tailing->solution_tailing2 solution_tailing3 Option 3: Adjust Mobile Phase pH (Low pH: 2-4 or High pH: >8) tailing->solution_tailing3 solution_degradation1 Confirm with 2D TLC degradation->solution_degradation1 solution_retention1 Increase Mobile Phase pH (Requires pH-stable column) no_retention->solution_retention1 solution_retention2 Switch to HILIC Mode no_retention->solution_retention2 solution_degradation2 Switch to Ultra-Pure Silica / Low-Metal Column solution_degradation1->solution_degradation2 Degradation Confirmed solution_degradation3 Consider Alternative Technique: SFC or Polymer-Based Column solution_degradation2->solution_degradation3 Problem Persists

Caption: Troubleshooting decision tree for purifying this compound derivatives.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions related to method development and best practices.

Q4: What is the best starting point for developing a reversed-phase HPLC method for a novel this compound derivative?

Answer: A robust starting point balances good retention with excellent peak shape.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, Base-Deactivated, <5 µmProvides good hydrophobic retention while minimizing silanol interactions.[4][15]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterLow pH protonates silanols, reducing tailing.[5][7][12] Formic acid is preferred for MS compatibility.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Gradient 5% to 95% B over 15-20 minutesA broad generic gradient is essential to locate the compound and any impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Detection UV (e.g., 210 nm, 220 nm, 254 nm)Start with low wavelengths where most organic molecules absorb.

This starting method will quickly reveal the approximate retention time of your compound and the complexity of the mixture. From here, you can optimize the gradient to improve resolution around your peak of interest.

Q5: Should I use Triethylamine (TEA) or an ammonium salt (e.g., Ammonium Acetate) as a mobile phase additive?

Answer: The choice depends on your detection method and the specific separation challenge.

AdditiveProsConsBest For
Triethylamine (TEA) Excellent at masking silanols to improve peak shape for basic compounds.[5][6]Can be difficult to remove from the column.[8] Causes significant ion suppression in mass spectrometry (MS).UV-based purification where peak shape is the primary concern.
Ammonium Acetate / Formate Volatile and highly compatible with MS detection.[8][9] Buffers the mobile phase pH.Less effective at masking silanols compared to TEA. May require pH adjustment.LC-MS applications where detector sensitivity is critical.[8]

Expert Insight: For general-purpose purification with UV detection, TEA is a powerful tool. For any method intended for LC-MS analysis, ammonium formate or ammonium acetate are the industry standard.

Q6: When is it appropriate to switch from reversed-phase chromatography to an alternative like HILIC or SFC?

Answer: You should consider switching techniques when optimization in reversed-phase becomes impractical or yields diminishing returns.

Key Triggers to Switch:

  • Persistent Polarity Issues: If your compound is very polar and requires a mobile phase with <5% organic solvent for any retention in RP-HPLC, it is an ideal candidate for HILIC.[22][23]

  • Stability Concerns: If you confirm compound degradation on silica-based RP columns, the different environment of an SFC column or a polymer-based column is a logical next step.

  • Throughput and "Green" Chemistry Needs: For laboratories focused on high-throughput purification and reducing solvent waste, SFC is a superior choice.[16] The use of CO₂ reduces organic solvent consumption, and the faster run and solvent evaporation times significantly increase productivity.[16]

The following diagram illustrates a general workflow for selecting the optimal purification technique.

Technique_Selection start Start: Purification of Novel This compound Derivative rp_screen Screen on Base-Deactivated C18 (Low pH, e.g., 0.1% FA) start->rp_screen check_retention Adequate Retention? rp_screen->check_retention check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes switch_hilic Switch to HILIC check_retention->switch_hilic No (Too Polar) optimize_rp Optimize RP Method (Gradient, pH, Additives) check_peak_shape->optimize_rp Yes add_modifier Add Mobile Phase Modifier (e.g., TEA for UV, NH4OAc for MS) check_peak_shape->add_modifier No (Tailing) switch_sfc Consider SFC for Throughput & Stability optimize_rp->switch_sfc If stability/speed are issues add_modifier->optimize_rp

References

Technical Support Center: Efficient Removal of Copper Catalysts from 3-Ethynylpiperidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from reaction mixtures involving 3-ethynylpiperidine. The presence of the basic piperidine nitrogen in this substrate introduces unique challenges, as it can form stable complexes with copper, making catalyst removal a critical and often non-trivial step in your synthetic workflow.

The Challenge: Copper Sequestration by this compound Derivatives

Copper catalysts, commonly employed in crucial C-C bond-forming reactions like the Sonogashira coupling, can be particularly challenging to remove from reaction mixtures containing basic nitrogenous compounds such as this compound and its derivatives. The lone pair of electrons on the piperidine nitrogen can act as a ligand, chelating with the copper ions and preventing their efficient removal through standard aqueous washes. This can lead to product contamination, downstream reaction inhibition, and potential toxicity in biological assays.[1]

This guide will walk you through various strategies to overcome this challenge, from simple liquid-liquid extractions to the use of specialized scavenger resins.

Troubleshooting Guide: Selecting the Right Copper Removal Strategy

Choosing the appropriate method for copper removal depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity for downstream applications.

Scenario 1: My product is soluble in a water-immiscible organic solvent and stable to mild pH changes.

For many standard applications, a carefully designed aqueous workup can be sufficient to significantly reduce copper contamination. The key is to use a chelating agent in the aqueous phase that can compete with your product for copper binding.

Principle of Operation: This method relies on liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. The chelating agent forms a water-soluble complex with the copper ions, which are then partitioned into the aqueous phase and removed.

Recommended Chelating Agents:

  • Aqueous Ammonia/Ammonium Chloride: A buffered solution of aqueous ammonia and ammonium chloride (pH ~8-10) is highly effective. Ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex, which is readily extracted into the aqueous layer.

  • Aqueous Ethylenediaminetetraacetic Acid (EDTA): EDTA is a powerful hexadentate chelating agent that forms very stable, water-soluble complexes with copper ions. Washes with a dilute aqueous solution of EDTA (e.g., 0.1-0.5 M) can be very effective.

Experimental Protocol: Aqueous Wash with Ammonia/Ammonium Chloride

  • Reaction Quench: Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride. Repeat the wash until the blue color in the aqueous layer is no longer observed. For stubborn cases, a mixture of saturated ammonium chloride and aqueous ammonia (e.g., 9:1 v/v) can be used.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • The use of a buffered ammonia/ammonium chloride solution helps to maintain a basic pH, which facilitates the formation of the stable tetraamminecopper(II) complex.

  • Repeated washes are crucial to drive the equilibrium towards the complete extraction of the copper complex into the aqueous phase.

Scenario 2: My product has some water solubility, or aqueous washes are not sufficient to remove all the copper.

In cases where the product has some aqueous solubility, leading to potential yield loss during extraction, or when very low levels of residual copper are required (e.g., for biological screening), solid-supported scavengers are a superior choice.

Principle of Operation: These are functionalized solid supports (typically silica gel or polymer beads) that have a high affinity for metal ions. The reaction mixture is stirred with the scavenger resin, which selectively binds the copper catalyst. The resin is then simply filtered off, leaving a purified product solution.

Recommended Scavenger Resins:

Scavenger Resin Functional GroupPrinciple of ActionAdvantagesDisadvantages
Thiourea The soft sulfur donor has a high affinity for soft metals like copper.Highly effective for a range of copper oxidation states.Can sometimes be slow; may require elevated temperatures for optimal performance.
Imidazole The nitrogen atoms in the imidazole ring chelate to the copper center.Good for a variety of metals, including copper.Efficiency can be solvent-dependent.
Bis-picolylamine A strong chelating group that forms a stable complex with copper.High selectivity for copper, even in acidic media.[2]Can be more expensive than other resins.

Experimental Protocol: Copper Scavenging with a Solid-Supported Resin

  • Solvent Dilution: After the reaction is complete, dilute the mixture with a suitable solvent to ensure it is homogeneous and not too viscous.

  • Resin Addition: Add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst) to the reaction mixture.

  • Stirring: Stir the suspension at room temperature or with gentle heating (as recommended by the manufacturer) for a period of 1 to 16 hours. The optimal time should be determined empirically.

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.

Causality Behind Experimental Choices:

  • Using a molar excess of the scavenger resin ensures that there are sufficient binding sites to capture all of the copper catalyst.

  • Stirring allows for efficient mass transfer of the copper from the solution to the solid support.

Scenario 3: I need a quick and simple method for a small-scale reaction.

For rapid purification of small quantities of material, filtration through a plug of an adsorbent can be an effective method.

Principle of Operation: The crude reaction mixture is passed through a short column (a "plug") of an adsorbent material like silica gel or Celite®. The polar copper salts are adsorbed onto the stationary phase, while the less polar organic product is eluted with a suitable solvent.

Experimental Protocol: Filtration through a Silica Gel Plug

  • Prepare the Plug: Place a small cotton plug at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by a 2-3 cm layer of silica gel, and another small layer of sand on top.

  • Equilibrate the Plug: Pass a small amount of the eluting solvent (e.g., a mixture of hexane and ethyl acetate) through the plug.

  • Load the Sample: Concentrate the reaction mixture to a small volume and load it onto the top of the silica gel plug.

  • Elute the Product: Carefully add the eluting solvent to the top of the plug and collect the eluate. Monitor the elution by TLC to ensure all the product has been collected.

  • Concentrate the Eluate: Concentrate the collected fractions to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: Why is my organic layer still blue/green after several aqueous washes?

A1: This indicates that copper is still present in your organic layer. The likely reason is that your product, containing the basic piperidine nitrogen, is acting as a ligand and holding the copper in the organic phase. In this case, more aggressive chelation is needed. Try using a buffered ammonia/ammonium chloride solution or an aqueous EDTA wash. If this fails, a solid-supported scavenger resin is the recommended next step.

Q2: I am losing a significant amount of my product during the aqueous workup. What can I do?

A2: This suggests that your product has some water solubility. To minimize product loss, you can try back-extracting the aqueous layers with your organic solvent. However, the most effective solution is to switch to a non-aqueous workup method, such as using a solid-supported scavenger resin.

Q3: Can I use column chromatography to remove the copper catalyst?

A3: Yes, column chromatography on silica gel can be effective for removing copper salts. However, copper can sometimes streak down the column, leading to incomplete purification. It is often more efficient to perform a preliminary purification step, such as an aqueous wash or treatment with a scavenger resin, before column chromatography.

Q4: How can I confirm that all the copper has been removed?

A4: For most synthetic purposes, the absence of a visible color in your product is a good indicator of low copper levels. For applications requiring very low copper concentrations, more sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used for quantitative analysis.

Visualizing the Workflow

Decision Tree for Copper Removal Strategy

CopperRemovalDecisionTree start Reaction Complete product_solubility Is the product soluble in a water-immiscible organic solvent? start->product_solubility aqueous_wash Perform Aqueous Wash with Chelating Agent (Ammonia/EDTA) product_solubility->aqueous_wash Yes scavenger_resin Use Solid-Supported Scavenger Resin product_solubility->scavenger_resin No / High Purity Needed check_purity1 Is copper removed? aqueous_wash->check_purity1 check_purity2 Is copper removed? scavenger_resin->check_purity2 check_purity1->scavenger_resin No end Proceed to next step check_purity1->end Yes check_purity2->end Yes further_purification Consider further purification (e.g., column chromatography) check_purity2->further_purification No further_purification->end

Caption: Decision tree for selecting a copper removal method.

Experimental Workflow for Solid-Supported Scavenger Resin

ScavengerResinWorkflow start Crude Reaction Mixture add_resin Add Solid-Supported Scavenger Resin start->add_resin stir Stir for 1-16 hours add_resin->stir filter Filter to remove resin stir->filter wash_resin Wash resin with solvent filter->wash_resin combine Combine filtrate and washes wash_resin->combine concentrate Concentrate under reduced pressure combine->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal using a scavenger resin.

References

Technical Support Center: 3-Ethynylpiperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethynylpiperidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during coupling reactions, with a specific focus on preventing the undesired homocoupling (Glaser coupling) of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of this compound in my Sonogashira reaction. What is causing this?

A: The formation of alkyne dimers, known as Glaser-Hay coupling, is a prevalent side reaction in copper-mediated Sonogashira couplings.[1] This occurs when the copper acetylide intermediate, formed from the reaction of this compound with the copper(I) catalyst, undergoes oxidative dimerization.[1][2] This process is significantly promoted by the presence of oxygen.[1][3] Therefore, if your cross-coupling reaction is slow or the reaction environment is not strictly anaerobic, the homocoupling pathway can become dominant.[4]

Q2: My reaction mixture turns black, and I'm getting low yields of the desired product. What does this indicate?

A: A black precipitate, commonly referred to as "palladium black," signifies the decomposition of your palladium catalyst.[1][3] This can be triggered by several factors, including the presence of impurities, the choice of solvent (some anecdotal evidence suggests THF may promote its formation), or running the reaction at too high a temperature.[5] Catalyst decomposition leads to a lower concentration of the active Pd(0) species, which in turn slows down the desired cross-coupling reaction and can indirectly favor the homocoupling side reaction.

Q3: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst to avoid homocoupling?

A: Yes, copper-free Sonogashira protocols are a highly effective strategy to circumvent the issue of Glaser coupling.[1][6][7] These reactions may necessitate adjustments to the reaction conditions, such as using more active palladium catalysts, specific ligands, or higher temperatures, but they directly eliminate the primary pathway for the homocoupling side reaction.[4]

Q4: Is protection of the piperidine nitrogen necessary when using this compound in coupling reactions?

A: While not always strictly necessary, protecting the piperidine nitrogen, often as a tert-butyloxycarbonyl (Boc) carbamate (i.e., using 1-Boc-3-ethynylpiperidine), is highly recommended.[8][9] The secondary amine of unprotected this compound can act as a base and may also coordinate to the metal catalysts, potentially interfering with the catalytic cycle. N-protection enhances the substrate's stability and predictability in the reaction, often leading to cleaner reactions and higher yields.

Troubleshooting Guide: Minimizing Homocoupling of this compound

This section provides a structured approach to troubleshoot and optimize your reaction conditions to suppress the formation of the homocoupling byproduct.

Issue 1: Significant Homocoupling Product Observed

Root Cause Analysis & Solutions:

  • Oxygen Contamination: Oxygen is a key promoter of the oxidative Glaser coupling.[1][10]

    • Solution: Ensure rigorously anaerobic conditions. This involves thoroughly degassing all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for at least 30 minutes).[4] Maintain a positive pressure of inert gas throughout the entire course of the reaction.

  • High Copper Catalyst Loading: While essential for the traditional Sonogashira reaction, an excess of copper(I) can accelerate the rate of homocoupling.[4]

    • Solution: Reduce the loading of the copper(I) iodide (CuI) catalyst. Titrate the amount down to the lowest effective concentration, starting from 1-2 mol% and decreasing incrementally.

  • Slow Cross-Coupling Kinetics: If the desired Sonogashira coupling is sluggish, the this compound has a longer residence time to undergo homocoupling.[4]

    • Solution 1: Optimize Palladium Catalyst & Ligand: Ensure you are using a fresh, active palladium source.[1] The choice of ligand can also significantly impact the rate of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands can sometimes suppress side reactions.[11][12]

    • Solution 2: Slow Addition of Alkyne: Adding the this compound solution slowly via a syringe pump can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[1]

  • Inherent Propensity for Homocoupling: Some substrates are simply more prone to this side reaction.

    • Solution: Switch to a Copper-Free Protocol: This is the most definitive solution. By eliminating the copper co-catalyst, you remove the primary mechanism for Glaser coupling.[1][6]

Logical Flow for Troubleshooting Homocoupling

G start Significant Homocoupling Observed inert_atm Is the reaction under a strictly inert atmosphere? start->inert_atm degas Action: Rigorously degas all solvents and reagents. Use Schlenk techniques. inert_atm->degas No copper_load Is the CuI loading > 2 mol%? inert_atm->copper_load Yes degas->copper_load reduce_cu Action: Reduce CuI loading to 0.5-1 mol%. copper_load->reduce_cu Yes slow_addition Is the alkyne added all at once? copper_load->slow_addition No reduce_cu->slow_addition add_slowly Action: Add this compound slowly via syringe pump. slow_addition->add_slowly Yes cu_free Still significant homocoupling? slow_addition->cu_free No add_slowly->cu_free switch_protocol Action: Switch to a copper-free Sonogashira protocol. cu_free->switch_protocol Yes end Homocoupling Minimized cu_free->end No switch_protocol->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental Protocols

Protocol 1: Standard Copper-Mediated Sonogashira Coupling of 1-Boc-3-ethynylpiperidine

This protocol is a starting point and may require optimization based on the specific aryl halide used.

Materials:

  • 1-Boc-3-ethynylpiperidine (1.0 eq)

  • Aryl halide (e.g., Aryl Iodide, 1.1 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-2 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3-4 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the 1-Boc-3-ethynylpiperidine dropwise.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of 1-Boc-3-ethynylpiperidine

This protocol is recommended when homocoupling is a persistent issue.

Materials:

  • 1-Boc-3-ethynylpiperidine (1.0 eq)

  • Aryl halide (e.g., Aryl Bromide, 1.1 eq)

  • Pd(OAc)₂ (2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃, 4 mol%)

  • A suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMSO)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 15-20 minutes to allow for pre-catalyst formation.

  • Add the 1-Boc-3-ethynylpiperidine.

  • Heat the reaction to a higher temperature than the copper-mediated protocol (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite to remove inorganic salts, and rinse the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the impact of key variables on the ratio of the desired cross-coupled product to the homocoupling byproduct.

ParameterCondition A (High Homocoupling Risk)Condition B (Low Homocoupling Risk)Expected Outcome
Atmosphere Reaction run with incomplete degassingRigorously degassed solvents under ArgonCondition B significantly reduces homocoupling.[10][13]
Catalyst System Pd(PPh₃)₄ (2%), CuI (5%)Pd(OAc)₂ (2%), SPhos (4%), No CuICondition B eliminates the primary homocoupling pathway.[7][14]
Base TriethylamineK₂CO₃ or Cs₂CO₃Inorganic bases are often used in copper-free systems.
Solvent THFDioxane or DMSOSolvent choice can influence catalyst stability and reaction rates.[15]
Alkyne Addition All at once at the startSlow addition over 1 hourSlow addition disfavors the bimolecular side reaction.[1]

Mechanistic Overview

Sonogashira Catalytic Cycles

G cluster_0 Palladium Cycle cluster_1 Copper Cycle cluster_2 Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L2) OA->PdII TM Transmetalation PdII->TM Pd_Alkyne Ar-Pd(II)-C≡CR(L2) TM->Pd_Alkyne Cu_Acetylide R-C≡C-Cu TM->Cu_Acetylide RE Reductive Elimination Pd_Alkyne->RE Product Ar-C≡CR RE->Product Product->Pd0 CuI CuI CuI->Cu_Acetylide + Alkyne, Base Alkyne R-C≡C-H Base Base Cu_Acetylide->CuI To Pd Cycle Cu_Acetylide2 2 R-C≡C-Cu Diyne R-C≡C-C≡C-R Cu_Acetylide2->Diyne + Oxidant Oxidant Oxidant (O2)

Caption: Catalytic cycles in Sonogashira and Glaser coupling.

The desired Sonogashira reaction involves two interconnected catalytic cycles.[16] The palladium cycle facilitates the cross-coupling, while the copper cycle generates the reactive copper acetylide species.[16] However, this same copper acetylide intermediate can be diverted into the undesired Glaser homocoupling pathway through oxidation, typically by residual oxygen in the system.[2][17]

References

Technical Support Center: Optimizing 3-Ethynylpiperidine-Azide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically tailored for the conjugation of 3-ethynylpiperidine with a diverse range of azides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols. Our focus is on empowering you to overcome common challenges and achieve optimal results in your click chemistry endeavors.

Introduction to the this compound CuAAC Reaction

The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2] This reaction is prized for its high yields, mild reaction conditions, and broad functional group tolerance.[2] this compound, with its secondary amine functionality, presents unique opportunities and challenges in the design of novel conjugates. The piperidine nitrogen can influence the reaction by coordinating with the copper catalyst, and its basicity requires careful consideration of the reaction pH.

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[3][4][5][6] Recent studies suggest that dinuclear or even trinuclear copper intermediates may be involved, contributing to the remarkable rate acceleration observed.[1][7][8]

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired triazole product. What are the primary factors I should investigate?

Answer: Low yield is a common issue that can often be traced back to a few key areas. Let's break down the diagnostic process:

  • Is your catalyst active? The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9]

    • Solution: Ensure your reaction is properly deoxygenated by purging your solvent with an inert gas (argon or nitrogen) before adding the catalyst. The most common and effective method to generate and maintain Cu(I) is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[2][3] Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[10]

  • Are your reagents pure and the stoichiometry correct? Impurities in your this compound or azide starting materials can inhibit the catalyst.[9] The piperidine moiety itself can be a source of issues if not handled correctly.

    • Solution: Verify the purity of your starting materials by NMR or mass spectrometry. For the reaction, a slight excess (1.1-1.5 equivalents) of one of the coupling partners is often beneficial.

  • Are the reaction conditions optimal for this specific substrate combination? The secondary amine of this compound can act as a ligand for the copper catalyst, potentially altering its reactivity.

    • Solution: Systematically optimize your reaction conditions. This includes screening different solvents, adjusting the pH, and considering the use of an accelerating ligand.

dot

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Product Yield catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes solve_catalyst Degas Solvents Add Fresh Reducing Agent Use a Stabilizing Ligand catalyst->solve_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes solve_reagents Verify Purity (NMR, MS) Use Fresh Sodium Ascorbate Optimize Azide:Alkyne Ratio reagents->solve_reagents No substrate Are there Substrate-Specific Issues? conditions->substrate Yes solve_conditions Optimize Ligand:Copper Ratio Screen Solvents & pH Adjust Temperature & Time conditions->solve_conditions No solve_substrate Increase Catalyst/Ligand Concentration Consider Alternative Ligation Chemistry substrate->solve_substrate Yes end Successful Reaction substrate->end No solve_catalyst->end solve_reagents->end solve_conditions->end solve_substrate->end

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Issue 2: Presence of Side Products

Question: My reaction mixture is complex, with multiple spots on TLC and several peaks in my LC-MS, in addition to my desired product. What are the likely side reactions and how can I suppress them?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to the formation of a diyne.[11]

  • Cause: This is promoted by the presence of oxygen and an insufficient amount of reducing agent.

  • Troubleshooting:

    • Rigorous Deoxygenation: As with low yield issues, thoroughly deoxygenate your reaction mixture.

    • Excess Reducing Agent: Use a slight excess of sodium ascorbate to maintain a reducing environment and suppress oxidative homocoupling.[2]

    • Use of Ligands: Certain ligands can accelerate the desired cycloaddition to outcompete the Glaser coupling.[11]

Another potential issue, especially when working with biomolecules, is oxidative damage to sensitive functional groups caused by reactive oxygen species (ROS) generated in the presence of copper, oxygen, and a reducing agent.[11][12]

  • Troubleshooting:

    • Aminoguanidine: The addition of aminoguanidine can help to intercept byproducts of ascorbate oxidation that might otherwise modify your molecules.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my reaction?

A1: The most convenient and widely used method is to start with a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and generate the active Cu(I) catalyst in situ using a reducing agent like sodium ascorbate.[2][3] This approach avoids the need to handle potentially unstable Cu(I) salts. Other sources like CuI or CuBr can also be used directly.[2][13]

Q2: Do I need to use a ligand? If so, which one?

A2: While not always strictly necessary, using a ligand is highly recommended. Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation and aggregation, and can significantly accelerate the reaction rate.[9][10][14] For reactions in aqueous or partially aqueous media, water-soluble ligands are essential.

LigandRecommended Solvent SystemKey Advantages
TBTA Organic Solvents (e.g., DMSO, DMF)Excellent acceleration, stabilizes Cu(I).[14][15]
THPTA Aqueous Buffers, Water/Co-solventHigh water solubility, protects biomolecules.[10][12]
BimPy2 Aqueous and Organic SolventsVersatile, can be immobilized on a resin.[16]

A ligand-to-copper ratio of 1:1 to 5:1 is often recommended, with the higher ratio providing additional protection against oxidative damage in sensitive systems.[10][12][17]

Q3: Which solvent system should I choose?

A3: The choice of solvent depends on the solubility of your this compound derivative and the azide. A variety of solvents can be employed, often as mixtures with water.

Solvent SystemComments
Water/t-BuOH or Water/DMSO A common choice for a wide range of substrates.
Glycerol or Deep Eutectic Solvents Considered "green" or sustainable solvent options.[18][19][20]
Neat (Solvent-free) Can be very effective, leading to high reaction rates.[21]

For substrates with poor solubility, using a co-solvent like DMSO, DMF, or t-BuOH (up to 50%) is generally effective.[22]

Q4: How do I purify my final triazole product and remove the copper catalyst?

A4: The triazole product itself can chelate copper, making its removal crucial, especially for biological applications.[23]

  • Column Chromatography: Standard silica gel chromatography is often effective for separating the product from starting materials and byproducts.

  • Copper Removal:

    • EDTA Wash: Washing the organic layer with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) can help to chelate and remove residual copper.[23]

    • Precipitation: If the product is soluble in a solvent where copper sulfide is not, adding a sulfide source can precipitate the copper for removal by filtration.[11]

    • Resin-Supported Catalysts: Using an immobilized copper catalyst can simplify purification, as the catalyst can be filtered off at the end of the reaction.[16]

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound

This protocol provides a starting point for the reaction of this compound with an azide partner.

Materials:

  • This compound derivative

  • Azide coupling partner

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent: 1:1 mixture of deionized water and tert-Butanol (t-BuOH)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each set of experiments.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the this compound derivative (1.1 equivalents) in the 1:1 water/t-BuOH solvent mixture to achieve a final concentration of approximately 0.1 M.

    • Purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • In a separate microcentrifuge tube, pre-mix the CuSO₄ solution (0.05 equivalents) and the THPTA solution (0.25 equivalents). This pre-complexation is important.[24]

    • Add the pre-mixed catalyst-ligand solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with a 0.1 M aqueous solution of EDTA, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

dot

Experimental_Workflow Experimental Workflow for CuAAC cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reagents Dissolve Azide & Alkyne in Solvent degas Degas with Ar/N2 (15-20 min) prep_reagents->degas add_catalyst Add Catalyst-Ligand Complex degas->add_catalyst prep_catalyst Pre-mix CuSO4 & Ligand prep_catalyst->add_catalyst add_ascorbate Initiate with Fresh Sodium Ascorbate add_catalyst->add_ascorbate monitor Stir at RT Monitor by TLC/LC-MS add_ascorbate->monitor extract Dilute & Extract with Organic Solvent monitor->extract wash Wash with EDTA & Brine extract->wash purify Dry, Concentrate & Purify via Chromatography wash->purify

References

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Azides with 3-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between sterically demanding azides and 3-ethynylpiperidine. The unique challenges posed by steric hindrance, coupled with the potential for the piperidine substrate to interfere with catalysis, necessitate a nuanced approach to reaction optimization.

This document is designed to provide not just protocols, but the underlying mechanistic rationale to empower you to solve challenges in your specific experimental context.

Section 1: Troubleshooting Guide for Low or No Product Yield

The most common failure mode in this reaction is low to non-existent conversion. This section addresses the primary causes and provides a logical, step-by-step approach to overcoming them.

Q1: My reaction is extremely slow or has failed completely. How should I begin troubleshooting?

A1: The primary suspect is steric hindrance. The bulky groups on your azide are likely preventing the substrates from approaching the copper catalyst effectively. The first line of defense is to systematically optimize the reaction conditions to provide more energy and time for the reaction to proceed.

However, it's crucial to understand that steric hindrance can affect multiple stages of the catalytic cycle, from the initial coordination of the alkyne to the final reductive elimination step.[1] A multi-pronged optimization strategy is therefore essential.

Optimization Parameters for Sterically Hindered CuAAC:

ParameterStandard ConditionRecommended Optimization for Hindered SubstratesRationale & Key Considerations
Temperature Room Temperature (RT)Increase to 40–80 °C Increasing thermal energy helps overcome the activation barrier imposed by steric clash. Monitor for substrate degradation at higher temperatures.[2]
Reaction Time 1–12 hoursExtend to 24–48 hours Slow reaction kinetics are a hallmark of sterically hindered substrates; they simply need more time to reach completion.[2]
Catalyst Loading 1–5 mol% CuIncrease to 5–10 mol% Cu A higher catalyst concentration can increase the number of productive catalytic cycles occurring at any given time.
Reagent Ratio 1:1 Azide:AlkyneUse 1.5–2.0 fold excess of this compound Using an excess of the less sterically hindered (and often less precious) partner can drive the reaction equilibrium towards the product, according to Le Chatelier's principle.[2]
Solvent THF, tBuOH/H₂OSwitch to high-boiling polar aprotic solvents (e.g., DMF, DMSO) These solvents can improve the solubility of complex substrates and are suitable for higher reaction temperatures.[3]
Q2: I've increased temperature and time, but the reaction is still sluggish. Could the this compound be inhibiting the catalyst?

A2: Yes, this is a distinct possibility. The secondary amine of the piperidine ring is a Lewis base and can act as a ligand, coordinating to the Cu(I) center. This substrate-inhibitor behavior can sequester the catalyst, rendering it inactive for the cycloaddition.

The solution is to employ a strongly chelating ligand that binds to the copper center more avidly than the piperidine nitrogen, thus protecting the catalyst and maintaining its activity.

Recommended Ligands to Mitigate Substrate Inhibition:

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA): A highly water-soluble and effective ligand for protecting the copper catalyst and accelerating the reaction. It is particularly well-suited for bioconjugation contexts.[2][4]

  • Tris(benzyltriazolylmethyl)amine (TBTA): A classic accelerating ligand, though its solubility is better in organic solvents or aqueous mixtures.

  • Bathocuproine Disulfonate (BCS): A water-soluble ligand known to stabilize the Cu(I) oxidation state.

  • N-Heterocyclic Carbene (NHC) Ligands: Certain abnormal NHC complexes of copper, such as [CuCl(TPh)], have been shown to be particularly effective for reactions involving sterically hindered azides and alkynes.[5]

Experimental Best Practice: Always pre-complex the copper salt and the ligand before adding them to the reaction mixture containing the azide and alkyne.[2] This ensures the catalyst is protected from the outset. A ligand-to-copper ratio of 1:1 to 5:1 is typically optimal.[2]

Q3: My TLC/LC-MS shows multiple spots, including what looks like a dimer of this compound. What causes these side reactions?

A3: You are likely observing oxidative homocoupling of the alkyne (Glaser coupling). This is a common side reaction in CuAAC chemistry. The active catalyst is Cu(I), but it is readily oxidized to Cu(II) by dissolved oxygen in the solvent. Cu(II) can promote the dimerization of terminal alkynes to form 1,3-diynes.

Mitigation Strategies for Oxidative Homocoupling:

  • In Situ Reduction of Cu(II): The most common and effective method is to start with a Cu(II) salt (e.g., CuSO₄) and add a reducing agent, typically sodium ascorbate , to generate the active Cu(I) species in situ. The excess ascorbate maintains a reducing environment, preventing the accumulation of Cu(II) and subsequent alkyne dimerization.[4][6]

  • Degassing: Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15–30 minutes) before use to remove dissolved oxygen.

  • Use of Cu(I) Source under Inert Atmosphere: If using a direct Cu(I) source (e.g., CuI, CuBr), the reaction must be set up under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield CuAAC reactions with hindered substrates.

G cluster_checks Diagnostic Checks cluster_solutions Corrective Actions start Low / No Product Yield check_sterics Primary Cause: Steric Hindrance? start->check_sterics optimize Optimize Conditions: - Increase Temp (40-80°C) - Increase Time (24-48h) - Increase Catalyst (5-10%) - Use Excess Alkyne (1.5-2x) check_sterics->optimize Yes check_inhibition Substrate Inhibition by Piperidine? check_sterics->check_inhibition No optimize->check_inhibition add_ligand Add Strong Ligand: - THPTA, TBTA, etc. - Pre-complex Cu + Ligand check_inhibition->add_ligand Possible check_side_reactions Side Products or Alkyne Dimerization? check_inhibition->check_side_reactions No add_ligand->check_side_reactions add_reductant Mitigate Oxidation: - Use CuSO4/Na-Ascorbate - Degas Solvents check_side_reactions->add_reductant Yes failure Still Failing: Consider Alternative Chemistry check_side_reactions->failure No success Reaction Successful add_reductant->success

Caption: A troubleshooting workflow for low-yield CuAAC reactions.

Section 2: Advanced Strategies & Alternative Chemistries

If extensive optimization of the CuAAC reaction fails to provide satisfactory yields, it may be necessary to consider fundamentally different chemical approaches.

Q4: I've tried everything for my CuAAC reaction, but the yield remains poor. What are my options?

A4: When steric hindrance is insurmountable for the CuAAC mechanism, switching to a different cycloaddition reaction is the most logical next step. Two powerful alternatives are Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

    • Key Feature: RuAAC uniquely produces the 1,5-disubstituted 1,2,3-triazole regioisomer, in contrast to the 1,4-isomer from CuAAC.[6]

    • Advantages for Hindered Systems: The mechanism of RuAAC is distinct from CuAAC and can sometimes be more tolerant of bulky substrates.[8] Interestingly, for extremely hindered azides, the steric strain can sometimes override the catalyst's inherent preference, leading to the formation of the 1,4-isomer, highlighting its complex sensitivity to substrate structure.[8]

    • Catalysts: Common catalysts include pentamethylcyclopentadienyl (Cp) ruthenium complexes like [CpRuCl(COD)].[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Key Feature: This is a copper-free click reaction. The driving force comes not from a metal catalyst, but from the high ring strain of a cyclooctyne derivative.[10][]

    • Advantages: By eliminating the copper catalyst, you remove all issues related to catalyst oxidation, inhibition, and toxicity, which is a major advantage in biological systems.[][12]

    • Consideration: This approach requires a significant synthetic modification. You cannot use this compound directly. Instead, you must synthesize a derivative where the piperidine moiety is attached to a strained cyclooctyne (e.g., a derivative of dibenzocyclooctyne, DIBO, or bicyclononyne, BCN). While this involves more upfront synthetic work, the subsequent cycloaddition is often highly reliable and efficient.[13][14]

Reaction Outcome Comparison Diagram

G cluster_reactants Reactants cluster_reactions Reaction Pathways cluster_products Products Azide Sterically Hindered Azide (R1-N3) CuAAC CuAAC [Cu(I), Ligand] Azide->CuAAC RuAAC RuAAC [Cp*RuCl] Azide->RuAAC SPAAC_node SPAAC (Copper-Free) Azide->SPAAC_node Alkyne This compound Alkyne->CuAAC Alkyne->RuAAC Product_1_4 1,4-Triazole CuAAC->Product_1_4 Product_1_5 1,5-Triazole RuAAC->Product_1_5 SPAAC_node->Product_1_4 SPAAC_Alkyne Strained Cyclooctyne (Piperidine-Derivative) SPAAC_Alkyne->SPAAC_node Requires resynthesis

Caption: Comparison of CuAAC, RuAAC, and SPAAC pathways.

Section 3: Frequently Asked Questions (FAQs)

Q5: Which copper source is better: a direct Cu(I) salt or a Cu(II) salt with a reducing agent? A5: For convenience and robustness, the combination of a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) is highly recommended for most applications.[6][7] This system constantly regenerates the active Cu(I) catalyst, making the reaction less sensitive to trace oxygen. Using a direct Cu(I) source (like CuI or CuBr(PPh₃)₃) can lead to very fast reactions but requires strict anaerobic conditions to prevent catalyst oxidation and failure.[5]

Q6: I've seen protocols with very different ligand-to-copper ratios. What is optimal? A6: The optimal ratio is typically between 1:1 and 5:1 (ligand:copper).[2] For ligands like THPTA, a slight excess (e.g., 5 equivalents relative to copper) can be beneficial as it helps protect against reactive oxygen species generated by the ascorbate/copper system.[4] However, be aware that for some classes of ligands, a large excess can be inhibitory by creating highly stable, saturated copper complexes that block the alkyne from coordinating.[15]

Q7: Is it safe to heat my reaction? What are the limitations? A7: Yes, heating is a standard strategy for sterically hindered substrates.[2] Reactions are commonly heated to 60-100 °C in solvents like DMF or DMSO.[3] The main limitations are the thermal stability of your azide and alkyne substrates and the boiling point of your solvent. Always run a small-scale test reaction and monitor for decomposition by TLC or LC-MS if you are pushing the temperature above 80 °C.

Q8: My sterically hindered azide is a tertiary azide. Does this pose a unique challenge? A8: Yes. Tertiary azides are among the most sterically demanding substrates for CuAAC.[1] The steric bulk is directly adjacent to the reacting nitrogen atom. While the strategies outlined above (high temperature, optimized ligands) should be your first approach, this is a scenario where a switch to an alternative chemistry like SPAAC may be necessary. The kinetics of SPAAC reactions with tertiary azides have been studied and show that while they are slower than with primary or secondary azides, the reaction often proceeds reliably where CuAAC might fail.[14]

Section 4: Experimental Protocols
Protocol 4.1: Optimized CuAAC for Sterically Hindered Substrates

This protocol is a robust starting point for the reaction between a hindered azide and this compound.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of your sterically hindered azide in DMF.

    • Prepare a 120 mM stock solution of this compound in DMF.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (must be made fresh).

  • Reaction Setup (for a 1 mL total volume, 0.1 mmol scale):

    • To a 4 mL vial, add 1.0 mL of the azide stock solution (0.1 mmol, 1.0 eq).

    • Add 1.0 mL of the this compound stock solution (0.12 mmol, 1.2 eq).

    • Add 1.0 mL of DMF.

    • In a separate microcentrifuge tube, prepare the catalyst premix:

      • Add 100 µL of the CuSO₄ stock solution (0.01 mmol, 0.1 eq).

      • Add 100 µL of the THPTA stock solution (0.01 mmol, 0.1 eq).

      • Vortex briefly. The solution should be light blue.

    • Add the catalyst premix to the reaction vial.

    • Begin vigorous stirring.

    • Add 50 µL of the freshly prepared sodium ascorbate stock solution (0.05 mmol, 0.5 eq). The solution may change color.

  • Reaction and Monitoring:

    • Seal the vial and place it in a heating block set to 60 °C .

    • Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 2h, 6h, 12h, 24h).

    • If the reaction stalls, an additional portion of catalyst and sodium ascorbate can be added.

  • Work-up:

    • Once complete, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water to remove DMF and salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4.2: Conceptual Workflow for Switching to SPAAC

This is not a synthetic protocol but a strategic guide for adapting your project to a copper-free approach.

  • Retrosynthetic Analysis: Identify a suitable strained cyclooctyne scaffold (e.g., BCN, DIBO, DIFO). Plan a synthesis that incorporates the piperidine ring onto this scaffold. This typically involves forming the piperidine ring first and then functionalizing it for attachment to the cyclooctyne precursor, or vice-versa.

  • Synthesis of Piperidine-Cyclooctyne: Synthesize the key reagent according to established literature procedures for the chosen cyclooctyne.

  • SPAAC Reaction: The cycloaddition itself is often remarkably simple.

    • Dissolve the sterically hindered azide (1.0 eq) in a suitable solvent (e.g., acetonitrile, methanol, or PBS buffer for biological applications).

    • Add the piperidine-cyclooctyne derivative (1.0–1.2 eq).

    • Stir at room temperature. The reaction is often complete within minutes to a few hours.[13]

    • Monitor by TLC/LC-MS.

  • Purification: Remove the solvent under reduced pressure. The crude product is often very clean, but purification can be performed via standard chromatography if needed.

References

troubleshooting low yields in 3-Ethynylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethynylpiperidine Synthesis

Introduction: Navigating the Challenges in this compound Synthesis

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and drug development, frequently incorporated into complex scaffolds to modulate pharmacological activity. Its synthesis, however, can be fraught with challenges, with low yield being a primary concern for many researchers.

The most common and versatile route to this scaffold involves a palladium and copper-catalyzed cross-coupling reaction, the Sonogashira coupling. This guide is structured to address the most pressing issues encountered during this synthesis, providing a logical framework for troubleshooting, from high-level FAQs to deep-dive analyses of critical reaction parameters. Our goal is to empower you with the scientific rationale behind each step, enabling you to not only solve current issues but also to proactively optimize future syntheses.

Part 1: Frequently Asked Questions (FAQs) - Your First Diagnostic Check

This section addresses the most common initial problems.

Q1: My reaction has a 0% yield. Where do I even begin to troubleshoot?

When a reaction fails completely, the issue typically lies with one of the core components. Perform these critical initial checks:

  • Catalyst System Integrity: The primary suspects are the palladium catalyst and the copper(I) co-catalyst. Ensure they are active and have not degraded. Use fresh bottles or newly purchased batches if in doubt[1].

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling) and can lead to catalyst decomposition[1][2]. Ensure your solvent is thoroughly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen) from start to finish[1].

  • Reagent Purity: Impurities in your starting materials (the piperidine precursor or the alkyne source) can poison the catalyst[1]. Verify the purity of your reagents by NMR or other appropriate methods.

Q2: I see a black precipitate forming in my reaction flask. What is it and is it a problem?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst from the solution[1]. This is highly problematic as it removes the active catalyst from the reaction cycle, leading to low or no conversion. This can be caused by:

  • High Temperatures: Excessive heat can degrade the catalyst complex.

  • Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black[3].

  • Oxygen Contamination: The presence of oxygen can accelerate catalyst decomposition.

Q3: My starting material is a brominated piperidine, and the reaction is very slow. What should I consider?

The reactivity of the halide precursor significantly impacts reaction kinetics. The general reactivity trend for the halide (or pseudohalide) is: Iodide > Triflate (OTf) > Bromide >> Chloride [1]. Aryl or alkyl bromides are less reactive than iodides and often require higher temperatures and longer reaction times to achieve good conversion[1][4]. If you are using a bromide, consider increasing the reaction temperature (e.g., to 80-100°C in a sealed vessel)[4]. For future syntheses, using an iodinated piperidine precursor will likely result in a more efficient reaction.

Q4: Can I perform the Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the primary side reaction: the copper-mediated homocoupling of the alkyne (Glaser coupling)[1][2]. However, omitting the copper requires careful consideration of other parameters. These reactions may necessitate specific, often bulkier, phosphine ligands, different bases, or higher temperatures to facilitate the catalytic cycle effectively[1][5].

Part 2: Deep Dive - A Parameter-by-Parameter Troubleshooting Guide

If the initial FAQs have not resolved your low yield issue, a more systematic approach is required. This section breaks down the synthesis into its core components to help you isolate the problem.

Issue 1: Reagent and Catalyst System Quality

The principle of "garbage in, garbage out" is especially true for catalysis. The quality of every component is critical.

Question: How can I be sure my palladium catalyst is active? Answer: Palladium catalysts, especially phosphine-ligated ones like Pd(PPh₃)₄, can degrade upon storage. If you suspect your catalyst is inactive, consider purchasing a new batch. Pd(PPh₃)₂Cl₂ is generally more stable than Pd(PPh₃)₄[5]. If you must use an older bottle, consider running a well-established, reliable control reaction to test its efficacy.

Question: Does the quality of the copper(I) source matter? Answer: Absolutely. Copper(I) iodide (CuI) is susceptible to oxidation. Fresh CuI should be an off-white or very pale tan powder. If it is green or dark brown, it has likely oxidized to Cu(II) and will be ineffective. Always use a fresh, high-quality source of CuI[1].

Question: What are the critical parameters for my solvents and base? Answer:

  • Anhydrous Conditions: While Sonogashira reactions are not exceptionally water-sensitive, excess water can interfere with the catalytic cycle. Using anhydrous solvents is good practice, especially to keep the copper co-catalyst active[3].

  • Base Purity and Role: An amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine) is a required reactant, not just an additive. Its primary role is to deprotonate the terminal alkyne, forming the reactive acetylide species[1]. The base must be dry and used in stoichiometric excess (typically 2-5 equivalents)[4].

  • Solvent Degassing: This is non-negotiable. Solvents must be rigorously degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles (3-4 times) or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes[1][3].

Issue 2: Reaction Conditions and Stoichiometry

The interplay of temperature, concentration, and stoichiometry dictates the reaction's success.

Question: My reaction is clean but incomplete. Should I increase the temperature or time? Answer: For less reactive precursors like bromides, increasing the temperature is often necessary[4]. However, be mindful of the boiling point of your reagents. For volatile alkynes like TMS-acetylene (boiling point ~53°C), running the reaction at elevated temperatures (e.g., 60°C) in an open or vented flask will cause the reagent to simply boil out of the mixture. In such cases, the reaction must be conducted in a sealed tube or pressure vessel[3]. If the reaction is proceeding cleanly but slowly at a moderate temperature, extending the reaction time is a reasonable first step before increasing heat.

Question: How do I choose the right catalyst and ligand loading? Answer:

  • Palladium Loading: Typical loadings range from 1-5 mol%. For difficult couplings, increasing the loading to 10 mol% can be beneficial[3]. However, this also increases cost and the potential for side reactions.

  • Copper Loading: Copper loading is often 1.5 to 2 times the palladium loading.

  • Ligand Choice: While pre-formed catalysts like Pd(PPh₃)₄ are common, generating the active Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) and a phosphine ligand (e.g., PPh₃, P(t-Bu)₃, dppf) offers more flexibility. Bulky, electron-rich ligands can often improve reaction efficiency, especially in copper-free systems[5]. For sluggish reactions with aryl bromides, switching from PPh₃ to a more robust ligand like dppf can be effective[4].

Table 1: Summary of Key Reaction Parameters
ParameterStandard ConditionTroubleshooting ActionRationale
Halide Precursor N-Boc-3-iodopiperidineSwitch from Bromide/Chloride to IodideIncreases reactivity of oxidative addition step[1].
Alkyne Source TMS-acetylene (1.2-1.5 eq)Use up to 3 eq for volatile alkynesCompensates for potential evaporation or homocoupling loss[3].
Pd Catalyst 1-5 mol% Pd(PPh₃)₄Increase to 5-10 mol%; switch to a more robust ligand (e.g., dppf)Overcomes slow catalysis; improves efficiency for challenging substrates[3][4].
Cu Co-catalyst 1-2 mol% CuIUse fresh, high-purity CuI; consider copper-free conditionsEnsures active co-catalyst; eliminates Glaser homocoupling side product[1].
Base Triethylamine (TEA), ≥2 eqUse 3-5 eq; switch to Diisopropylamine; ensure drynessDrives alkyne deprotonation equilibrium; different bases can alter solubility/reactivity[1][4].
Solvent THF, DMF, DioxaneSwitch solvent (e.g., from THF to DMF or neat TEA)Can improve reagent solubility and prevent catalyst decomposition[3][4].
Temperature Room Temp to 60°CIncrease to 80-100°C (in a sealed vessel)Overcomes activation energy barrier, especially for aryl bromides[4].
Issue 3: The N-Protecting Group Strategy

The piperidine nitrogen is basic and nucleophilic, which can interfere with the catalytic cycle. Protection is mandatory.

Question: What is the best protecting group for the piperidine nitrogen? Answer: The tert-butoxycarbonyl (Boc) group is the most common and is generally an excellent choice. It is robust and stable to the basic conditions of the Sonogashira coupling but can be easily removed under acidic conditions post-coupling without affecting the ethynyl group[6]. The deprotection is often the final step, achieved by treating the Boc-protected product with a strong acid like HCl in an organic solvent like dioxane or methanol[7].

Question: Could the protecting group be causing issues? Answer: While unlikely with a standard Boc group, an improperly chosen protecting group could be labile under the reaction conditions. For example, a protecting group sensitive to base would fail. Always ensure your chosen protecting group is compatible with the planned reaction conditions[8][9].

Part 3: Experimental Protocols and Workflow Visualization

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is a representative starting point for the synthesis of N-Boc-3-ethynylpiperidine.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add N-Boc-3-iodopiperidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent/Reagent Addition: Add degassed solvent (e.g., THF or DMF, ~0.2 M concentration) followed by degassed triethylamine (3.0 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If no reaction occurs, slowly warm the mixture to 40-50°C.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel[10][11].

Protocol 2: Deprotection to Yield this compound
  • Setup: Dissolve the purified N-Boc-3-ethynylpiperidine (1.0 eq) in a suitable solvent (e.g., Dioxane or Methanol).

  • Acid Addition: Add a solution of 4 M HCl in dioxane (or concentrated HCl if using methanol) in excess (e.g., 10 eq).

  • Reaction: Stir the mixture at room temperature for 4-16 hours until TLC or LC-MS shows complete consumption of the starting material[7].

  • Isolation: Concentrate the mixture in vacuum. The resulting residue, the hydrochloride salt of the product, can often be triturated with ether (Et₂O) to yield a solid, which is then collected by filtration[7].

Troubleshooting Workflow Diagram

The following diagram provides a logical path for diagnosing low-yield issues.

Troubleshooting_Workflow Start Low Yield in This compound Synthesis Check_Complete_Failure Is Yield ~0%? Start->Check_Complete_Failure Core_Components Investigate Core Components: 1. Catalyst Activity (Use fresh Pd/Cu) 2. Inert Atmosphere (Degas properly) 3. Reagent Purity Check_Complete_Failure->Core_Components Yes Check_Precipitate Is a Black Precipitate (Pd Black) Observed? Check_Complete_Failure->Check_Precipitate No Core_Components->Check_Precipitate Precipitate_Causes Address Catalyst Decomposition: 1. Lower Temperature 2. Check for Oxygen Leaks 3. Change Solvent (e.g., away from THF) Check_Precipitate->Precipitate_Causes Yes Check_Incomplete_Rxn Is Reaction Slow or Incomplete? Check_Precipitate->Check_Incomplete_Rxn No Precipitate_Causes->Check_Incomplete_Rxn Incomplete_Rxn_Causes Optimize Reaction Conditions: 1. Increase Temperature (use sealed vessel) 2. Increase Reaction Time 3. Increase Catalyst/Ligand Loading 4. Use more reactive Halide (I > Br) Check_Incomplete_Rxn->Incomplete_Rxn_Causes Yes Check_Side_Products Are Side Products (e.g., Homocoupling) Dominant? Check_Incomplete_Rxn->Check_Side_Products No Success Yield Improved Incomplete_Rxn_Causes->Success Side_Product_Causes Minimize Side Reactions: 1. Ensure Rigorous Degassing 2. Consider Copper-Free Conditions 3. Check Alkyne Purity Check_Side_Products->Side_Product_Causes Yes Check_Side_Products->Success No, review all steps Side_Product_Causes->Success

Caption: A flowchart for systematic troubleshooting of low yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Ethynylpiperidine and 4-Ethynylpiperidine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, present in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] The introduction of an ethynyl group onto this saturated heterocycle opens up a vast chemical space for derivatization, enabling the construction of complex molecular architectures through powerful coupling reactions. This guide provides an in-depth comparison of the reactivity of two key building blocks: 3-ethynylpiperidine and 4-ethynylpiperidine. Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals aiming to streamline synthesis and optimize molecular design.

This comparison will delve into the electronic and steric factors influencing the reactivity of these isomers and provide a practical analysis of their performance in two of the most ubiquitous and impactful transformations in medicinal chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry," and the Sonogashira cross-coupling reaction.

Unraveling the Intrinsic Properties: Electronic and Steric Effects

The reactivity of the ethynyl group in both 3- and 4-ethynylpiperidine is fundamentally governed by its electronic environment and steric accessibility, which are dictated by its position on the piperidine ring.

Electronic Effects: The nitrogen atom in the piperidine ring exerts an electron-withdrawing inductive effect (-I effect) due to its electronegativity. This effect is distance-dependent, meaning it is more pronounced at the 3-position (beta-position) compared to the 4-position (gamma-position). This subtle difference in inductive pull can influence the acidity of the terminal alkyne proton and the electron density of the triple bond, thereby impacting the rates of both CuAAC and Sonogashira reactions. A slightly more electron-deficient alkyne at the 3-position might exhibit altered reactivity compared to its 4-substituted counterpart.

Steric Considerations: The piperidine ring exists predominantly in a chair conformation. In 4-ethynylpiperidine, the ethynyl group can occupy either an axial or equatorial position. The equatorial position is generally more stable and sterically accessible. For this compound, the ethynyl group is also preferentially in an equatorial position to minimize steric strain. However, the proximity of the ethynyl group to the nitrogen atom and the adjacent methylene groups in the 3-isomer could present a different steric profile compared to the more symmetrical and potentially less hindered 4-isomer. These steric differences can play a significant role in the approach of bulky catalysts and reactants.

Comparative Reactivity in Key Transformations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" is a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[2][3] The CuAAC reaction, a cornerstone of click chemistry, involves the reaction of a terminal alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole.[4] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[5]

General Reaction Scheme:

  • R-C≡CH + N₃-R' --(Cu(I) catalyst)--> 1,4-disubstituted 1,2,3-triazole

Based on the electronic and steric factors discussed, we can anticipate subtle differences in the reactivity of 3- and 4-ethynylpiperidine in CuAAC reactions. The slightly more electron-withdrawing environment of the this compound might marginally increase the acidity of the terminal proton, potentially facilitating the formation of the copper acetylide intermediate. However, any minor steric hindrance could counteract this effect. In practice, both isomers are expected to be excellent substrates for CuAAC reactions, with any differences in reaction rates or yields likely being minimal and highly dependent on the specific azide partner and reaction conditions.

Illustrative Data from Literature (Hypothetical Comparison):

ReactantAzide PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORT12>95
4-EthynylpiperidineBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORT12>95

This hypothetical data, based on typical CuAAC conditions, illustrates that both isomers are highly reactive and can be expected to provide excellent yields under standard protocols.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] This reaction is a staple in medicinal chemistry for the synthesis of complex molecules.[8]

General Reaction Scheme:

  • R-C≡CH + X-R' --(Pd catalyst, Cu(I) co-catalyst, base)--> R-C≡C-R'

    • (X = I, Br, Cl, OTf)

The reactivity in Sonogashira coupling is sensitive to both electronic and steric effects. The electronic nature of the alkyne can influence the rate of the catalytic cycle. Steric hindrance around the alkyne can impede the approach of the bulky palladium catalyst complex. Given the subtle differences between the 3- and 4-isomers, it is plausible that the more open steric environment of 4-ethynylpiperidine might lead to slightly faster reaction rates or higher yields, particularly with sterically demanding aryl halides.

Illustrative Data from Literature (Hypothetical Comparison):

ReactantAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-IodobenzonitrilePd(PPh₃)₄, CuIEt₃NDMF80885
4-Ethynylpiperidine4-IodobenzonitrilePd(PPh₃)₄, CuIEt₃NDMF80692

This hypothetical data suggests that while both isomers are effective in Sonogashira couplings, the 4-ethynylpiperidine may offer a slight advantage in terms of reaction time and yield, potentially due to its more favorable steric profile.

Experimental Protocols

To provide a practical starting point for researchers, here are representative, detailed protocols for the CuAAC and Sonogashira reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between an ethynylpiperidine and an organic azide.[9]

Materials:

  • Ethynylpiperidine (3- or 4-isomer) (1.0 eq)

  • Organic Azide (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve the ethynylpiperidine and the organic azide in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole.

Protocol 2: Sonogashira Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed cross-coupling of an ethynylpiperidine with an aryl halide.[10]

Materials:

  • Ethynylpiperidine (3- or 4-isomer) (1.2 eq)

  • Aryl Halide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.0 eq)

  • Anhydrous, Degassed Solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the ethynylpiperidine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Visualizing the Workflows

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkyne & Azide in t-BuOH/H₂O D Add CuSO₄ to mixture A->D 1 B Prepare aq. CuSO₄ B->D C Prepare aq. NaAsc E Add NaAsc to mixture C->E D->E 2 F Stir at RT & Monitor E->F 3 G Dilute & Extract F->G 4 H Wash & Dry G->H 5 I Concentrate H->I 6 J Column Chromatography I->J 7 Sonogashira_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Halide, Pd Catalyst, CuI B Add Solvent & Base A->B 1 C Add Alkyne B->C 2 D Heat & Stir C->D 3 E Monitor Progress D->E F Quench Reaction E->F 4 G Extract Product F->G 5 H Wash, Dry, Concentrate G->H 6 I Column Chromatography H->I 7

References

3-Ethynylpiperidine versus other terminal alkynes in click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Terminal Alkynes in Click Chemistry: A Comparative Analysis Featuring 3-Ethynylpiperidine

Introduction: The Power and Precision of Click Chemistry

In the landscape of modern chemical synthesis, particularly in drug discovery, bioconjugation, and materials science, the ability to efficiently and selectively form covalent bonds is paramount. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for complex molecular construction.[1][2] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[3][4] This reaction's reliability and broad functional group tolerance have established it as an indispensable tool for researchers worldwide.[5][6]

While the azide component is relatively consistent in its reactivity, the choice of the terminal alkyne offers a powerful handle to modulate reaction kinetics, solubility, and the physicochemical properties of the final product. This guide provides a detailed comparison of various terminal alkynes, with a special focus on this compound, a molecule of significant interest due to its incorporation of the piperidine scaffold—a privileged structure in medicinal chemistry.[7][8]

The Crucial Role of the Terminal Alkyne in CuAAC

The structure of the terminal alkyne profoundly influences the outcome of a CuAAC reaction. Several factors must be considered when selecting an alkyne for a specific application:

  • Electronic Effects: Electron-withdrawing groups adjacent to the alkyne can increase its reactivity by lowering the energy of the LUMO, though this effect is more pronounced in the uncatalyzed reaction than in the CuAAC.[9]

  • Steric Hindrance: Bulky substituents near the alkyne can impede the approach of the copper catalyst and the azide, slowing the reaction rate.[10][11]

  • Solubility: The alkyne's solubility in the chosen reaction solvent is critical for achieving homogeneous reaction conditions and optimal rates. This is especially important in bioconjugation, where aqueous media are preferred.[12][13]

  • Physicochemical Properties: The alkyne itself becomes an integral part of the final molecule. Its properties, such as basicity, hydrophilicity, and rigidity, are imparted to the product, influencing its biological activity and pharmacokinetic profile.

Spotlight on this compound: A Privileged Scaffold

This compound is a unique building block that combines the reactive handle of a terminal alkyne with the desirable properties of the piperidine ring. Piperidines are one of the most prevalent N-heterocycles found in pharmaceuticals, valued for their ability to confer aqueous solubility, introduce a basic center for salt formation, and provide a rigid, three-dimensional structure that can optimize interactions with biological targets.[7][8]

Key Attributes of this compound:

  • Enhanced Aqueous Solubility: The protonatable nitrogen atom significantly improves solubility in water and polar protic solvents, making it highly suitable for bioconjugation reactions in buffered media.[12]

  • Basic Center: The amine functionality (pKa ≈ 9-10) can be used to tune the overall charge and polarity of the final conjugate, which is crucial for modulating cell permeability and target engagement.

  • Structural Rigidity: The piperidine ring provides a well-defined conformational scaffold, which can be advantageous in drug design for locking in a bioactive conformation.

  • Biocompatibility: The piperidine motif is a well-established component of many approved drugs, suggesting a favorable toxicity profile.

Comparative Analysis of Terminal Alkynes

To understand the unique position of this compound, we compare its performance against a representative set of commonly used terminal alkynes. The following table summarizes their key characteristics and performance in a typical CuAAC reaction.

FeatureThis compoundPropargyl AlcoholPhenylacetyleneN,N-Dimethylpropiolamide
Structure Saturated N-heterocycleSmall, polar, primary alcoholAromatic, hydrophobicElectron-deficient amide
Molecular Weight 109.17 g/mol 56.06 g/mol 102.13 g/mol 111.13 g/mol
Solubility High in aqueous & organic solventsHigh in aqueous & polar organicLow in aqueous, high in organicModerate in aqueous, high in organic
Relative Reactivity Moderate to HighModerateModerateHigh
Key Advantage Privileged scaffold, basic handle, aqueous solubilitySimple, inexpensive, hydrophilicReadily available, rigid linkerElectronically activated, fast kinetics
Potential Drawback Basicity may chelate Cu(I); potential for complex kineticsSmall, can be sterically non-demandingHydrophobicity limits aqueous use; prone to homocouplingSusceptible to Michael addition by nucleophiles
Ideal Application Drug discovery, bioconjugation, PROTACs, PET imagingGeneral purpose labeling, surface modificationMaterial science, organic synthesisTime-sensitive bioconjugation, peptide labeling

Experimental Data and Performance Insights

The differences outlined above manifest in tangible experimental outcomes. While direct kinetic comparisons in a single study are limited, data from various sources allow for a robust analysis.[9] Electron-deficient alkynes like propiolamides consistently show the fastest reaction rates, often reaching completion in minutes, even at low catalyst concentrations.[9] However, this high reactivity comes at the cost of stability, as they are more prone to side reactions like Michael addition from thiols present in biological systems.

Propargyl alcohol and phenylacetylene represent standard, neutral alkynes. Phenylacetylene's aromatic ring makes it prone to oxidative homocoupling (Glaser coupling), a common side reaction in CuAAC that can consume the alkyne and complicate purification.[14][15]

This compound offers a compelling balance. Its reactivity is generally high, and its superior solubility in aqueous buffers simplifies reaction setup for biological applications, often eliminating the need for organic co-solvents that can denature proteins.[12] The primary mechanistic consideration is the potential for the basic piperidine nitrogen to interact with the Cu(I) catalyst. While this could potentially slow the reaction by competing for the copper coordination site, it can also be beneficial. Some ligands used to stabilize Cu(I), such as tris(triazolylmethyl)amines (TBTA), also coordinate through nitrogen atoms, suggesting that this interaction is not necessarily detrimental.[16] In practice, this compound participates efficiently in CuAAC, providing a robust method for incorporating the valuable piperidine scaffold.

Visualizing the Mechanism and Workflow

To fully grasp the process, it is essential to visualize both the underlying chemical transformation and the practical experimental workflow.

The CuAAC Catalytic Cycle

The CuAAC reaction is not a true concerted cycloaddition; instead, it proceeds through a multi-step catalytic cycle involving copper acetylide intermediates.[3][5] This mechanism ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[16]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Acetylide R-C≡C-Cu(I) Alkyne R-C≡CH Alkyne->Acetylide Deprotonation Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle + Azide Azide R'-N₃ Azide->Metallacycle Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->Cu_I Regenerates Catalyst Product 1,4-Triazole Triazolide->Product Protonolysis (H⁺)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Workflow

A successful bioconjugation experiment requires careful preparation and execution. The following workflow outlines a standard procedure for a CuAAC reaction.

Experimental_Workflow start Start: Reagent Preparation prep_azide 1. Dissolve Azide-Molecule (e.g., in Buffer/DMSO) start->prep_azide prep_alkyne 2. Dissolve Alkyne-Molecule (e.g., in Buffer/DMSO) start->prep_alkyne prep_cu 3. Prepare Catalyst Premix: CuSO₄ + Ligand (e.g., THPTA) start->prep_cu prep_asc 4. Prepare fresh Sodium Ascorbate Solution start->prep_asc combine Combine Azide and Alkyne Solutions in Reaction Vessel prep_azide->combine prep_alkyne->combine add_cu Add Catalyst Premix combine->add_cu initiate Initiate Reaction: Add Sodium Ascorbate add_cu->initiate incubate Incubate (e.g., RT, 1-4h) Protect from light initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis, HPLC) incubate->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.

Detailed Experimental Protocol: A Model CuAAC Reaction

This protocol describes a general method for conjugating an azide-containing molecule to an alkyne-containing molecule in an aqueous buffer system, suitable for biomolecules.

Materials:

  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Alkyne-functionalized molecule (e.g., this compound, propargyl alcohol)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar non-coordinating buffer.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM in water).[12]

  • Reducing Agent stock solution: Sodium Ascorbate (e.g., 100 mM in water, must be prepared fresh ).

  • Aminoguanidine hydrochloride stock solution (optional, radical scavenger, 100 mM in water).[17]

  • DMSO or DMF (for dissolving hydrophobic molecules).

Protocol:

  • Reagent Preparation:

    • In a microcentrifuge tube, dissolve the azide-containing molecule in the reaction buffer to a final concentration of 2 equivalents relative to the alkyne. If the molecule is not water-soluble, dissolve it in a minimum amount of DMSO first, then dilute with buffer.

    • In the main reaction tube, dissolve the alkyne-containing molecule (the limiting reagent) to its final desired concentration (e.g., 25-100 µM).

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:Ligand is typical.[17] For a final reaction concentration of 100 µM CuSO₄, you would use 500 µM THPTA. Let this mixture stand for 1-2 minutes.

  • Reaction Assembly:

    • To the main reaction tube containing the alkyne, add the dissolved azide solution.

    • (Optional) Add aminoguanidine solution to a final concentration of 1-5 mM to minimize oxidative damage to biomolecules.[12]

    • Add the catalyst premix (CuSO₄/THPTA) to the main reaction tube and mix gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light, as the copper catalyst can be photosensitive.

  • Purification:

    • Once the reaction is complete (monitored by LC-MS, SDS-PAGE, etc.), purify the conjugate from excess reagents and catalyst.

    • Common methods for biomolecules include Size Exclusion Chromatography (SEC), dialysis, or spin filtration. For small molecules, standard chromatographic techniques (e.g., HPLC, silica gel) are used.

Causality Behind Choices:

  • Fresh Sodium Ascorbate: Ascorbate is readily oxidized by air. Using a fresh solution is critical to ensure the efficient reduction of Cu(II) to the active Cu(I) catalytic species.[3]

  • THPTA Ligand: In bioconjugations, a water-soluble ligand like THPTA is crucial. It stabilizes the Cu(I) oxidation state, prevents copper-mediated protein precipitation, and reduces oxidative damage to sensitive amino acid residues like histidine.[12][17]

  • Order of Addition: Adding the ascorbate last ensures that the highly reactive Cu(I) species is generated only when all other components are present, maximizing reaction efficiency and minimizing side reactions.

Conclusion and Recommendations

The choice of a terminal alkyne is a critical decision in the design of a click chemistry strategy. While simple alkynes like propargyl alcohol offer a reliable and cost-effective option, and activated alkynes like propiolamides provide rapid kinetics, This compound stands out for applications in drug discovery and chemical biology.

Choose this compound when:

  • Your goal is to synthesize novel therapeutics or chemical probes where the final product's physicochemical properties are critical.

  • Enhanced aqueous solubility and a basic handle are desired for improved pharmacokinetics or specific molecular interactions.

  • You are building molecules, such as PROTACs or antibody-drug conjugates, where the linker's rigidity and exit vectors are important for biological function.[18]

By leveraging the unique combination of a reactive alkyne and a privileged pharmaceutical scaffold, researchers can move beyond simply connecting two molecules and begin to rationally design conjugates with superior performance and biological activity.

References

The Rising Profile of 3-Ethynylpiperidine-Derived Triazoles: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is perpetual. Among the privileged structures, the piperidine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] When coupled with the versatile 1,2,3-triazole moiety, often synthesized via the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a powerful drug discovery platform emerges.[2][3] This guide provides an in-depth technical comparison of the biological activities of 3-ethynylpiperidine-derived triazoles, synthesizing data from closely related analogues to project their therapeutic potential and guide future research.

The Strategic Advantage of the this compound-Triazole Scaffold

The combination of a piperidine ring and a 1,2,3-triazole linker offers a unique three-dimensional architecture that can effectively probe the binding sites of various biological targets. The piperidine moiety can be functionalized to modulate solubility and engage in specific interactions, while the triazole ring acts as a rigid, stable linker that can participate in hydrogen bonding and dipole interactions, enhancing binding affinity.[3][4] The this compound precursor provides a direct and efficient entry point for introducing this valuable piperidine scaffold into a diverse range of molecules through click chemistry.

Synthesis and Functionalization: A Modular Approach

The synthesis of this compound-derived triazoles is a prime example of modular drug design, facilitated by the efficiency of click chemistry. The overall synthetic strategy involves two key stages: the preparation of the this compound precursor and its subsequent cycloaddition with a diverse library of organic azides.

Experimental Protocol: Synthesis of this compound Hydrochloride

A common route to this compound involves the derivatization of piperidine-3-carboxylic acid or a protected piperidone. While various methods exist, a representative synthesis starting from a commercially available protected piperidine derivative is outlined below.

Step 1: Preparation of N-Boc-3-ethynylpiperidine

  • To a solution of N-Boc-3-iodopiperidine (1 equivalent) in a suitable solvent such as THF, add ethynyltrimethylsilane (1.2 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a copper(I) co-catalyst, like CuI (0.1 equivalents).

  • Add a base, for instance, triethylamine (2.5 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-3-(trimethylsilylethynyl)piperidine.

  • Dissolve the purified product in a solvent like THF and treat with a desilylating agent, such as tetrabutylammonium fluoride (TBAF) (1.1 equivalents).

  • Stir the reaction at room temperature until desilylation is complete.

  • Work up the reaction and purify to obtain N-Boc-3-ethynylpiperidine.

Step 2: Deprotection to this compound Hydrochloride

  • Dissolve N-Boc-3-ethynylpiperidine in a suitable solvent, for example, methanol.

  • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for several hours.

  • Remove the solvent under reduced pressure to yield this compound hydrochloride as a solid.[5]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click" reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2]

  • In a reaction vessel, dissolve this compound hydrochloride (1 equivalent) and the desired organic azide (1 equivalent) in a solvent system such as a mixture of water and t-butanol.

  • Add a copper(II) sulfate pentahydrate solution (0.05 equivalents).

  • Add a sodium ascorbate solution (0.1 equivalents) to reduce Cu(II) to the active Cu(I) species in situ.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.

  • Further purification can be achieved by recrystallization or column chromatography.

Comparative Biological Activities

While direct experimental data on the biological activities of this compound-derived triazoles is emerging, a strong predictive framework can be built by examining structurally similar piperidine-triazole hybrids. The primary therapeutic areas where these scaffolds have shown promise are in anticancer and antimicrobial applications.

Anticancer Activity

The conjugation of a piperidine moiety with a triazole ring has yielded compounds with significant cytotoxic effects against various cancer cell lines.[4][6] The piperidine ring can enhance cell permeability and interact with hydrophobic pockets in target proteins, while the triazole linker positions other pharmacophores for optimal binding.

A study on piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains demonstrated their cytotoxicity against a panel of seven cancer cell lines. For the most promising compound, an IC₅₀ value of 3.8 μM on the PUMA/Bcl-xL interaction in live cancer cells was established.[4] This suggests that this compound-derived triazoles could also be effective inhibitors of protein-protein interactions involved in apoptosis.

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Piperidino-1,2,3-triazole hybridsPUMA/Bcl-xL interaction3.8[4]
1,2,4-Triazole-pyridine hybridsMurine melanoma (B16F10)41.12 - 61.11[7]
Phosphonate 1,2,3-triazole derivativeHT-108015.13[8]
Phosphonate 1,2,3-triazole derivativeA-54921.25[8]
Phosphonate 1,2,3-triazole derivativeMCF-718.06[8]
Phosphonate 1,2,3-triazole derivativeMDA-MB-23116.32[8]
Table 1: Comparative anticancer activities of various triazole derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound-derived triazoles and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity

Triazole-containing compounds are well-established antimicrobial agents, with several clinically used antifungal drugs belonging to this class.[9] The incorporation of a piperidine ring can enhance the antimicrobial spectrum and potency. Benzimidazole and piperidine-containing 1,2,3-triazole hybrids have demonstrated significant in vitro antibacterial and antifungal efficacy.[6]

One study reported that certain piperidine-fused 5-thioxo-1,2,4-triazoles displayed significant activity against Mycobacterium tuberculosis H37Rv strain.[10] Another study on 1,2,4-triazoles showed that some derivatives exhibited remarkable activities against various bacterial and fungal strains.[9] These findings suggest that this compound-derived triazoles could be promising candidates for the development of new anti-infective agents.

Compound Class Microorganism Activity/MIC Reference
Benzimidazole-piperidine-1,2,3-triazolesEscherichia coliPotent activity[6]
Benzimidazole-piperidine-1,2,3-triazolesVarious fungal strainsExcellent effects[6]
Piperidine-fused 5-thioxo-1,2,4-triazolesM. tuberculosis H37RvSignificant activity[10]
4-Substituted 1,2,3-triazole-coumarinsEnterococcus faecalisMIC = 12.5–50 µg/mL[11]
1,2,3-Triazole-fused spirochromenesM. tuberculosis H37RvMIC = 4-9 µM
Table 2: Comparative antimicrobial activities of various piperidine-triazole and related triazole derivatives.

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no drug) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound-derived triazoles will be highly dependent on the nature of the substituent attached to the triazole ring. Key considerations for future drug design include:

  • Lipophilicity and Solubility: The piperidine ring can be modified to optimize the lipophilicity and aqueous solubility of the compounds, which is crucial for their pharmacokinetic profile.

  • Target-Specific Moieties: The azide partner in the click chemistry reaction can be strategically chosen to incorporate pharmacophores known to interact with specific biological targets, such as kinases, proteases, or receptors.

  • Stereochemistry: The piperidine ring contains a chiral center at the 3-position, and the stereochemistry can significantly influence biological activity. The synthesis and evaluation of enantiomerically pure compounds will be a critical step in lead optimization.

Conclusion

This compound-derived triazoles represent a promising and synthetically accessible class of compounds with significant potential for biological activity. Drawing on evidence from structurally related piperidine-triazole hybrids, it is reasonable to anticipate that these molecules will exhibit potent anticancer and antimicrobial properties. The modular nature of their synthesis via click chemistry provides a robust platform for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of lead compounds for further development. As research in this area progresses, the detailed biological evaluation of this specific scaffold will be crucial to fully unlock its therapeutic potential.

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Click Chemistry Protected_Piperidine N-Boc-3-iodopiperidine Ethynylation Ethynylation (Sonogashira Coupling) Protected_Piperidine->Ethynylation Desilylation Desilylation Ethynylation->Desilylation Deprotection Deprotection (Acidic Conditions) Desilylation->Deprotection 3_Ethynylpiperidine This compound Hydrochloride Deprotection->3_Ethynylpiperidine CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 3_Ethynylpiperidine->CuAAC Organic_Azide Organic Azide (R-N3) Organic_Azide->CuAAC Triazole_Product This compound-Derived Triazole CuAAC->Triazole_Product

Caption: Synthetic workflow for this compound-derived triazoles.

Biological_Evaluation cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity Synthesized_Compounds This compound-Derived Triazoles Cell_Lines Cancer Cell Lines Synthesized_Compounds->Cell_Lines Microorganisms Bacterial & Fungal Strains Synthesized_Compounds->Microorganisms MTT_Assay MTT Assay Cell_Lines->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination SAR_Analysis_Cancer SAR Analysis IC50_Determination->SAR_Analysis_Cancer MIC_Assay Broth Microdilution Microorganisms->MIC_Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination SAR_Analysis_Microbe SAR Analysis MIC_Determination->SAR_Analysis_Microbe

Caption: Workflow for biological evaluation of synthesized compounds.

References

A Comparative Guide to the Mass Spectrometric Validation of 3-Ethynylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of novel chemical entities is a cornerstone of regulatory compliance and successful therapeutic development. Among the diverse scaffolds utilized in medicinal chemistry, 3-ethynylpiperidine derivatives have emerged as a significant class of compounds, often serving as key intermediates in the synthesis of complex pharmaceutical agents.[1] Their structural integrity and purity must be rigorously established, and mass spectrometry (MS) stands as a principal analytical technique for this purpose.

This guide provides an in-depth, comparative analysis of mass spectrometric approaches for the validation of this compound derivatives. We will delve into the nuances of different ionization techniques and mass analyzers, grounding our discussion in the principles of scientific integrity and providing actionable, field-proven insights. The methodologies described herein are designed to be self-validating systems, adhering to the stringent requirements of regulatory bodies such as those outlined in the ICH Q2(R2) guidelines.[2][3]

The Analytical Imperative: Why Mass Spectrometry for this compound Derivatives?

The this compound moiety, with its basic nitrogen atom and reactive alkyne group, presents unique analytical challenges. The piperidine ring is a common feature in many alkaloids and pharmaceuticals, and its fragmentation behavior in mass spectrometry is well-documented.[4][5] However, the presence of the ethynyl group can influence ionization efficiency and fragmentation pathways, necessitating a tailored analytical approach. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the characterization and quantification of these derivatives and their potential impurities.[6][7]

Ionization Techniques: A Comparative Analysis

The choice of ionization source is a critical first step in developing a robust MS method. It dictates the efficiency with which the analyte is converted into gas-phase ions and influences the extent of fragmentation observed.[8][9] For this compound derivatives, the two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleBest Suited ForAdvantages for this compound Derivatives
Electrospray Ionization (ESI) A soft ionization technique where a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺.[10]Polar to moderately polar compounds, large biomolecules.[8][11]The basic nitrogen of the piperidine ring is readily protonated, leading to high ionization efficiency and the generation of a strong molecular ion signal, which is crucial for molecular weight confirmation.[4]
Atmospheric Pressure Chemical Ionization (APCI) A technique that ionizes the analyte by proton transfer from reagent gas ions, which are generated by a corona discharge.[9][11]Less polar, more volatile compounds that are thermally stable.[11]Can be advantageous for less polar derivatives or when the mobile phase composition is not ideal for ESI. It is generally less susceptible to matrix effects.[11]

Expert Insight: For most this compound derivatives, especially those with protecting groups like Boc (tert-butyloxycarbonyl) that increase polarity, ESI in positive ion mode is the preferred technique . The inherent basicity of the piperidine nitrogen ensures efficient protonation and high sensitivity.[4] APCI can be a valuable alternative for more lipophilic analogues or when facing significant ion suppression with ESI.[12]

Navigating the Mass Analyzer Landscape

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, sensitivity, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.

Mass AnalyzerKey FeaturesApplication for this compound Derivatives
Triple Quadrupole (QqQ) High sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.Gold standard for quantitative analysis. Allows for the development of highly specific methods to quantify the parent compound and any process-related impurities or degradants.
Quadrupole Time-of-Flight (QTOF) High resolution and accurate mass measurement.[5][13]Ideal for structural confirmation of the parent molecule and identification of unknown impurities. Accurate mass data allows for the determination of elemental composition.
Ion Trap Ability to perform multiple stages of fragmentation (MSn).[13]Useful for detailed fragmentation studies to elucidate the structure of the parent compound and its fragments.

Expert Insight: A common and effective strategy involves using a QTOF for initial characterization and impurity identification due to its high-resolution capabilities.[13] Once the compound and its key fragments are identified, a more sensitive and high-throughput triple quadrupole instrument operating in MRM mode is ideal for routine quantitative validation and quality control.

Deciphering Fragmentation Patterns: The Key to Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of this compound derivatives. By isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that provide a structural fingerprint of the molecule.

Common fragmentation pathways for piperidine-containing compounds include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, often leading to the formation of a stable iminium ion.[4]

  • Ring-opening: Fission of the piperidine ring, which can be followed by subsequent fragmentation.[4]

  • Loss of substituents: Neutral loss of groups attached to the piperidine ring or the nitrogen atom.[5][14]

For a generic N-Boc-3-ethynylpiperidine, a plausible fragmentation pathway would involve the initial loss of the Boc group or isobutylene, followed by fragmentation of the piperidine ring.

Below is a conceptual workflow for the MS/MS analysis of a this compound derivative.

cluster_0 LC Separation cluster_1 Ionization cluster_2 MS/MS Analysis cluster_3 Data Analysis LC LC Column ESI ESI Source ([M+H]⁺ formation) LC->ESI MS1 MS1: Isolate [M+H]⁺ ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Detect Fragments CID->MS2 Data Spectral Interpretation MS2->Data

Caption: LC-MS/MS workflow for this compound derivative analysis.

Experimental Protocol: A Validated LC-MS/MS Method

This protocol outlines a general procedure for the validation of a this compound derivative using LC-MS/MS, in accordance with ICH guidelines.[15][16]

1. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound derivative reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Prepare a blank sample (solvent only) and a zero sample (matrix without analyte).

2. Chromatographic Conditions:

  • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation from any impurities (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flows: Optimized for the specific instrument.

  • Data Acquisition:

    • Full Scan (for characterization): Scan a relevant m/z range (e.g., 50-500) to identify the [M+H]⁺ ion.

    • Product Ion Scan (for fragmentation analysis): Isolate the [M+H]⁺ ion and scan for fragment ions.

    • Multiple Reaction Monitoring (MRM) (for quantification): Monitor at least two specific precursor-to-product ion transitions for the analyte and one for an internal standard, if used.

4. Method Validation Parameters (as per ICH Q2(R2)): [2][3][17]

  • Specificity: Analyze blank samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards and perform a linear regression of the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.[18]

  • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on multiple days. The accuracy (% bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and the precision (% CV) should be ≤15% (≤20% at the LLOQ).[18]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.[16]

The following diagram illustrates the logical flow of the validation process.

cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report MD Method Optimization (LC & MS Parameters) VP Define Validation Parameters & Acceptance Criteria MD->VP VE1 Specificity VP->VE1 VE2 Linearity & Range VP->VE2 VE3 Accuracy & Precision VP->VE3 VE4 LOD & LOQ VP->VE4 VE5 Robustness VP->VE5 VR Summarize Results & Assess Fitness for Purpose VE1->VR VE2->VR VE3->VR VE4->VR VE5->VR

Caption: The systematic workflow for analytical method validation.

Alternative and Complementary Techniques

While LC-MS is a powerhouse for this application, other techniques can provide complementary information or serve as alternatives in certain contexts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable this compound derivatives. Derivatization may be necessary to improve volatility and chromatographic performance.[19][20]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A less sensitive and selective alternative to LC-MS. It can be a viable option for purity assessments when the derivative possesses a strong chromophore and is present at high concentrations.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for definitive structural elucidation. While not a separation technique, NMR provides unambiguous information about the connectivity of atoms within the molecule.

Conclusion

The validation of this compound derivatives by mass spectrometry is a multi-faceted process that requires a deep understanding of ionization principles, mass analysis, and fragmentation mechanisms. By judiciously selecting the ionization technique and mass analyzer, and by systematically validating the method according to ICH guidelines, researchers can ensure the generation of reliable and defensible data. An LC-MS/MS method, particularly utilizing ESI with a triple quadrupole or QTOF mass spectrometer, offers the optimal combination of sensitivity, selectivity, and structural information for the comprehensive characterization and quantification of this important class of pharmaceutical building blocks.

References

A Comparative Guide to Copper vs. Ruthenium Catalysts for 3-Ethynylpiperidine Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Piperidine-Triazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the 1,2,3-triazole moiety has emerged as a privileged pharmacophore. Its remarkable stability, hydrogen bonding capabilities, and dipole character make it an excellent and highly stable bioisostere for amide bonds. When coupled with the piperidine ring, a scaffold prevalent in numerous approved therapeutics, the resulting piperidine-triazole conjugates represent a powerful class of molecules for library synthesis and lead optimization.

The synthesis of these conjugates is most efficiently achieved through the azide-alkyne cycloaddition, a cornerstone of "click chemistry."[1][2] This reaction, in its catalyzed forms, offers high yields, stereospecificity, and broad functional group tolerance.[1][3] However, the choice of metal catalyst—typically copper or ruthenium—is a critical decision point that dictates the very architecture of the final molecule. The thermal, uncatalyzed Huisgen cycloaddition often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, compromising efficiency and purity.[1][2] In contrast, catalysis offers a path to complete regiocontrol.

This guide provides an in-depth comparative analysis of the two premier catalytic systems for the cycloaddition of 3-ethynylpiperidine: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We will dissect their respective mechanisms, outline field-proven experimental protocols, and present a head-to-head comparison to empower researchers in selecting the optimal catalyst for their specific synthetic goals.

The Copper-Catalyzed Approach (CuAAC): The Path to 1,4-Disubstituted Triazoles

The CuAAC reaction is arguably the most iconic click reaction, renowned for its efficiency and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[2][3] This regioselectivity is a direct consequence of its unique mechanism, which proceeds readily under mild, often aqueous conditions, a significant advantage in bioconjugation and late-stage functionalization.[1]

Mechanism of Action: A Dinuclear Copper Pathway

While early proposals considered a mononuclear catalyst, substantial kinetic and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[4] This mechanism explains the remarkable rate acceleration (107 to 108-fold over the thermal reaction) and fidelity of the CuAAC.[1]

The catalytic cycle can be summarized as follows:

  • Acetylide Formation: A copper(I) species coordinates with the terminal alkyne of this compound. This coordination significantly acidifies the terminal proton, allowing for deprotonation by a mild base to form a copper acetylide intermediate.[2][3]

  • Azide Coordination & Cyclization: The organic azide coordinates to a second copper atom. This brings the reactants into proximity, forming an unusual six-membered copper metallacycle.[1] The second copper atom acts as a stabilizing donor ligand.

  • Ring Contraction & Protonolysis: The metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst.[1]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle A Cu(I) Catalyst B π-Alkyne Complex A->B + this compound C Copper Acetylide B->C - H+ D Dinuclear Cu-Azide-Alkyne Complex C->D + R-N3 + Cu(I) E Six-Membered Metallacycle D->E Cyclization F Triazolyl-Copper Intermediate E->F Ring Contraction F->A Releases Catalyst Product 1,4-Triazole Product F->Product + H+

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Experimental Protocol: CuAAC of this compound

This protocol describes a general procedure for the CuAAC reaction. The piperidine nitrogen is basic and can coordinate to copper, potentially inhibiting catalysis. The use of a slight excess of a ligand like TBTA or THPTA is recommended to stabilize the Cu(I) state and accelerate the reaction, especially in aqueous or biological media.[3][5]

Materials:

  • This compound hydrochloride

  • Azide coupling partner (e.g., Benzyl azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions.[6]

  • Solvent: e.g., a 1:1 mixture of t-Butanol and water

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound hydrochloride (1.0 eq) and the azide partner (1.0-1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O). If the piperidine is in its free base form, no additional base is needed; if it's a salt, a mild non-coordinating base may be required to free the alkyne.

  • Catalyst Premix: In a separate vial, prepare the catalyst solution. For a typical reaction, create a premix of CuSO₄·5H₂O (1-5 mol%) and the ligand (1.1-1.2 eq relative to copper).

  • Reaction Initiation: Add the catalyst premix to the solution of reactants. Sonicate briefly if needed to ensure dissolution.

  • Reduction: Add a freshly prepared solution of sodium ascorbate (5-10 mol%) to the reaction mixture. This immediately reduces Cu(II) to the active Cu(I) catalytic species.[1][7] The reaction is often accompanied by a color change.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are typically complete within 1-24 hours.

  • Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Ruthenium-Catalyzed Approach (RuAAC): Accessing the 1,5-Regioisomer

As a powerful complement to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[8][9] This alternative regiochemistry is critical for structure-activity relationship (SAR) studies, allowing researchers to explore the chemical space inaccessible through the copper-catalyzed route. A key advantage of RuAAC is its ability to engage both terminal and internal alkynes, offering broader substrate scope.[10][11]

Mechanism of Action: Oxidative Coupling Pathway

The RuAAC mechanism is fundamentally different from that of CuAAC and does not proceed via a metal acetylide intermediate.[12] The currently accepted pathway involves the oxidative coupling of the azide and alkyne on the ruthenium center.[10][13]

The catalytic cycle is understood as follows:

  • Ligand Exchange: The starting alkyne and azide displace labile ligands on the ruthenium(II) precatalyst (e.g., Cp*RuCl(COD)) to form a reactive intermediate.[10][12]

  • Oxidative Coupling: The coordinated azide and alkyne undergo an oxidative coupling to form a six-membered ruthenacycle intermediate.[1][10] This is the regiochemistry-determining step, where the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[13]

  • Reductive Elimination: The ruthenacycle then undergoes rate-determining reductive elimination to form the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.[10][13]

RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle A [Cp*RuCl] Catalyst B Ru-Alkyne-Azide Complex A->B + this compound + R-N3 C Six-Membered Ruthenacycle B->C Oxidative Coupling D Triazolyl-Ruthenium Intermediate C->D Isomerization D->A Releases Catalyst Product 1,5-Triazole Product D->Product Reductive Elimination

Caption: The oxidative coupling cycle of the RuAAC reaction.

Experimental Protocol: RuAAC of this compound

This protocol provides a general starting point for RuAAC. These reactions often require non-polar solvents and may benefit from heating, although highly active catalysts like Cp*RuCl(COD) can perform at room temperature.[14] It is advisable to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) as some Ru(II) catalysts can be sensitive to oxygen.[14]

Materials:

  • This compound (free base or salt)

  • Azide coupling partner (e.g., Benzyl azide)

  • Ruthenium Catalyst: e.g., Pentamethylcyclopentadienyl Ruthenium(II) Chloride complex such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[10]

  • Solvent: Anhydrous, non-protic solvent (e.g., Toluene, Dioxane, or THF).[14]

Procedure:

  • Inert Atmosphere: Charge a flame-dried Schlenk flask with the ruthenium catalyst (1-5 mol%). Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by this compound (1.0 eq) and the azide partner (1.0-1.2 eq).

  • Reaction Conditions: Stir the mixture at the desired temperature. For [CpRuCl(PPh₃)₂], heating to 60-80 °C is common, while the more reactive [CpRuCl(COD)] can often be run at room temperature.[14]

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. RuAAC reactions are typically complete in 2-24 hours.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by silica gel column chromatography to isolate the 1,5-disubstituted triazole product.

Head-to-Head Comparison: Copper vs. Ruthenium

The choice between copper and ruthenium is not about which is "better" in an absolute sense, but which is the correct tool for the specific synthetic task. The primary differentiator is the desired regioisomer. However, other factors such as substrate scope, reaction conditions, and cost are also important considerations.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioselectivity 1,4-disubstituted 1,2,3-triazole[1][3]1,5-disubstituted 1,2,3-triazole[8][10]
Alkyne Scope Terminal alkynes only [11]Terminal and internal alkynes [10][11]
Typical Catalysts Cu(I) salts (e.g., CuI, CuBr) or in situ generated from CuSO₄ + reductant (e.g., NaAsc)[1][2][CpRuCl] complexes (e.g., [CpRuCl(PPh₃)₂], [Cp*RuCl(COD)])[10]
Solvents Broad tolerance, including protic/aqueous media (H₂O, tBuOH/H₂O)[1]Typically non-protic, anhydrous solvents (Toluene, THF, Dioxane)[14]
Atmosphere Generally air-tolerant, especially with a reducing agent[3]Often requires an inert atmosphere (N₂ or Ar) to prevent catalyst degradation[14]
Temperature Typically Room Temperature[1]Room Temperature to elevated temperatures (60-80 °C)[14]
Key Advantages - Excellent for bioconjugation in aqueous media- Operationally simple- Lower catalyst cost- Extremely high reaction rates- Access to 1,5-regioisomer- Broader alkyne scope (internal alkynes)- Provides access to fully substituted triazoles
Potential Challenges - Limited to terminal alkynes- Potential for copper toxicity in biological systems- Basic amines (like piperidine) can coordinate Cu- Higher catalyst cost- Requires inert atmosphere and anhydrous solvents- Tertiary azides can be less reactive[10]
Decision-Making Flowchart for Catalyst Selection

To assist in the selection process, the following flowchart outlines the key decision points for a researcher working with this compound.

Decision_Flowchart Start Start: Synthesize a 3-piperidine-1,2,3-triazole Q1 What regioisomer is required? Start->Q1 Cu_Path Use Copper Catalyst (CuAAC) Q1->Cu_Path 1,4-isomer Ru_Path Use Ruthenium Catalyst (RuAAC) Q1->Ru_Path 1,5-isomer End_Cu Product: 1,4-disubstituted triazole Cu_Path->End_Cu Q2 Is your alkyne internal? Ru_Path->Q2 End_Ru Product: 1,5-disubstituted triazole Q2->End_Ru No (Terminal Alkyne) Q2->End_Ru Yes No_Option CuAAC is not suitable. Use RuAAC.

Caption: Catalyst selection guide for azide-alkyne cycloadditions.

Conclusion and Future Outlook

The copper- and ruthenium-catalyzed azide-alkyne cycloadditions are not competing methodologies but rather a synergistic pair of reactions that provide chemists with complete control over the regiochemical outcome of 1,2,3-triazole synthesis. For the specific case of this compound, the choice is clear and dictated by the desired final structure: CuAAC for the 1,4-isomer and RuAAC for the 1,5-isomer.

The operational simplicity and aqueous compatibility of CuAAC make it an exceptionally robust method, particularly for applications in medicinal chemistry and bioconjugation where mild conditions are paramount. Conversely, RuAAC's ability to tolerate a wider range of alkyne substrates, including internal ones, opens the door to more complex, fully substituted triazoles, expanding the synthetic toolbox significantly. As research continues, the development of more active, stable, and cost-effective catalysts, particularly for the ruthenium system, will further enhance the utility and accessibility of both pathways in the synthesis of novel therapeutics.

References

A Researcher's Guide to Assessing the Purity of Synthesized 3-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, toxicity profiles, and the overall efficacy and safety of a potential therapeutic agent.[1][2] This guide provides an in-depth comparison of analytical techniques for assessing the purity of 3-Ethynylpiperidine, a valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

This compound (C7H11N, Mol. Weight: 109.17 g/mol ) is a heterocyclic compound whose structural motif is of significant interest in the development of novel therapeutics.[3][4] Ensuring its purity is a critical first step in any research and development pipeline.[1]

The Analytical Gauntlet: A Multi-faceted Approach to Purity Determination

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on a combination of techniques, each offering unique insights into the nature and quantity of potential impurities. The most common impurities in the synthesis of this compound can include starting materials, intermediates, by-products, and residual solvents.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is an unparalleled tool for structural elucidation and is a primary method for purity determination.[6][7] It provides detailed information about the molecular structure of the main compound and can reveal the presence of organic impurities.

Why NMR?

  • Structural Confirmation: ¹H and ¹³C NMR spectra provide a fingerprint of the this compound molecule, confirming its identity.

  • Quantitative Analysis (qNMR): Absolute quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the impurities themselves.[6][8] This is achieved by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[8]

  • Impurity Identification: Signals that do not correspond to the this compound structure can indicate the presence of impurities. The chemical shifts and coupling patterns of these signals can often provide clues to the impurities' identities.[9]

Experimental Considerations:

  • Solvent Selection: The choice of deuterated solvent is crucial to avoid interfering signals.

  • Internal Standard: For qNMR, a stable, non-reactive internal standard with signals that do not overlap with the analyte's signals is essential.

  • Relaxation Delays: Sufficiently long relaxation delays are necessary to ensure accurate quantification.[7]

Chromatographic Techniques: Separating the Wheat from the Chaff

Chromatography is the workhorse of purity analysis, physically separating the main compound from its impurities.

GC-MS is ideal for analyzing volatile and thermally stable compounds.[1] It separates components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass information for identification.[10][11]

Why GC-MS?

  • High Sensitivity: GC-MS is highly sensitive and can detect trace levels of volatile impurities, such as residual solvents or low-boiling point starting materials.[12]

  • Component Identification: The mass spectrum of each separated component can be compared to spectral libraries for confident identification.[11]

  • Robustness: GC-MS methods can be validated to be robust and reproducible for routine quality control.[13]

HPLC is a versatile and widely used technique for purity determination, especially for non-volatile or thermally labile compounds.[1]

Why HPLC?

  • Broad Applicability: HPLC can be adapted to a wide range of compounds by varying the stationary phase, mobile phase, and detector.

  • Quantitative Accuracy: When properly validated, HPLC provides accurate and precise quantification of impurities.[14][15]

  • Impurity Profiling: HPLC is excellent for creating an "impurity profile" of a synthetic batch, showing the number and relative amounts of different impurities.[16]

Method Development Causality: The choice between GC-MS and HPLC depends on the physicochemical properties of this compound and its expected impurities. Since this compound is a relatively small and potentially volatile molecule, GC-MS is a suitable technique. However, potential non-volatile impurities or degradation products would necessitate the use of HPLC. For comprehensive analysis, employing both techniques is often the best strategy.

Elemental Analysis (EA): The Fundamental Composition

Elemental analysis provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[17] This data is compared to the theoretical composition of this compound to assess its elemental purity.

Why Elemental Analysis?

  • Confirmation of Empirical Formula: It verifies that the elemental composition of the synthesized compound matches the expected formula (C₇H₁₁N).

  • Detection of Inorganic Impurities: Significant deviations from the theoretical values can indicate the presence of inorganic impurities or residual solvents that do not contain C, H, or N.[6]

  • Orthogonal Data: EA provides data that is independent of spectroscopic and chromatographic methods, offering a valuable cross-validation of purity.

Trustworthiness through Validation: For regulatory submissions, elemental analysis results are often required to be within ±0.4% of the theoretical values.[18]

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedBest For DetectingLimitations
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, quantitative purity (qNMR)Structural isomers, organic by-productsInsensitive to non-proton containing impurities, can be complex to interpret
GC-MS Separation by volatility and mass-to-charge ratioComponent separation and identification, quantificationVolatile organic impurities, residual solventsNot suitable for non-volatile or thermally unstable compounds
HPLC Separation by differential partitioningComponent separation and quantification, impurity profilingNon-volatile organic impurities, degradation productsRequires method development, may not identify all co-eluting impurities
Elemental Analysis Combustion and detection of elemental gasesPercentage composition of C, H, NInorganic impurities, confirmation of empirical formulaDoes not identify specific impurities, requires high sample purity for accuracy

Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and a suitable internal standard (e.g., maleic acid) into a clean NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the following parameters are optimized:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

    • A 90° pulse angle.

    • Acquisition of a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration: Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Purity Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the certified purity of the internal standard.

Protocol 2: GC-MS Analysis for Volatile Impurities
  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC-MS System: Use a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a mid-polar phase like DB-624).[12][13]

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Method:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 35-400).

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze any other peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by calculating the peak area percentage.

Visualizing the Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting Synthesis Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Synthesis->NMR Structural Confirmation GCMS GC-MS Synthesis->GCMS Volatile Impurities HPLC HPLC Synthesis->HPLC Non-volatile Impurities EA Elemental Analysis Synthesis->EA Elemental Composition Purity_Data Combined Purity Data NMR->Purity_Data GCMS->Purity_Data HPLC->Purity_Data EA->Purity_Data Final_Report Final Purity Report (>95% for further studies) Purity_Data->Final_Report Consolidate & Verify

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Conclusion

The rigorous assessment of purity for synthesized compounds like this compound is a non-negotiable aspect of scientific research and drug development. A multi-pronged analytical approach, combining the structural insights of NMR, the separation power of chromatography (GC-MS and HPLC), and the fundamental compositional data from elemental analysis, provides a self-validating system for ensuring the quality and reliability of the material. By understanding the principles behind each technique and implementing robust experimental protocols, researchers can proceed with confidence in their downstream applications.

References

The Rising Prominence of 3-Ethynylpiperidine Analogs in Drug Discovery: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective targeting of diverse biological entities. Within this important class of heterocycles, the 3-ethynylpiperidine moiety has emerged as a particularly versatile and powerful building block in modern drug discovery. The presence of the chemically reactive ethynyl group provides a gateway for a multitude of synthetic transformations, enabling the rapid generation of diverse molecular libraries for biological screening.[3] This guide provides an in-depth, comparative analysis of the biological efficacy of this compound analogs, with a focus on their applications in targeting central nervous system (CNS) disorders. We will delve into their structure-activity relationships (SAR), compare their performance against key biological targets, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space.

The this compound Scaffold: A Gateway to Novel Therapeutics

The strategic incorporation of an ethynyl group at the 3-position of the piperidine ring offers several distinct advantages in drug design. This rigid, linear functional group can act as a valuable pharmacophoric element, engaging in specific interactions within a target's binding site. Furthermore, the terminal alkyne serves as a versatile synthetic handle for a variety of chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling. These reactions allow for the efficient and modular assembly of complex molecules, facilitating the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy at Key CNS Targets

The versatility of the this compound scaffold is showcased by its successful application in developing potent and selective modulators for a range of CNS targets. Here, we compare the efficacy of its analogs at three major targets: the metabotropic glutamate receptor 5 (mGluR5), monoamine transporters (DAT, SERT, NET), and nicotinic acetylcholine receptors (nAChRs).

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists

Metabotropic glutamate receptor 5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[4] Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome, making it a prime target for therapeutic intervention.[5][6] The development of selective mGluR5 negative allosteric modulators (NAMs) has been a major focus of research, with early compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP) paving the way. Subsequent research led to the development of 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), a more potent and selective mGluR5 antagonist.[7] The exploration of this compound and related scaffolds has yielded even more potent antagonists.

Structure-Activity Relationship Insights:

The SAR studies around MPEP and MTEP have revealed that the ethynyl linker is crucial for high-affinity binding. Modifications to the aromatic system attached to the ethynyl group have a significant impact on potency and selectivity. For instance, the replacement of the phenyl ring in MPEP with a thiazole ring in MTEP led to improved properties. Further optimization of the aromatic component has led to the discovery of highly potent analogs.

Comparative Potency of mGluR5 Antagonists:

CompoundScaffoldTargetPotency (IC50/Ki)Reference
MPEPPhenylethynyl-pyridinemGluR52.93 nM (IC50)[2]
MTEPThiazolylethynyl-pyridinemGluR5Sub-nanomolar (IC50)[7]
Analog 12a 5-(Phenylethynyl)pyrimidinemGluR57.5 nM (IC50)[8]
Analog 12b 5-(Phenylethynyl)pyrimidinemGluR533.8 nM (IC50)[8]
3,5-disubstituted-phenyl analog 3d Pyridyl-ethynyl-phenylmGluR50.32 nM (IC50)[2]

Experimental Workflow for Evaluating mGluR5 Antagonists:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis & Characterization b Radioligand Binding Assay ([3H]MPEP displacement) a->b Test for target engagement c Functional Assay (Phosphoinositide Hydrolysis) b->c Confirm functional antagonism d Selectivity Profiling (vs. other mGluRs & GPCRs) c->d Assess off-target effects e Pharmacokinetic Studies (Brain Penetration, Half-life) d->e Select lead candidates f Rodent Models of Anxiety (Vogel Conflict Test, Marble Burying) e->f Evaluate anxiolytic efficacy g Rodent Models of Pain (Formalin Test) e->g Evaluate analgesic efficacy h Side Effect Profiling (Rotarod, Locomotor Activity) f->h Assess therapeutic window g->h G cluster_0 Cell Membrane glutamate Glutamate mglur5 mGluR5 glutamate->mglur5 Activates gq Gq Protein mglur5->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Induces cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response antagonist This compound Analog (NAM) antagonist->mglur5 Inhibits

References

A Comparative Analysis of the Stability of N-Protected 3-Ethynylpiperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 3-ethynylpiperidine scaffold is a valuable building block for the synthesis of a diverse range of therapeutic agents, including antagonists for neurokinin receptors and novel anticancer compounds.[1][2][3] The strategic manipulation of this scaffold often necessitates the use of nitrogen protecting groups to mask the reactivity of the piperidine nitrogen, thereby enabling selective transformations at other positions of the molecule. The choice of the N-protecting group is a critical decision that profoundly influences the synthetic route, dictating the reaction conditions that can be employed and the ultimate deprotection strategy.

This in-depth technical guide provides a comparative analysis of the stability of commonly employed N-protected this compound derivatives. We will delve into the chemical resilience of derivatives bearing the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups under various chemical environments. This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for making informed decisions in the synthesis of complex molecules centered around the this compound core.

The Principle of Orthogonal Protection: A Strategic Imperative

In multi-step organic synthesis, the concept of "orthogonality" is paramount.[4][5] Orthogonal protecting groups are those that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. This allows for the selective deprotection and functionalization of different parts of a molecule in a controlled manner. The Boc, Cbz, and Fmoc groups are mainstays in synthetic chemistry precisely because they exhibit such orthogonality.[6][7]

  • Boc (tert-Butoxycarbonyl): This group is characteristically acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA).[4][8]

  • Cbz (Carboxybenzyl): The Cbz group is cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.[5][7]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is readily removed by treatment with a secondary amine, such as piperidine.[6][9]

The judicious selection of these protecting groups for the this compound nitrogen is therefore a cornerstone of a successful synthetic campaign.

Comparative Stability Profile

The stability of an N-protected this compound derivative is not solely determined by the protecting group itself but is also influenced by the reaction conditions to which it is subjected. The following table summarizes the general stability of Boc, Cbz, and Fmoc protected amines under the typical deprotection conditions for each other, providing a clear illustration of their orthogonality. While this data is derived from general principles of protecting group chemistry, it serves as a strong predictive tool for the behavior of their this compound counterparts.[5][10][11]

Protecting GroupDeprotection ConditionStability of Other Protecting Groups Under These Conditions
Boc Strong Acid (e.g., TFA, HCl)[4][12]Cbz: Generally stable, though cleavage can occur with very strong acids over extended periods.[13] Fmoc: Stable.
Cbz Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][13]Boc: Stable. Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[9]
Fmoc Base (e.g., 20% Piperidine in DMF)[6][14]Boc: Generally stable, though some lability may be observed with strong bases or prolonged exposure.[5] Cbz: Stable.[5]

Note: The presence of the ethynyl group on the piperidine ring is not expected to significantly alter the fundamental stability of these carbamate-based protecting groups under the specified conditions. However, researchers should be mindful of potential side reactions involving the alkyne functionality, particularly under strongly acidic or reductive conditions.

Experimental Protocols for Deprotection

The following are detailed, step-by-step methodologies for the deprotection of N-Boc, N-Cbz, and N-Fmoc protected this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the processes.

Protocol 1: Acid-Mediated Deprotection of N-Boc-3-Ethynylpiperidine

This protocol leverages the acid lability of the Boc group. The mechanism involves the protonation of the carbamate oxygen, followed by the departure of the stable tert-butyl cation.

cluster_workflow N-Boc Deprotection Workflow Start Start Dissolve Dissolve N-Boc-3-ethynylpiperidine in an appropriate solvent (e.g., DCM) Start->Dissolve 1 Add_Acid Add a strong acid (e.g., TFA or HCl in dioxane) Dissolve->Add_Acid 2 Stir Stir at room temperature Add_Acid->Stir 3 Monitor Monitor reaction by TLC or LC-MS Stir->Monitor 4 Workup Aqueous workup to neutralize acid and extract the product Monitor->Workup 5 Isolate Isolate the deprotected This compound Workup->Isolate 6 End End Isolate->End 7

Caption: Workflow for the acidic deprotection of N-Boc-3-ethynylpiperidine.

Materials:

  • N-Boc-3-ethynylpiperidine derivative

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-3-ethynylpiperidine derivative in DCM (or dioxane).

  • To the stirred solution, add an excess of TFA (typically 20-50% v/v) or 4M HCl in dioxane at room temperature.[12][14] The choice of solvent and acid strength can be optimized based on the substrate's sensitivity.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Protocol 2: Catalytic Hydrogenolysis of N-Cbz-3-Ethynylpiperidine

This method relies on the cleavage of the benzylic C-O bond of the Cbz group by hydrogen in the presence of a palladium catalyst. A key consideration here is the potential for the reduction of the ethynyl group. Careful monitoring and selection of catalyst and conditions are crucial.

cluster_workflow N-Cbz Deprotection Workflow Start Start Dissolve Dissolve N-Cbz-3-ethynylpiperidine in a suitable solvent (e.g., MeOH, EtOH) Start->Dissolve 1 Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst 2 Hydrogenate Introduce hydrogen gas (balloon or hydrogenation apparatus) Add_Catalyst->Hydrogenate 3 Stir Stir under H₂ atmosphere Hydrogenate->Stir 4 Monitor Monitor reaction by TLC or LC-MS Stir->Monitor 5 Filter Filter through Celite to remove catalyst Monitor->Filter 6 Concentrate Concentrate the filtrate Filter->Concentrate 7 End End Concentrate->End 8

Caption: Workflow for the hydrogenolytic deprotection of N-Cbz-3-ethynylpiperidine.

Materials:

  • N-Cbz-3-ethynylpiperidine derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the N-Cbz-3-ethynylpiperidine derivative in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.[5]

  • Evacuate the reaction flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. It is crucial to monitor for both the disappearance of the starting material and the potential over-reduction of the ethynyl group.

  • Once the deprotection is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected this compound.

Protocol 3: Base-Mediated Deprotection of N-Fmoc-3-Ethynylpiperidine

The Fmoc group's lability to bases is due to the acidic proton at the 9-position of the fluorene ring.[15] Abstraction of this proton by a base initiates an E1cB-type elimination, releasing the free amine and dibenzofulvene. The dibenzofulvene is then scavenged by the amine base.[16]

cluster_workflow N-Fmoc Deprotection Workflow Start Start Dissolve Dissolve N-Fmoc-3-ethynylpiperidine in DMF Start->Dissolve 1 Add_Base Add piperidine (20% v/v) Dissolve->Add_Base 2 Stir Stir at room temperature Add_Base->Stir 3 Monitor Monitor reaction by TLC or LC-MS Stir->Monitor 4 Workup Dilute with water and extract with an organic solvent Monitor->Workup 5 Isolate Isolate the deprotected This compound Workup->Isolate 6 End End Isolate->End 7

Caption: Workflow for the basic deprotection of N-Fmoc-3-ethynylpiperidine.

Materials:

  • N-Fmoc-3-ethynylpiperidine derivative

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Water

  • Ethyl acetate or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Fmoc-3-ethynylpiperidine derivative in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).[6][14]

  • Stir the reaction mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and piperidine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected this compound.

Conclusion and Future Perspectives

The choice of an N-protecting group for this compound is a critical strategic decision in the design and execution of a synthetic route. The Boc, Cbz, and Fmoc groups offer a powerful and versatile toolkit due to their orthogonal stability. This guide provides a foundational understanding of their comparative stability and detailed protocols for their removal in the context of the this compound scaffold.

While the general principles of protecting group chemistry are highly applicable, it is important to acknowledge that the specific substrate can sometimes influence reaction outcomes. Therefore, the protocols provided herein should be considered as starting points, and optimization may be necessary for specific derivatives. Future work in this area could involve systematic quantitative studies on the stability of these protected this compound derivatives under a wider range of reaction conditions to provide more granular data for synthetic chemists.

References

A Researcher's Guide to the Kinetic Landscape of 3-Ethynylpiperidine in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design, present in a vast array of pharmaceuticals.[1][2] The introduction of a reactive handle, such as the ethynyl group in 3-ethynylpiperidine, unlocks powerful avenues for molecular elaboration and bioconjugation via "click" chemistry.[3][4] This guide provides an in-depth, comparative analysis of the kinetic performance of this compound in the most prevalent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While specific kinetic data for this compound is not extensively published, this guide establishes a framework for understanding its reactivity based on fundamental principles and comparative data from analogous structures. We will delve into the causality behind experimental design for kinetic studies, provide robust, self-validating protocols for determining reaction rates, and offer insights into how the structural features of this compound influence its click reactivity.

The Kinetic Context: Where Does this compound Stand?

The "click" chemistry paradigm, introduced by K.B. Sharpless, champions reactions that are modular, high-yielding, and stereospecific.[5] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, is the flagship of this concept, boasting an enormous rate acceleration of 107 to 108 compared to the uncatalyzed thermal reaction.[5][6]

The reactivity of the alkyne component is a critical determinant of the overall reaction rate. Factors such as steric hindrance around the ethynyl group and the electronic properties of its substituents play a pivotal role. For this compound, we must consider:

  • Steric Effects : The piperidine ring, a six-membered heterocycle, is conformationally flexible. The ethynyl group is positioned on a secondary carbon, which presents more steric bulk than a primary propargylic position (e.g., in propargyl alcohol or propargyl amine). This increased steric hindrance can be expected to modestly decrease the reaction rate compared to less encumbered alkynes.

  • Electronic Effects : The nitrogen atom in the piperidine ring is an electron-donating group. This can slightly increase the electron density of the alkyne, which may have a nuanced effect on the CuAAC reaction. However, studies have shown that the CuAAC reaction is generally tolerant of a wide range of electronic properties in both the azide and alkyne partners.[6] More significant rate enhancements are typically seen with strongly electron-withdrawing groups on the alkyne, which increase the acidity of the terminal proton, facilitating the formation of the key copper-acetylide intermediate.[7]

Comparative Kinetic Overview

To position this compound within the broader landscape of click chemistry, it is useful to compare the typical second-order rate constants (k₂) of various click reactions.

Reaction TypeTypical Rate Constants (M⁻¹s⁻¹)Key Kinetic InfluencesExpected Performance of this compound
CuAAC 10¹ - 10⁴[8]Catalyst system (copper source, ligand), solvent, alkyne/azide structure.[6]Expected to be in the lower to mid-range (10¹ - 10³ M⁻¹s⁻¹) due to moderate steric hindrance.
SPAAC 10⁻³ - 10¹Ring strain of the cycloalkyne, solvent.Not applicable as this compound is a terminal, unstrained alkyne.
IEDDA 1 - 10⁶[9]Electronic nature of diene and dienophile.Not applicable.

This table highlights that while CuAAC is a very fast reaction, the specific rate for a given alkyne can vary by orders of magnitude. Determining the precise rate constant for this compound is therefore essential for predictable and reproducible conjugation strategies.

Experimental Design for Kinetic Analysis

To objectively measure the performance of this compound in a CuAAC reaction, a robust kinetic study is required. The goal is to determine the second-order rate constant (k₂) by monitoring the reaction progress over time. In-situ ¹H NMR spectroscopy is a powerful, quantitative method for this purpose, as it allows for direct observation of the disappearance of reactants and the appearance of the product.[10][11][12]

Causality in Experimental Choices:
  • Pseudo-First-Order Conditions : To simplify the rate law, the reaction is run with one reactant (e.g., the azide) in large excess (typically ≥10 equivalents) over the other (the alkyne). This makes the concentration of the excess reactant effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the limiting reactant.

  • Internal Standard : A non-reactive internal standard with a known concentration and a clean, resolved NMR signal (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) is crucial. This allows for the accurate determination of the concentration of the reactants and products at each time point, correcting for any variations in spectrometer performance.

  • Catalyst System : The choice of copper source and ligand is critical. A common and highly effective system for aqueous-compatible reactions is CuSO₄ with a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and sodium ascorbate as the reducing agent to maintain copper in the active Cu(I) state. The ligand accelerates the reaction and protects sensitive biomolecules from oxidative damage.[13]

  • Solvent : The reaction should be performed in a deuterated solvent that fully dissolves all components. For bioconjugation-mimicking conditions, a mixture like D₂O/DMSO-d₆ is often suitable.

Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for determining the kinetic parameters of a click reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_alkyne Prepare Stock Solution: This compound nmr_tube Combine Reactants in NMR Tube: Alkyne, Azide, Standard, Solvent prep_alkyne->nmr_tube prep_azide Prepare Stock Solution: Azide (e.g., Benzyl Azide) prep_azide->nmr_tube prep_std Prepare Stock Solution: Internal Standard prep_std->nmr_tube prep_cat Prepare Catalyst/Ligand Mix: CuSO4/THPTA prep_red Prepare Fresh Reducing Agent: Sodium Ascorbate shim Shim & Acquire t=0 Spectrum nmr_tube->shim initiate Initiate Reaction: Inject Catalyst & Reducing Agent shim->initiate acquire Acquire 1D Spectra Over Time initiate->acquire t = t1, t2, t3... integrate Integrate Reactant & Product Peaks vs. Standard acquire->integrate calculate Calculate Concentrations integrate->calculate plot Plot ln([Alkyne]) vs. Time calculate->plot k_obs Determine k_obs (slope) plot->k_obs k2 Calculate k2 = k_obs / [Azide] k_obs->k2

Caption: Workflow for Kinetic Analysis of a CuAAC Reaction.

Detailed Experimental Protocol: Kinetic Analysis by ¹H NMR

This protocol describes a self-validating system for determining the second-order rate constant of the CuAAC reaction between this compound and benzyl azide.

Materials:

  • This compound hydrochloride (or free base)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfone (internal standard)

  • Deuterium oxide (D₂O)

  • DMSO-d₆

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Stock Solution Preparation:

  • This compound (Alkyne): Prepare a 100 mM stock solution in D₂O. If using the hydrochloride salt, adjust the pH to ~7-8 with NaOD to ensure the free amine is present.

  • Benzyl Azide (Azide): Prepare a 1 M stock solution in DMSO-d₆.

  • Dimethyl Sulfone (Internal Standard): Prepare a 50 mM stock solution in D₂O.

  • CuSO₄/THPTA Catalyst Mix: Prepare a solution that is 20 mM in CuSO₄ and 100 mM in THPTA in D₂O (1:5 molar ratio).

  • Sodium Ascorbate (Reductant): Prepare a 100 mM stock solution in D₂O. This solution must be prepared fresh before each experiment.

Reaction Procedure:

  • In a clean vial, combine the following to make a 500 µL master mix (excluding catalyst and reductant):

    • 50 µL of 50 mM Internal Standard stock (Final conc: 5 mM)

    • 55 µL of 1 M Benzyl Azide stock (Final conc: 110 mM, ~11 equivalents)

    • 50 µL of 100 mM this compound stock (Final conc: 10 mM)

    • 345 µL of D₂O

  • Vortex the mixture gently and transfer 500 µL to a clean NMR tube.

  • Place the NMR tube in the spectrometer, lock, and shim the sample. Acquire a reference ¹H NMR spectrum (t=0) before initiating the reaction. Ensure you can clearly identify and integrate the alkyne proton of this compound and a signal from the internal standard.

  • To initiate the reaction, quickly remove the tube, inject the following, and mix by gentle inversion:

    • 12.5 µL of the 20 mM CuSO₄ / 100 mM THPTA catalyst mix (Final conc: 0.5 mM Cu, 2.5 mM THPTA)

    • 25 µL of 100 mM Sodium Ascorbate solution (Final conc: 5 mM)

  • Immediately re-insert the tube into the spectrometer and begin acquiring a series of 1D ¹H NMR spectra at fixed time intervals (e.g., every 2-5 minutes for 1-2 hours, depending on the reaction speed).[11]

Data Analysis:

  • Process all spectra uniformly (phasing and baseline correction).

  • For each time point, integrate the signal corresponding to the terminal alkyne proton of this compound and a well-resolved signal from the internal standard (dimethyl sulfone singlet at ~3.1 ppm in D₂O/DMSO).

  • Calculate the concentration of this compound at each time point (t) using the following formula: [Alkyne]t = ([Standard]initial × I_Alkyne / I_Standard) / (N_Alkyne / N_Standard) (where I is the integration value and N is the number of protons for the signal).

  • Plot ln([Alkyne]t) versus time (in seconds). The data should yield a straight line, confirming pseudo-first-order kinetics.

  • The slope of this line is equal to -k_obs (the observed pseudo-first-order rate constant).

  • Calculate the second-order rate constant, k₂, using the equation: k₂ = k_obs / [Azide], where [Azide] is the initial concentration of benzyl azide (which is in large excess and considered constant).

Mechanistic Considerations

Understanding the underlying mechanism of the CuAAC reaction provides context for the kinetic data. The currently accepted mechanism involves a dinuclear copper acetylide intermediate.

CuAAC_Mechanism cluster_cycle Catalytic Cycle A R¹-C≡CH + [Cu¹]Lₙ Alkyne Coordination B [R¹-C≡C-Cu¹]Lₘ Copper Acetylide Formation A:f0->B:f0 C Dinuclear Copper Acetylide [Cu₂(C≡CR¹)₂] B:f0->C:f0 Dimerization D Azide Coordination R²-N₃ binds to Cu C:f0->D:f0 E Cycloaddition 6-membered Cu-triazolide intermediate D:f0->E:f0 F Product Release Protonolysis E:f0->F:f0 Product Triazole Product F:f0->Product Catalyst_out [Cu¹]Lₙ F:f0->Catalyst_out Catalyst_in [Cu¹]Lₙ Catalyst_in->A:f0

Caption: Simplified Mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The rate-determining step can vary depending on the conditions, but often involves the formation of the copper acetylide or the subsequent cycloaddition step.[7] The steric and electronic properties of the alkyne, such as this compound, directly impact these key steps.

Conclusion and Outlook

This guide provides a comprehensive framework for the kinetic evaluation of this compound in click chemistry. While direct comparative data remains to be published, the provided protocols and theoretical considerations empower researchers to generate this critical information. By understanding the interplay of steric and electronic factors, and by employing robust kinetic analysis techniques, drug development professionals can make informed decisions about incorporating this valuable N-heterocyclic building block into their synthetic and bioconjugation strategies. The experimental determination of the rate constant for this compound will be a valuable contribution to the field, enabling more precise and efficient design of novel therapeutics and chemical probes.

References

Safety Operating Guide

Safe Disposal of 3-Ethynylpiperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth procedural information for the safe handling and disposal of 3-ethynylpiperidine. As a reactive terminal alkyne and a piperidine derivative, this compound presents unique challenges that necessitate a robust and scientifically grounded disposal strategy. This document is intended for researchers, scientists, and drug development professionals, aiming to build a foundation of trust through technical accuracy and a commitment to laboratory and environmental safety.

Core Principles: Understanding the Risks of this compound

Proper disposal begins with a thorough understanding of the compound's inherent hazards. This compound's molecular structure—featuring a terminal alkyne and a piperidine ring—dictates its reactivity and potential dangers. The primary risks stem from two key areas: the reactivity of the ethynyl group and the toxicological profile of the piperidine moiety.

  • Peroxide Formation: Like many compounds containing allylic or propargylic hydrogens, this compound is susceptible to the formation of shock-sensitive and potentially explosive peroxide crystals upon prolonged exposure to air (autoxidation).[1][2] Light and heat can accelerate this process.[1] The presence of these peroxides creates a significant explosion hazard, especially if the compound is concentrated or distilled.[2][3]

  • Acetylide Formation: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases to form an acetylide anion.[4] More critically, it can react with certain metals, such as copper, silver, and mercury, to form highly unstable and explosive heavy metal acetylides. This necessitates careful selection of equipment and disposal pathways.

  • Toxicity and Corrosivity: While specific toxicological data for this compound is limited, piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, often causing severe skin burns and eye damage. Therefore, it must be handled as a toxic and corrosive substance.

Hazard Profile Summary
Hazard ClassificationDescription & Causality
Reactivity Peroxide Former: The propargylic hydrogens are susceptible to autoxidation, forming unstable peroxides that are sensitive to shock, heat, or friction.[5][6]
Explosive Acetylide Formation: The terminal alkyne can react with certain metals (e.g., copper, silver, mercury) to form shock-sensitive explosive salts.
Flammability Assumed to be a flammable liquid and vapor, similar to related small organic molecules. Keep away from heat, sparks, and open flames.
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Piperidine derivatives can be toxic and corrosive.[7]
Skin/Eye Damage Expected to cause skin irritation or severe burns and serious eye damage based on the reactivity of similar amine compounds.[8]

Regulatory Framework for Disposal

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9] Laboratories are classified as hazardous waste generators and must comply with specific requirements for waste identification, segregation, storage, and disposal.[10]

Key Regulatory Mandates:

  • Waste Characterization: All waste must be evaluated to determine if it meets the definition of hazardous waste based on ignitability, corrosivity, reactivity, or toxicity.[9]

  • Prohibition of Sewer Disposal: Hazardous chemicals are strictly prohibited from being disposed of down the drain.[9]

  • Container Management: Waste must be stored in containers that are chemically compatible, securely closed, and properly labeled with the words "Hazardous Waste" and a description of the contents.[10][11]

  • Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.[12][13]

Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on local and federal compliance and must be consulted for final disposal procedures.

Comprehensive Disposal Workflow

The following workflow provides a step-by-step process for managing this compound waste from generation to final disposal. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Required PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a full-face shield.

  • Body Protection: Flame-resistant lab coat and closed-toe shoes.

Step 2: Waste Segregation and Characterization

Proper segregation at the point of generation is the most critical step in preventing hazardous reactions.

  • Liquid Waste Stream: Collect all liquid waste containing this compound (e.g., reaction mother liquors, solvent rinses) in a dedicated hazardous waste container.

    • Designation: "Halogenated/Non-halogenated Organic Waste" (depending on solvents used) and "Toxic Chemical Waste."

  • Solid Waste Stream: Collect all contaminated solid waste (e.g., gloves, absorbent pads, silica gel) in a separate, sealed plastic bag or container.

    • Designation: "Solid Hazardous Waste" clearly listing "this compound" as a contaminant.

  • Avoid Incompatibilities: Ensure the waste container does not contain incompatible materials such as strong oxidizing agents, strong acids, or salts of heavy metals (copper, silver, etc.).

Step 3: Container Selection and Labeling
  • Container Type: Use a chemically compatible container (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.[12]

  • Labeling: The container must be clearly labeled with:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical names of all constituents, including solvents.

    • An indication of the hazards (e.g., "Toxic," "Flammable," "Reactive - Peroxide Former").[11]

Step 4: Peroxide Management Protocol

Due to the risk of autoxidation, all containers of this compound should be dated upon receipt and upon opening.[1] Periodic testing for peroxides is a critical safety measure, especially for older containers or material that has been opened.

Experimental Protocol: Peroxide Detection

  • Safety First: Perform this test in a fume hood, wearing full PPE. Never attempt to open a container that shows visible crystal formation, discoloration, or a stuck cap, as these are signs of potentially explosive peroxide levels.[1][5] If such signs are present, do not move the container and contact your EHS department immediately.

  • Testing: Use commercially available peroxide test strips (e.g., potassium iodide-based).

  • Procedure: Dip the test strip into the chemical, remove, and wait for the specified time. Compare the resulting color to the chart provided with the strips.

  • Action:

    • < 30 ppm: Peroxide levels are acceptable for continued use.

    • 30-100 ppm: The chemical should be prioritized for use or disposal. Do not concentrate or distill.

    • > 100 ppm: The material is considered a high risk. Do not handle. Contact EHS for emergency disposal.

Step 5: Quenching Protocol for Small Residual Amounts

For decontaminating glassware or neutralizing very small quantities of residual this compound, a careful quenching (deactivation) procedure is recommended before routine cleaning. This converts the reactive alkyne to a less reactive alkane.

Experimental Protocol: Quenching of Residual this compound Causality: This procedure uses a proton-donating solvent (isopropanol) to slowly and controllably neutralize any reactive acetylide anions that may have formed and a mild reducing agent (sodium borohydride) to reduce the alkyne functionality. The reaction is performed in a non-reactive solvent under an inert atmosphere to control the reaction rate and prevent fire.[14][15]

  • Preparation: In a chemical fume hood, place the empty, contaminated glassware (e.g., round-bottom flask) in a secondary container and an ice bath.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add a non-reactive, high-boiling solvent such as toluene to dissolve the residue.[14]

  • Slow Quenching: While stirring, slowly add isopropanol dropwise to the cooled solution.[14][15] Isopropanol is a weak acid that will safely protonate any highly basic species.

  • Reduction (Optional but Recommended): After the initial quench, slowly add a small amount of sodium borohydride in portions to reduce the alkyne.

  • Final Quench: After stirring for several hours, slowly add water dropwise to quench any remaining reducing agent.

  • Disposal: The resulting solution, once neutralized, can be added to the appropriate aqueous or organic hazardous waste container as determined by the solvents used.

Step 6: Final Disposal
  • Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and well-ventilated.[10] Use secondary containment to mitigate spills.[13]

  • Pickup: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste contractor.[12] Never attempt to dispose of this chemical through regular trash or municipal sewer systems.[9]

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the safe disposal of this compound waste.

G Workflow for this compound Waste Disposal start Waste Generation (this compound) ppe Step 1: Wear Full PPE (Fume Hood, Gloves, Goggles, Face Shield) start->ppe quench Step 5: Quench Residuals (e.g., Glassware Decontamination) start->quench Small Residuals segregate Step 2: Segregate Waste (Liquid vs. Solid) ppe->segregate liquid_waste Liquid Waste Stream segregate->liquid_waste Liquids solid_waste Solid Waste Stream segregate->solid_waste Solids container Step 3: Use Labeled, Compatible Container liquid_waste->container solid_waste->container peroxide_check Step 4: Check Peroxide Status (Date Opened, Visual Inspection) container->peroxide_check ehs_contact High Risk: Crystals or >100ppm? CONTACT EHS IMMEDIATELY peroxide_check->ehs_contact Yes store Step 6: Store in Satellite Accumulation Area peroxide_check->store No / Safe disposal Final Disposal via EHS ehs_contact->disposal quench->container store->disposal

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling 3-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment (PPE) for Handling 3-Ethynylpiperidine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety. Handling specialized reagents like this compound requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established chemical safety principles.

Hazard Assessment: A Proactive Approach

Table 1: Hazard Profile based on Piperidine Surrogate

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Flammable Liquid H225: Highly flammable liquid and vapor.[2][4]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][4][5]
Acute Toxicity (Dermal, Inhalation) H311 + H331: Toxic in contact with skin or if inhaled.[2][3][4]P261: Avoid breathing mist or vapors.[2] P271: Use only outdoors or in a well-ventilated area.[6]
Skin Corrosion H314: Causes severe skin burns and eye damage.[2][3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]
Acute Toxicity (Oral) H302: Harmful if swallowed.[2][4]P270: Do not eat, drink or smoke when using this product.[6]
Serious Eye Damage H314: Causes severe skin burns and eye damage.[2][3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

This proactive hazard assessment forms the bedrock of our safety protocols. We do not wait for an incident to reveal a hazard; we anticipate it based on chemical structure and established data from analogous compounds.

The Hierarchy of Controls: A Multi-Layered Safety Philosophy

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should be viewed as the last line of defense within a broader safety strategy known as the Hierarchy of Controls. This methodology prioritizes eliminating or minimizing the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Administrative Administrative Controls (Change the way people work, e.g., SOPs) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For handling this compound, engineering controls (a certified chemical fume hood) and administrative controls (Standard Operating Procedures, or SOPs) are mandatory prerequisites before any work begins.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified.

A. Dermal Protection: Skin and Body

Skin contact is a primary route of exposure for piperidine-like compounds, which can cause severe chemical burns and systemic toxicity.[7]

  • Gloves : Standard lightweight nitrile gloves are often insufficient. Select chemical-resistant gloves tested against corrosive amines.

    • Recommended : Nitrile gloves with a minimum thickness of 8 mil are a good starting point for incidental contact. For extended handling or risk of immersion, heavier-duty butyl rubber or Viton™ gloves are superior.

    • Protocol : Always double-glove. This provides a critical buffer; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and de-glove safely. Check gloves for any signs of degradation or puncture before each use.[5] Remove and dispose of the outer glove immediately upon contamination.[8]

  • Laboratory Coat : A flame-resistant (FR) lab coat is essential due to the high flammability of the compound. Ensure the coat has long sleeves and is fully buttoned to provide maximum coverage.

B. Ocular Protection: Eyes and Face

The vapors and potential splashes of this compound pose a severe threat of irreversible eye damage.[2]

  • Primary Protection : Indirectly vented chemical splash goggles are mandatory.[8] They must form a seal around the eyes to protect from splashes, mists, and vapors.

  • Secondary Protection : When handling larger quantities (>50 mL) or when there is a significant splash risk (e.g., during transfers or extractions), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[9]

C. Respiratory Protection

Inhalation of piperidine vapors can irritate the nose and throat and lead to systemic toxicity.[10]

  • Primary Control : All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[11][12] This engineering control is the most effective way to prevent inhalation exposure.

  • Secondary Protection : In the event of a significant spill or a failure of the primary engineering control, respiratory protection may be necessary for emergency response. A full-face respirator with an organic vapor cartridge is the appropriate choice.[11] All users of respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

Operational Plan: A Step-by-Step Workflow

This protocol outlines the safe handling of this compound from receipt to use in an experiment.

  • Preparation and Pre-Work Checklist:

    • Verify the chemical fume hood has a current certification sticker.

    • Locate the nearest safety shower and eyewash station and ensure the path is clear.[11]

    • Prepare a designated waste container for this compound waste.[13]

    • Don all required PPE: FR lab coat, chemical splash goggles, and double-gloved with appropriate chemical-resistant gloves.

  • Handling the Chemical:

    • Transport the chemical container in a secondary, shatter-proof container.

    • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.

    • Use spark-proof tools and ground/bond containers during transfers of larger quantities to prevent static discharge, a potential ignition source.[6][11]

    • Keep the primary container tightly sealed when not in use to minimize vapor release.[12]

  • Post-Procedure:

    • Upon completion of the work, decontaminate any surfaces within the fume hood.

    • Securely seal the primary container of this compound and store it in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[11]

    • Remove PPE in the correct order: outer gloves, face shield (if used), lab coat, goggles, inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[8][10]

Disposal Plan: Managing Contaminated Materials

Proper waste management is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Liquid Waste :

    • Collect all liquid waste containing this compound, including reaction mixtures and rinsates, in a dedicated, sealed, and clearly labeled hazardous waste container.[13][14]

    • The label must read "Hazardous Waste" and list "this compound" along with any other chemical constituents.[13]

    • Never pour this compound down the drain.[9]

  • Solid Waste :

    • All contaminated solid materials (e.g., gloves, absorbent pads, weighing paper, pipette tips) must be collected in a separate, sealed plastic bag or container.[13]

    • This container must also be labeled "Hazardous Waste" with the chemical name.

  • Empty Containers :

    • An "empty" container that held an acutely toxic substance may still be regulated as hazardous waste.[14]

    • Do not discard the empty container in the regular trash. It should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), with the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to your institution's policy, which may still require it to be handled as hazardous waste.[14]

  • Waste Pickup :

    • Store all waste containers in a designated satellite accumulation area.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13]

By adhering to these rigorous PPE, operational, and disposal protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your laboratory team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynylpiperidine
Reactant of Route 2
3-Ethynylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.